molecular formula C10H12O3 B2439575 (S)-2-(benzyloxy)propanoic acid CAS No. 33106-32-0

(S)-2-(benzyloxy)propanoic acid

Cat. No.: B2439575
CAS No.: 33106-32-0
M. Wt: 180.203
InChI Key: XWAVPOFYNPXXEL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(benzyloxy)propanoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-phenylmethoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAVPOFYNPXXEL-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-Z Guide to the Synthesis of (S)-2-(Benzyloxy)propanoic Acid from L-Lactic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of (S)-2-(benzyloxy)propanoic acid, a valuable chiral building block, from the readily available starting material, L-lactic acid. The core of this process is the benzylation of the secondary alcohol in lactic acid, a reaction that proceeds via a Williamson ether synthesis. This document will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested experimental protocols, and outline robust analytical methods for characterization and purity assessment. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who require a deep, practical understanding of this important chemical transformation.

Introduction: The Strategic Importance of this compound

This compound is a key chiral intermediate in the synthesis of a variety of pharmaceuticals and bioactive molecules.[1] Its stereochemically defined structure makes it an invaluable asset in asymmetric synthesis, where precise control of molecular geometry is paramount to biological activity. The benzyl group serves as a robust protecting group for the hydroxyl functionality of lactic acid, enabling selective chemical modifications at the carboxylic acid terminus.[1] The ability to synthesize this compound efficiently and with high enantiomeric purity from an inexpensive, natural precursor like L-lactic acid is of significant interest in both academic and industrial settings.[2][3]

This guide will focus on the most common and reliable method for this synthesis: the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl electrophile.[4][5][6] We will explore the critical parameters of this reaction, including the choice of base, solvent, and reaction conditions, to provide a clear path to a successful synthesis.

Reaction Mechanism and Theoretical Considerations

The conversion of L-lactic acid to this compound is fundamentally a protection strategy for the hydroxyl group. The Williamson ether synthesis is the classic and most direct method for this transformation.[7] The reaction proceeds in two key steps:

  • Deprotonation: A strong base is used to deprotonate both the carboxylic acid and the secondary alcohol of L-lactic acid. The alkoxide of the secondary alcohol is the key nucleophile for the subsequent step.

  • Nucleophilic Substitution (S(_N)2): The resulting alkoxide attacks the benzylic carbon of a benzyl halide (typically benzyl bromide), displacing the halide and forming the desired ether linkage.[5] This reaction proceeds with an inversion of configuration at the electrophilic carbon, though in this case, the stereocenter of the lactic acid starting material remains unaffected.

The choice of base is critical. A strong base is required to generate the alkoxide. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol and drives the reaction forward.[8] The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.[4][8]

Reaction Pathway Diagram

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack L-Lactic_Acid L-Lactic Acid Alkoxide Dialkoxide Intermediate L-Lactic_Acid->Alkoxide + Base Base Base (e.g., NaH) Product_Salt (S)-2-(Benzyloxy)propanoate Salt Alkoxide->Product_Salt + Benzyl Bromide (SN2) Benzyl_Bromide Benzyl Bromide Product_Acid This compound Product_Salt->Product_Acid Acidic Workup

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityMoles
L-Lactic Acid (90% aq. solution)C₃H₆O₃90.0810.0 g0.100
Sodium Hydride (60% dispersion in oil)NaH24.008.8 g0.220
Benzyl BromideC₇H₇Br171.0415.0 mL0.125
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09100 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
1 M Hydrochloric AcidHCl36.46As needed-
Brine (saturated NaCl solution)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel

  • Nitrogen or Argon inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser, and an addition funnel. Ensure the system is under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In the flask, dissolve L-lactic acid (10.0 g, 0.100 mol) in 100 mL of anhydrous DMF.

  • Base Addition: Carefully add sodium hydride (8.8 g of 60% dispersion, 0.220 mol) portion-wise to the stirred solution at 0 °C (ice-water bath). Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 1 hour.

  • Benzyl Bromide Addition: Add benzyl bromide (15.0 mL, 0.125 mol) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench with 50 mL of water. Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Dissolve L-Lactic Acid in DMF Setup->Reagents Base 3. Add NaH at 0°C (Caution: H2 evolution) Reagents->Base Electrophile 4. Add Benzyl Bromide at 0°C Base->Electrophile Reaction 5. Stir at Room Temp (12-16h) Electrophile->Reaction Workup 6. Quench with H2O & Acidify with HCl Reaction->Workup Extraction 7. Extract with Diethyl Ether Workup->Extraction Washing 8. Wash with H2O & Brine Extraction->Washing Drying 9. Dry with MgSO4 & Concentrate Washing->Drying Purification 10. Purify by Column Chromatography Drying->Purification

Caption: Step-by-step experimental workflow for the synthesis.

Purification and Characterization

The crude product is typically an oil or a semi-solid and requires purification to remove unreacted starting materials and byproducts.

Purification:

Silica gel column chromatography is the preferred method for purification. A gradient elution system of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is generally effective.

Characterization:

The purified this compound should be characterized to confirm its identity and purity.[9][10]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the benzylic protons, the phenyl protons, the methine proton, and the methyl protons. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for all ten carbons in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-O stretches for the ether and carboxylic acid.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (180.20 g/mol ).[11]

  • Chiral HPLC: To confirm the enantiomeric purity of the product, analysis by chiral High-Performance Liquid Chromatography (HPLC) is recommended.[12]

Expected Analytical Data:

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ 7.30-7.40 (m, 5H, Ar-H), 4.70 (d, 1H, J=11.6 Hz, OCH₂Ph), 4.45 (d, 1H, J=11.6 Hz, OCH₂Ph), 4.10 (q, 1H, J=6.8 Hz, CH), 1.50 (d, 3H, J=6.8 Hz, CH₃). The COOH proton is often broad and may not be observed.
IR (neat)ν 3300-2500 (br, O-H), 1715 (C=O), 1120 (C-O) cm⁻¹
MS (ESI-) m/z 179.07 [M-H]⁻

Safety Considerations

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.[8]

  • Benzyl Bromide: Is a lachrymator and irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[8]

  • DMF: Is a potential reproductive toxin. Avoid inhalation and skin contact.

  • Diethyl Ether: Is extremely flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound from L-lactic acid via the Williamson ether synthesis is a reliable and scalable method for producing this important chiral building block. By carefully controlling the reaction conditions, particularly the stoichiometry of the base and the exclusion of moisture, high yields of the desired product can be achieved. The purification and characterization techniques outlined in this guide provide a robust framework for obtaining and verifying the purity and identity of the final compound. This methodology is a cornerstone for researchers and developers who rely on high-quality chiral intermediates for the synthesis of complex molecular targets.

References

A Comprehensive Spectroscopic Analysis of (S)-2-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(Benzyloxy)propanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its stereochemically defined structure is crucial for asymmetric synthesis, where the benzyl group serves as a key protecting group for the hydroxyl function. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a detailed analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the interpretation of the spectral data, present standardized experimental protocols, and offer insights grounded in established chemical principles to provide a holistic and self-validating confirmation of the molecule's structure.

Molecular Structure and Spectroscopic Correlation

This compound (C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ) possesses several key structural features that give rise to a distinct spectroscopic fingerprint.[2][3] Understanding these features is fundamental to interpreting the data obtained from NMR, IR, and MS analyses.

Key Structural Features:

  • Chiral Center: The carbon at position 2 (C2) is a stereocenter, conferring the "(S)" configuration.

  • Carboxylic Acid: The -COOH group is a primary functional group, exhibiting characteristic acidic proton signals in NMR and strong absorption bands in IR.

  • Benzyl Ether: The benzyloxy group (-O-CH₂-Ph) consists of a flexible methylene bridge and a rigid aromatic ring, each with unique spectroscopic signatures.

Below is the chemical structure with atoms numbered for unambiguous assignment in the subsequent NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm connectivity.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is commonly used for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak. However, the acidic proton of the carboxylic acid is often very broad and may exchange with trace amounts of D₂O, sometimes leading to its disappearance. Observing a very broad singlet far downfield (typically >10 ppm) is a strong indicator of this functional group.[4]

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5br s1H-COOH (H13)
7.25 - 7.40m5HAromatic (H1-H5)
4.71d1H-O-CH ₂-Ph (H7a)
4.45d1H-O-CH ₂-Ph (H7b)
4.15q1H-CH (8)-CH₃
1.45d3H-CH(8)-CH ₃(10)

Causality Behind Assignments:

  • Carboxylic Acid Proton (H13): The highly deshielded nature of this proton, appearing as a broad singlet far downfield, is characteristic of a carboxylic acid due to strong hydrogen bonding and anisotropy effects.[4]

  • Aromatic Protons (H1-H5): The complex multiplet between 7.25 and 7.40 ppm integrates to five protons, a classic signature of a monosubstituted benzene ring.

  • Benzylic Protons (H7a, H7b): These two protons on the methylene bridge are diastereotopic because they are adjacent to a chiral center (C8). This magnetic non-equivalence causes them to appear as two distinct doublets (an "AB quartet" system), rather than a single peak. Each proton is split by its geminal partner.

  • Methine Proton (H8): This proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 rule, 3+1=4). Its position is downfield due to the deshielding effect of the adjacent oxygen atom.

  • Methyl Protons (H10): These three equivalent protons are coupled to the single methine proton (H8), resulting in a doublet (n+1 rule, 1+1=2).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~178.5C =O (C9)
~136.8Aromatic (C1, ipso)
~128.6Aromatic (C3, C5)
~128.2Aromatic (C4, para)
~127.9Aromatic (C2, C6)
~75.6-C H(8)-CH₃
~71.8-O-C H₂-Ph (C7)
~18.7-CH(8)-C H₃(10)

Causality Behind Assignments:

  • Carbonyl Carbon (C9): The carbon of the carboxylic acid is highly deshielded and appears significantly downfield, typically in the 170-180 ppm range.

  • Aromatic Carbons (C1-C6): The six aromatic carbons appear in the typical range of 125-140 ppm. The ipso-carbon (C1), directly attached to the ether linkage, is often distinct from the others.

  • Oxygenated Carbons (C7, C8): The carbons directly bonded to oxygen (C7 and C8) are deshielded and appear in the 70-80 ppm range.

  • Methyl Carbon (C10): The aliphatic methyl carbon is the most shielded, appearing furthest upfield.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[5]

  • Data Acquisition: Record both ¹H and ¹³C NMR spectra at room temperature. Standard pulse sequences (e.g., zg30 for ¹H, zgpg30 for ¹³C) are typically sufficient.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Expert Insight: The most telling feature for a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band, which often spans from 3300 to 2500 cm⁻¹.[6] This broadness is a direct result of intermolecular hydrogen bonding, which creates a wide range of vibrational energy states. This feature, combined with a strong C=O stretch, is a definitive marker for the carboxylic acid group.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3300 - 2500Strong, BroadO-H stretchCarboxylic Acid
3100 - 3000MediumC-H stretch (sp²)Aromatic
2990 - 2850MediumC-H stretch (sp³)Aliphatic
1725 - 1700Strong, SharpC=O stretchCarboxylic Acid
~1600, ~1495, ~1450Medium-WeakC=C stretchAromatic Ring
~1200 - 1000StrongC-O stretchEther & Carboxylic Acid
Experimental Protocol: IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expert Insight: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids. In negative ion mode (ESI-), deprotonation of the carboxylic acid is highly favored, leading to a strong signal for the [M-H]⁻ ion. This provides an unambiguous determination of the molecular weight. Fragmentation analysis (MS/MS) of this ion can further confirm the structure.

Table 4: Mass Spectrometry Data for this compound

m/z (mass-to-charge)Ion IdentityInterpretation
180[M]⁺˙Molecular ion (observed in techniques like EI)
179[M-H]⁻Deprotonated molecule (base peak in ESI-)
135[M-COOH]⁺Loss of the carboxyl radical (45 Da)
91[C₇H₇]⁺Benzyl cation, a very stable and common fragment
77[C₆H₅]⁺Phenyl cation, from fragmentation of the benzyl group

Causality Behind Fragmentation: The most characteristic fragmentation pathway involves the cleavage of the benzylic C-O bond. This leads to the formation of the highly stable benzyl cation (m/z 91) , which is often the base peak in the spectrum under electron ionization (EI) conditions. Another common fragmentation for carboxylic acids is the loss of the entire carboxyl group (-COOH) as a radical, corresponding to a loss of 45 mass units.[7]

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • LC Method (for sample introduction):

    • Column: A standard C18 column (e.g., 2.1 mm x 50 mm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Formic acid aids in ionization.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Method:

    • Ionization Mode: Run in both positive (ESI+) and negative (ESI-) modes to gather comprehensive data.

    • Scan Range: Set the mass analyzer to scan a range of m/z 50-500.

    • MS/MS Analysis: For structural confirmation, perform a product ion scan on the precursor ion (e.g., m/z 181 [M+H]⁺ or m/z 179 [M-H]⁻) to observe its characteristic fragments.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they form a self-validating system that confirms the molecular structure with high confidence.

G Integrated Spectroscopic Confirmation of this compound Molecule This compound C10H12O3 MW: 180.20 Aromatic Phenyl Group (C6H5) Molecule->Aromatic Ether Benzyl Ether (-O-CH2-) Molecule->Ether Chiral Chiral Center (-CH(CH3)-) Molecule->Chiral Acid Carboxylic Acid (-COOH) Molecule->Acid NMR NMR Spectroscopy δ 7.25-7.40 (5H, m)\nδ 136-127 (Ar-C) δ 7.25-7.40 (5H, m) δ 136-127 (Ar-C) NMR->δ 7.25-7.40 (5H, m)\nδ 136-127 (Ar-C) Evidence δ 4.71, 4.45 (2H, d)\nδ 4.15 (1H, q)\nδ 1.45 (3H, d) δ 4.71, 4.45 (2H, d) δ 4.15 (1H, q) δ 1.45 (3H, d) NMR->δ 4.71, 4.45 (2H, d)\nδ 4.15 (1H, q)\nδ 1.45 (3H, d) Evidence δ ~11.5 (1H, br s)\nδ ~178.5 (C=O) δ ~11.5 (1H, br s) δ ~178.5 (C=O) NMR->δ ~11.5 (1H, br s)\nδ ~178.5 (C=O) Evidence IR IR Spectroscopy 3100-3000 cm-1 (sp2 C-H)\n~1600, 1495 cm-1 (C=C) 3100-3000 cm-1 (sp2 C-H) ~1600, 1495 cm-1 (C=C) IR->3100-3000 cm-1 (sp2 C-H)\n~1600, 1495 cm-1 (C=C) Evidence ~1100 cm-1 (C-O) ~1100 cm-1 (C-O) IR->~1100 cm-1 (C-O) Evidence 3300-2500 cm-1 (Broad O-H)\n1725-1700 cm-1 (C=O) 3300-2500 cm-1 (Broad O-H) 1725-1700 cm-1 (C=O) IR->3300-2500 cm-1 (Broad O-H)\n1725-1700 cm-1 (C=O) Evidence MS Mass Spectrometry m/z 91 (C7H7+)\nm/z 77 (C6H5+) m/z 91 (C7H7+) m/z 77 (C6H5+) MS->m/z 91 (C7H7+)\nm/z 77 (C6H5+) Evidence [M-H]- = 179\n[M]+ = 180 [M-H]- = 179 [M]+ = 180 MS->[M-H]- = 179\n[M]+ = 180 Evidence Loss of 45 Da (-COOH) Loss of 45 Da (-COOH) MS->Loss of 45 Da (-COOH) Evidence δ 4.71, 4.45 (2H, d)\nδ 4.15 (1H, q)\nδ 1.45 (3H, d)->Ether δ 4.71, 4.45 (2H, d)\nδ 4.15 (1H, q)\nδ 1.45 (3H, d)->Chiral δ ~11.5 (1H, br s)\nδ ~178.5 (C=O)->Acid 3100-3000 cm-1 (sp2 C-H)\n~1600, 1495 cm-1 (C=C)->Aromatic ~1100 cm-1 (C-O)->Ether 3300-2500 cm-1 (Broad O-H)\n1725-1700 cm-1 (C=O)->Acid m/z 91 (C7H7+)\nm/z 77 (C6H5+)->Aromatic [M-H]- = 179\n[M]+ = 180->Molecule Loss of 45 Da (-COOH)->Acid

Caption: Workflow diagram illustrating how data from NMR, IR, and MS corroborate specific structural features of the target molecule.

Conclusion

The structural identity and integrity of this compound have been unequivocally confirmed through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy provided a detailed map of the proton and carbon skeletons, confirming atomic connectivity and the diastereotopic nature of the benzylic protons. IR spectroscopy delivered definitive evidence for the key carboxylic acid and benzyl ether functional groups through their characteristic vibrational modes. Finally, mass spectrometry verified the molecular weight and revealed logical fragmentation patterns, including the hallmark benzyl cation at m/z 91. This integrated, multi-technique approach represents a robust and self-validating protocol for the characterization of this, and other, critical chiral building blocks in a research and development setting.

References

An In-depth Technical Guide to (S)-2-(benzyloxy)propanoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-(benzyloxy)propanoic acid, a chiral carboxylic acid, is a versatile building block in modern organic synthesis. Its unique structural features, comprising a stereogenic center, a carboxylic acid moiety, and a benzyl ether protecting group, make it a valuable precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, particularly in the realm of pharmaceutical and agrochemical development. The strategic importance of this molecule lies in its ability to introduce chirality and a protected hydroxyl group in a single step, streamlining synthetic routes and enabling the efficient construction of enantiomerically pure target compounds.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. The presence of the carboxylic acid group and the phenyl ring allows for a range of intermolecular interactions, influencing its physical properties.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 108-112 °C
Boiling Point 328.16 °C at 760 mmHg
Solubility Moderately soluble in methanol and ethyl acetate
Predicted pKa 3.57 ± 0.10[1]
Optical Activity [α]²⁰_D -56.9° (c=0.01 g/mL, CHCl₃)[1]

Structure:

The molecular structure of this compound is characterized by a propanoic acid backbone with a benzyloxy group attached to the alpha-carbon. The "(S)" designation indicates the stereochemical configuration at the chiral center (C2).

Figure 1: Chemical structure of this compound.

Synthesis and Reactivity

The most common and efficient method for the synthesis of this compound is through the benzylation of a readily available chiral precursor, such as (S)-lactic acid or its esters. This approach leverages the principles of the Williamson ether synthesis.

Synthetic Workflow: Williamson Ether Synthesis Approach

G cluster_0 Synthesis of this compound start Start: (S)-Ethyl Lactate deprotonation Deprotonation (e.g., NaH, THF) start->deprotonation 1 alkoxide Alkoxide Intermediate deprotonation->alkoxide 2 benzylation Benzylation (Benzyl Bromide) alkoxide->benzylation 3 ester_product Ethyl (S)-2-(benzyloxy)propanoate benzylation->ester_product 4 hydrolysis Saponification (e.g., NaOH, H₂O/EtOH) ester_product->hydrolysis 5 acidification Acidification (e.g., HCl) hydrolysis->acidification 6 final_product Final Product: This compound acidification->final_product 7

Figure 2: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from (S)-Ethyl Lactate

This protocol is adapted from established procedures for the synthesis of similar compounds and represents a robust method for laboratory-scale preparation.[2]

Materials:

  • (S)-Ethyl lactate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of (S)-Ethyl Lactate: Dissolve (S)-ethyl lactate (1.0 eq.) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • Alkoxide Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction of the Ester: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude ethyl (S)-2-(benzyloxy)propanoate.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and a 1 M aqueous solution of NaOH (2.0 eq.). Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation of the Acid: Remove the ethanol under reduced pressure. Wash the aqueous residue with diethyl ether to remove any unreacted benzyl bromide or other non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl. A white precipitate of this compound should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Key Chemical Reactions

The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the benzyl ether.

  • Carboxylic Acid Reactions: The carboxylic acid moiety can undergo a variety of transformations, including esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules.

  • Deprotection of the Benzyl Ether: The benzyl group serves as a robust protecting group for the hydroxyl functionality. It can be readily removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C), yielding the free (S)-2-hydroxypropanoic acid (S-lactic acid). This deprotection step is often a key transformation in the later stages of a synthetic sequence.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic doublet for the methyl group, a quartet for the alpha-proton, a singlet for the benzylic protons, and a multiplet for the aromatic protons of the benzyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the alpha-carbon, the carbonyl carbon, the benzylic carbon, and the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[3] A strong C=O stretching absorption will be observed around 1700-1725 cm⁻¹.[3] The spectrum will also show C-H stretching and bending vibrations for the alkyl and aromatic portions of the molecule.

  • Mass Spectrometry: In mass spectrometry, the molecular ion peak may be observed. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[4] The presence of the benzyl group may lead to a prominent peak at m/z 91, corresponding to the tropylium ion.

Applications in Research and Drug Development

The chiral nature of this compound makes it a highly sought-after intermediate in asymmetric synthesis.

Role as a Chiral Building Block

G cluster_0 Applications of this compound start This compound pharma Pharmaceuticals start->pharma agro Agrochemicals start->agro materials Materials Science start->materials nsaids NSAIDs pharma->nsaids betablockers Beta-blockers pharma->betablockers gpr34 GPR34 Antagonists pharma->gpr34 fungicides Fungicides agro->fungicides mofs Metal-Organic Frameworks (MOFs) materials->mofs

Figure 3: Key application areas of this compound.

  • Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceuticals. It has been utilized in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and beta-blockers. Its enantiomerically pure nature is crucial in developing stereospecific drugs, where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful.

  • Agrochemicals: this compound also serves as a building block for the synthesis of certain agrochemicals, including fungicides.

  • Materials Science: In the field of materials science, this molecule has been explored for the formation of metal-organic frameworks (MOFs), which have potential applications in gas storage and catalysis.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

It is recommended to handle this compound in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chiral building block of significant utility in organic synthesis. Its well-defined stereochemistry and the presence of orthogonal functional groups make it an invaluable tool for the construction of complex, enantiomerically pure molecules. The synthetic accessibility of this compound, coupled with its diverse applications in pharmaceuticals, agrochemicals, and materials science, ensures its continued importance in both academic research and industrial drug development.

References

An In-depth Technical Guide to the Enantiomeric Purity of (S)-2-(benzyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-(benzyloxy)propanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereochemical integrity is paramount, as the biological activity and safety profile of the final product often depend on a single enantiomer. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for determining the enantiomeric purity of this compound. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for the primary analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Polarimetry. This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable results.

The Criticality of Enantiomeric Purity in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological effects. For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even harmful. Therefore, the precise control and accurate measurement of the enantiomeric purity of chiral intermediates like this compound are non-negotiable aspects of drug development and manufacturing, mandated by regulatory agencies worldwide.

This guide will equip you with the necessary knowledge to confidently assess the enantiomeric purity of this compound, ensuring the quality and safety of your downstream applications.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely used and arguably the most powerful technique for the separation and quantification of enantiomers due to its high resolution, accuracy, and reproducibility.[1][2] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).

Principle of Chiral Recognition on a CSP

A CSP creates a chiral environment within the HPLC column. For enantiomeric separation to occur, there must be at least a three-point interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[2] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance, leading to the formation of transient diastereomeric complexes with different binding energies. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in its separation from the other enantiomer.

Method Development Strategy for this compound

A systematic approach to method development is crucial for achieving baseline separation of the enantiomers of 2-(benzyloxy)propanoic acid. The following workflow is recommended.

HPLC_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Select & Screen CSPs (e.g., Polysaccharide-based, Pirkle-type) Mobile_Phase_Screen Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Screen->Mobile_Phase_Screen Initial Elution Optimize_MP Optimize Mobile Phase (Solvent ratio, Additives) Mobile_Phase_Screen->Optimize_MP Promising Separation Optimize_Params Optimize Parameters (Flow rate, Temperature) Optimize_MP->Optimize_Params Validate Method Validation (Linearity, Accuracy, Precision) Optimize_Params->Validate Robust Separation

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., polysaccharide-based like CHIRALPAK® series or Pirkle-type)[2][3]

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (FA) (for acidic analytes)[2]

  • This compound standard

  • Racemic 2-(benzyloxy)propanoic acid

Procedure:

  • Column Selection: Begin screening with a polysaccharide-based column (e.g., CHIRAL ART Amylose-SA or Cellulose-SB) as they have broad applicability.[3]

  • Mobile Phase Preparation:

    • For normal phase mode, prepare a mixture of hexane and an alcohol (e.g., IPA or EtOH) in a ratio of 90:10 (v/v).

    • Add 0.1% TFA or FA to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.[2]

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a solution of the racemic standard at the same concentration.

  • HPLC Conditions (Starting Point):

    • Flow Rate: 0.5 - 1.0 mL/min[4]

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (or as determined by UV scan)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the this compound sample.

    • The enantiomeric purity (often expressed as enantiomeric excess, % ee) is calculated from the peak areas of the two enantiomers using the following formula:

    % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Data Interpretation: A successful separation will show two baseline-resolved peaks for the racemic standard. The sample of this compound should ideally show only one major peak corresponding to the (S)-enantiomer, with a minimal or non-existent peak for the (R)-enantiomer.

Parameter Starting Condition Optimization Strategy
Chiral Stationary Phase Polysaccharide-basedScreen different types (amylose, cellulose) and Pirkle-type columns.[3][4]
Mobile Phase Hexane/IPA (90/10) + 0.1% TFAAdjust the alcohol percentage. Screen other solvents like ethanol.[2]
Flow Rate 1.0 mL/minLower flow rates can improve resolution.[4]
Temperature 25 °CLower temperatures often increase selectivity.[4]

Chiral Gas Chromatography (GC): An Alternative Approach

Chiral GC is another effective method for enantiomeric separation, particularly for volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability.

Principle of Derivatization and Separation

The carboxylic acid group of this compound is converted into a less polar and more volatile ester. This can be achieved by reaction with an alcohol (e.g., methanol) under acidic conditions to form the methyl ester. The enantiomeric separation of these derivatives is then performed on a GC column coated with a chiral stationary phase, typically a cyclodextrin derivative.

Alternatively, the acid can be reacted with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral GC column. An example is the use of Mosher's reagent ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride).[5]

Experimental Protocol: GC Analysis after Methylation

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral GC column (e.g., a cyclodextrin-based column like Beta DEX™)

Reagents:

  • This compound

  • Racemic 2-(benzyloxy)propanoic acid

  • Methanol (anhydrous)

  • Acetyl chloride or concentrated sulfuric acid (catalyst)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Derivatization (Methyl Ester Formation):

    • To approximately 5 mg of the acid in a vial, add 1 mL of anhydrous methanol.

    • Carefully add 50 µL of acetyl chloride or 1-2 drops of concentrated H₂SO₄.

    • Seal the vial and heat at 60 °C for 1-2 hours.

    • After cooling, neutralize the reaction with a saturated sodium bicarbonate solution.

    • Extract the methyl ester with DCM, dry the organic layer over anhydrous sodium sulfate, and carefully evaporate the solvent.

    • Re-dissolve the residue in a small volume of DCM for GC analysis.

  • GC Conditions (Starting Point):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 200 °C at 5 °C/min.

    • Carrier Gas: Helium or Hydrogen

    • Detector Temperature (FID): 250 °C

  • Analysis:

    • Inject the derivatized racemic standard to determine the retention times of the two enantiomeric methyl esters.

    • Inject the derivatized sample.

    • Calculate the enantiomeric purity from the peak areas as described for HPLC.

NMR Spectroscopy: A Powerful Tool for Enantiomeric Discrimination

NMR spectroscopy, in the presence of a chiral auxiliary, can be a rapid and convenient method for determining enantiomeric purity.[6] This technique does not require the physical separation of the enantiomers. Instead, it relies on converting the enantiomeric pair into diastereomers in situ, which are distinguishable by NMR.

The Role of Chiral Solvating and Derivatizing Agents
  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[6] These complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer.

  • Chiral Derivatizing Agents (CDAs): These react with the analyte to form stable, covalent diastereomeric products, which are then analyzed by NMR.

For carboxylic acids like this compound, CSAs are often preferred as the analysis is non-destructive and requires minimal sample preparation.[7]

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

NMR_Workflow Start Start: Racemic or Enantioenriched Acid Add_CSA Add Chiral Solvating Agent (CSA) (e.g., (R)-1-phenylethylamine) Start->Add_CSA Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Add_CSA->Dissolve Acquire_NMR Acquire ¹H NMR Spectrum Dissolve->Acquire_NMR Analyze Analyze Spectrum: - Identify split signals - Integrate peaks Acquire_NMR->Analyze Calculate_ee Calculate % ee Analyze->Calculate_ee

Caption: Workflow for enantiomeric purity determination by NMR using a CSA.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended)

Reagents:

  • This compound

  • Racemic 2-(benzyloxy)propanoic acid

  • Enantiomerically pure Chiral Solvating Agent (e.g., (R)-1-(1-naphthyl)ethylamine or a BINOL derivative)[7]

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the racemic 2-(benzyloxy)propanoic acid in 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum.

    • To the same tube, add 1.0 to 1.2 equivalents of the CSA. Shake well to ensure mixing.[7]

  • NMR Acquisition:

    • Acquire another ¹H NMR spectrum of the mixture.

    • Look for the splitting of a characteristic proton signal of the acid (e.g., the α-proton or the methyl protons) into two distinct signals, representing the two diastereomeric complexes.

  • Analysis:

    • Once signal splitting is confirmed with the racemic sample, prepare a sample of the this compound with the CSA in the same manner.

    • Integrate the areas of the two resolved signals.

    • Calculate the enantiomeric excess using the formula based on the integrated peak areas.

Optical Polarimetry: A Classical but Limited Approach

Polarimetry is the oldest technique for assessing enantiomeric purity. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.

Principle and Limitations

The magnitude of the optical rotation is proportional to the concentration of the chiral substance and the path length of the light. The enantiomeric excess can be calculated by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer.

% ee = ( [α]observed / [α]max ) * 100

However, this method has significant limitations for accurate quantitative analysis in a drug development setting:

  • It requires knowledge of the specific rotation of the pure enantiomer, which must be determined with high accuracy.

  • The measurement is highly sensitive to impurities, temperature, solvent, and concentration.

  • It has low sensitivity, making it difficult to accurately quantify small amounts of the other enantiomer.[8]

Due to these drawbacks, polarimetry is generally not considered a primary method for the precise determination of enantiomeric excess but can be used as a quick qualitative check.

Conclusion: An Integrated Approach to Ensuring Enantiomeric Purity

The determination of the enantiomeric purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While several techniques are available, chiral HPLC is generally the method of choice due to its high accuracy, precision, and robustness. Chiral GC and NMR spectroscopy serve as excellent complementary techniques. An integrated approach, potentially using one chromatographic method for primary analysis and an orthogonal method like NMR for confirmation, provides the highest level of confidence in the results. This guide has provided the foundational principles and practical protocols to empower scientists to make informed decisions and execute these analyses with expertise and trustworthiness.

References

An In-Depth Technical Guide to the Synthesis of (S)-2-(benzyloxy)propanoic Acid: From Chiral Pool to Valuable Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Genesis of a Chiral Synthon

(S)-2-(benzyloxy)propanoic acid is a valuable chiral building block in modern organic synthesis, prized for its utility in the construction of complex molecules, including pharmaceuticals and agrochemicals. Its structure incorporates a stereodefined propanoic acid backbone, with the hydroxyl group at the C2 position protected as a benzyl ether. This strategic protection prevents unwanted side reactions while allowing for a wide range of transformations at the carboxylic acid terminus. The discovery and synthesis of this compound are not marked by a singular, dramatic breakthrough but rather represent a logical and elegant application of fundamental principles in stereoselective synthesis, originating from the use of naturally occurring chiral molecules—a concept known as the "chiral pool."

The primary and most efficient route to this compound begins with (S)-lactic acid, a readily available and inexpensive starting material produced through fermentation.[1] The journey from this simple hydroxy acid to its benzylated counterpart is a testament to the power of protective group chemistry and the strategic manipulation of functional groups to achieve a desired molecular architecture with high fidelity. This guide provides an in-depth examination of the foundational synthesis, the underlying chemical principles, and a detailed, field-proven protocol for its preparation.

Core Synthesis Strategy: A Tale of Protection and Transformation

The synthesis of this compound from (S)-lactic acid is a two-step process: esterification of the lactic acid followed by O-benzylation of the secondary alcohol, and concluding with saponification of the ester to reveal the target carboxylic acid. This sequence is critical for achieving high yields and preventing undesirable side reactions.

The Rationale Behind the Synthetic Design
  • Initial Esterification: Direct benzylation of (S)-lactic acid is problematic. The presence of a free carboxylic acid and a hydroxyl group in the same molecule would lead to a mixture of products, including O-benzylation, esterification of the carboxyl group, and potentially intermolecular reactions. By first converting the carboxylic acid to an ester (commonly the ethyl or methyl ester), the more acidic proton is masked, allowing for the selective deprotonation and subsequent benzylation of the hydroxyl group.

  • O-Benzylation—The Williamson Ether Synthesis: The core of the synthesis is the Williamson ether synthesis, a robust and reliable method for forming ethers. In this step, the hydroxyl group of the lactate ester is deprotonated with a strong base to form an alkoxide. This nucleophilic alkoxide then attacks an electrophilic benzyl halide (typically benzyl bromide) in a classic SN2 reaction to form the benzyl ether. The choice of base and solvent is crucial to ensure efficient reaction and to minimize side reactions such as elimination or racemization.

  • Final Saponification: Once the hydroxyl group is protected, the ester is hydrolyzed back to the carboxylic acid using a base, such as sodium hydroxide. This saponification step is typically clean and high-yielding, affording the desired this compound after acidic workup.

The entire synthetic workflow can be visualized as a logical progression, where each step sets the stage for the next, ensuring high selectivity and purity of the final product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: O-Benzylation cluster_2 Step 3: Saponification S_Lactic_Acid (S)-Lactic Acid Ethyl_S_Lactate Ethyl (S)-Lactate S_Lactic_Acid->Ethyl_S_Lactate EtOH, H+ (cat.) Ethyl_S_Benzyloxy Ethyl (S)-2-(benzyloxy)propanoate Ethyl_S_Lactate->Ethyl_S_Benzyloxy 1. NaH 2. BnBr Final_Product This compound Ethyl_S_Benzyloxy->Final_Product 1. NaOH 2. H3O+

References

An In-depth Technical Guide: Chiral Building Blocks from (S)-2-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (S)-2-(Benzyloxy)propanoic Acid

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. The concept of the "chiral pool," a collection of abundant, naturally occurring enantiopure molecules, provides a powerful and cost-effective strategy for asymmetric synthesis.[1] (S)-Lactic acid, a readily available and inexpensive hydroxy acid, is a cornerstone of this pool.[2][3][4][5] Its versatile stereocenter offers a reliable foundation for the construction of complex chiral molecules.

However, the direct use of lactic acid is often hampered by the dual reactivity of its hydroxyl and carboxylic acid functionalities. This guide focuses on a key derivative, this compound, which circumvents this issue. By protecting the hydroxyl group as a stable benzyl ether, we unlock the full potential of the lactate scaffold, enabling selective transformations at the carboxylic acid terminus. This strategic protection transforms a simple natural product into a versatile chiral building block, pivotal for the synthesis of bioactive molecules, including beta-blockers and other pharmaceuticals.[6][7]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound and its subsequent elaboration into a variety of valuable chiral synthons. We will delve into the practical aspects of key transformations, including reductions, esterifications, and conversions to other functional groups, supported by detailed protocols and mechanistic insights.

Part 1: Synthesis of the Core Building Block: this compound

The most common and efficient route to this compound begins with the readily available (S)-ethyl lactate. The synthesis involves two key steps: benzylation of the secondary alcohol and subsequent saponification of the ester.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (S)-Ethyl 2-(benzyloxy)propanoate

  • To a solution of (S)-ethyl lactate (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (S)-ethyl 2-(benzyloxy)propanoate, which can be purified by column chromatography.

Step 2: Saponification to this compound

  • Dissolve the (S)-ethyl 2-(benzyloxy)propanoate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Caption: Synthesis of this compound.

Part 2: Elaboration into Key Chiral Building Blocks

With the core building block in hand, we can now explore its conversion into a range of synthetically useful intermediates. The presence of the benzyl protecting group allows for clean and high-yielding transformations of the carboxylic acid moiety.

Reduction to (S)-2-(Benzyloxy)propan-1-ol

The reduction of the carboxylic acid to a primary alcohol is a fundamental transformation that opens up a new set of synthetic possibilities. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion due to its high reactivity.[8][9]

Mechanism Insight: The reduction proceeds via the formation of an aluminum alkoxide intermediate. The hydride from LiAlH₄ acts as a nucleophile, attacking the carbonyl carbon. Subsequent workup with an aqueous acid protonates the alkoxide to yield the primary alcohol.[10]

Experimental Protocol: Reduction of this compound
  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH₄ (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting white precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give (S)-2-(benzyloxy)propan-1-ol.

Parameter Value
Starting Material This compound
Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Typical Yield >90%
Esterification Reactions

Conversion of the carboxylic acid to an ester is a common strategy to modify solubility, reactivity, or to introduce a new functional handle. Acid-catalyzed esterification (Fischer esterification) is a straightforward method.[11][12]

Experimental Protocol: Acid-Catalyzed Esterification
  • Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in excess as the solvent).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the desired ester.

Amide Bond Formation

Amides are prevalent in pharmaceuticals and biologically active molecules. Standard peptide coupling reagents can be employed to couple this compound with a wide range of amines.

Experimental Protocol: Amide Coupling using HATU
  • To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF, add N,N-diisopropylethylamine (DIPEA, 2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.

Part 3: Further Transformations of Derived Building Blocks

The primary alcohol and ester derivatives of this compound serve as versatile platforms for further synthetic manipulations.

Conversion of the Alcohol to a Good Leaving Group

The hydroxyl group of (S)-2-(benzyloxy)propan-1-ol is a poor leaving group. To facilitate nucleophilic substitution reactions, it can be converted into a tosylate or mesylate.[13] This transformation proceeds with retention of stereochemistry at the chiral center.[13]

Caption: Conversion of the alcohol to a tosylate.

Experimental Protocol: Tosylation of (S)-2-(Benzyloxy)propan-1-ol
  • Dissolve (S)-2-(benzyloxy)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add pyridine (2.0 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature overnight.

  • Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylate.

Stereoinversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol.[14][15][16] Using (S)-2-(benzyloxy)propan-1-ol, a carboxylic acid, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD), one can achieve a net Sₙ2 reaction with inversion of configuration.[14]

Mechanism Insight: PPh₃ and DEAD form a phosphonium salt intermediate. The alcohol then attacks the phosphorus, and after proton transfer, the hydroxyl group is activated as a good leaving group. The carboxylate anion then acts as a nucleophile, attacking the carbon center and displacing the activated oxygen with inversion of stereochemistry.[16]

Experimental Protocol: Mitsunobu Inversion
  • To a solution of (S)-2-(benzyloxy)propan-1-ol (1.0 eq), a suitable carboxylic acid (e.g., benzoic acid, 1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DEAD (1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the inverted ester.

Part 4: Deprotection Strategies

The final step in many synthetic sequences involving these building blocks is the removal of the benzyl protecting group to unmask the free hydroxyl functionality.

Catalytic Transfer Hydrogenation

While traditional catalytic hydrogenation with H₂ gas and a palladium catalyst is effective, catalytic transfer hydrogenation offers a milder and often more convenient alternative.[17][18] This method uses a hydrogen donor like formic acid or ammonium formate in the presence of palladium on carbon (Pd/C).[19][20] This technique is particularly useful for substrates with other reducible functional groups that might not be stable to high-pressure hydrogenation.[18]

Experimental Protocol: Benzyl Ether Deprotection
  • Dissolve the benzylated compound (1.0 eq) in methanol or ethanol.

  • Add 10% Pd/C (5-10 mol% Pd).

  • Add ammonium formate (5.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the Celite with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Parameter Value
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Donor Ammonium Formate or Formic Acid
Solvent Methanol or Ethanol
Temperature Reflux
Advantages Mild conditions, avoids high-pressure H₂

Conclusion

This compound stands as a testament to the power of the chiral pool in modern organic synthesis. Through strategic protection of the hydroxyl group of (S)-lactic acid, a versatile and highly valuable chiral building block is created. This guide has outlined the synthesis of this key intermediate and its elaboration into a diverse array of synthons, including alcohols, esters, and amides. Furthermore, we have detailed protocols for subsequent transformations that allow for the fine-tuning of stereochemistry and functionality. The methodologies presented herein are robust, well-established, and provide a solid foundation for researchers in drug discovery and development to construct complex, enantiomerically pure molecules.

References

(S)-2-(benzyloxy)propanoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of (S)-2-(benzyloxy)propanoic acid

Foreword

This compound is a valuable chiral building block in synthetic organic chemistry, frequently utilized in the development of pharmaceuticals and other complex molecular architectures. Its utility in reaction and purification processes is intrinsically linked to its solubility characteristics. A thorough understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization-based purifications, and developing formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, chemists, and drug development professionals.

Physicochemical Profile and Its Influence on Solubility

The solubility of a compound is governed by its molecular structure. This compound possesses distinct functional groups that dictate its interactions with solvent molecules:

  • Carboxylic Acid Moiety (-COOH): This is the primary polar, protic functional group. It can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature strongly favors solubility in polar, protic solvents.

  • Benzyl Ether Group (-OCH₂Ph): This part of the molecule introduces significant non-polar character. The large, aromatic phenyl ring and the ether linkage contribute to van der Waals forces and dipole-dipole interactions, promoting solubility in solvents with moderate to low polarity.

  • Chiral Center: The stereogenic center does not significantly alter the equilibrium solubility compared to its enantiomer, (R)-2-(benzyloxy)propanoic acid, in achiral solvents.

The molecule's overall solubility profile is therefore a balance between these competing features. It is an amphiphilic molecule, possessing both polar and non-polar regions, which allows it to be solubilized in a broader range of solvents than a simple alkane or a simple dicarboxylic acid.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational framework for predicting solubility. This can be refined by considering specific intermolecular forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are anticipated to be excellent choices for dissolving this compound. Their ability to engage in strong hydrogen bonding with the carboxylic acid group is the dominant factor driving solvation.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents possess a significant dipole moment and can act as hydrogen bond acceptors. They will effectively solvate the molecule by interacting with the carboxylic acid proton and the benzyl ether group. High solubility is expected, though perhaps slightly less than in polar protic solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexanes): The large non-polar benzyl group suggests some affinity for these solvents. However, the energetic penalty of breaking the strong hydrogen bonds between the carboxylic acid groups in the solid state without compensatory interactions from the solvent will severely limit solubility. Toluene, with its aromatic ring, may show slightly better performance than aliphatic hydrocarbons like hexanes due to potential π-π stacking interactions.

Anticipated Solubility Trends

The following table summarizes the predicted solubility of this compound in common organic solvents based on theoretical principles. These are qualitative predictions intended to guide solvent screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding (donor and acceptor) between the solvent's hydroxyl group and the solute's carboxylic acid group is the primary driver.
Polar Aprotic Acetone, THF, Ethyl AcetateHigh to Medium Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent effectively solvate the polar carboxylic acid.
Chlorinated Dichloromethane (DCM)Medium Moderate polarity allows for solvation of both the polar and non-polar regions of the molecule. Can act as a weak hydrogen bond acceptor.
Aromatic TolueneLow to Medium The aromatic nature of toluene can interact favorably with the benzyl group (π-π stacking), but it is a poor solvent for the highly polar carboxylic acid moiety.
Aliphatic Hexanes, HeptaneVery Low Lacks the polarity and hydrogen bonding capability to overcome the strong intermolecular forces (hydrogen-bonded dimers) of the solute in its solid state.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative data, a systematic experimental approach is necessary. The isothermal equilibrium method is a robust and widely accepted technique.

Core Principle

The method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant is then measured, which corresponds to its solubility at that temperature.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Separation cluster_analysis 4. Analysis & Calculation P1 Weigh excess solid This compound into a sealed vial P2 Add a precise volume of the chosen organic solvent P1->P2 Accurate Mass E1 Place vial in a temperature-controlled shaker/agitator (e.g., 25°C) P2->E1 E2 Agitate for a set period (e.g., 24 hours) to ensure equilibrium E1->E2 S1 Allow solid to settle E2->S1 S2 Withdraw an aliquot of the clear supernatant S1->S2 S3 Immediately filter through a 0.22 µm syringe filter to remove particulates S2->S3 A1 Prepare serial dilutions of the filtered sample S3->A1 A2 Analyze concentration via a validated method (e.g., HPLC, Gravimetric) A1->A2 A3 Calculate solubility (e.g., in mg/mL or mol/L) A2->A3

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials with tight-sealing caps. The excess is crucial to ensure a saturated solution is formed.

    • Carefully add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Include a small magnetic stir bar in each vial if using a magnetic stir plate for agitation.

  • Equilibration:

    • Place the sealed vials in a constant-temperature environment, such as an orbital shaker with temperature control or a stirring block, set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures vigorously for a predetermined period, typically 24-48 hours, to ensure that the dissolution process reaches equilibrium. A preliminary kinetic study can confirm the minimum time required.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Concentration Analysis (Gravimetric Method):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight of the dried solute is achieved.

    • Calculate the final solubility using the mass of the residue and the volume of the aliquot taken.

  • Self-Validation and Trustworthiness:

    • Confirming Equilibrium: Take samples at multiple time points (e.g., 24h, 30h, 36h). If the measured concentration remains constant, equilibrium has been reached.

    • Mass Balance: Ensure the amount of material used is accounted for. The undissolved solid plus the dissolved solid should approximate the initial mass.

    • Triplicates: Run each solvent/temperature combination in at least triplicate to ensure reproducibility and calculate standard deviation.

Impact on Practical Applications

  • Reaction Chemistry: Knowledge of solubility allows for the selection of an appropriate solvent that can dissolve both the starting materials and reagents, ensuring a homogeneous reaction mixture and potentially increasing reaction rates. For example, while a reaction might proceed in toluene, the low solubility of the acid could make it the rate-limiting factor. Switching to THF could significantly improve performance.

  • Crystallization and Purification: The ideal solvent system for crystallization is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. The data generated from solubility studies is essential for identifying suitable anti-solvents and designing effective purification protocols.

  • Formulation Development: In pharmaceutical applications, solubility is a key determinant of a drug's bioavailability. Understanding its behavior in various excipients and solvent systems is the first step in creating a viable drug product.

Conclusion

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of (S)-2-(Benzyloxy)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the burgeoning therapeutic potential of (S)-2-(benzyloxy)propanoic acid and its derivatives. This scaffold has emerged as a versatile backbone for the design of novel bioactive molecules, demonstrating significant activity across multiple therapeutic areas, including G protein-coupled receptor (GPCR) modulation, and antimicrobial applications. This document provides a comprehensive overview of the synthesis, mechanism of action, and detailed experimental protocols for the evaluation of these promising compounds.

The this compound Scaffold: A Privileged Chiral Building Block

The this compound core represents a valuable chiral building block in medicinal chemistry. Its stereochemically defined propanoic acid moiety, coupled with a versatile benzyloxy group, provides a robust framework for generating diverse chemical libraries. The benzyl group not only serves as a protecting group for the hydroxyl function but also offers a site for extensive structural modifications to explore structure-activity relationships (SAR). This inherent chirality is crucial, as biological systems often exhibit stereospecific interactions, meaning the (S)-configuration can confer potent and selective activity.

GPR34 Antagonism: A New Frontier in Neuropathic Pain and Beyond

A significant breakthrough in the exploration of this compound derivatives has been the discovery of their potent antagonist activity against the G protein-coupled receptor 34 (GPR34).[1][2][3] GPR34, a rhodopsin-like GPCR, is implicated in various physiological and pathological processes, making it an attractive therapeutic target.

Mechanism of Action: Inhibition of GPR34 Signaling

Derivatives based on the (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid scaffold have been identified as a novel class of GPR34 antagonists.[1][2] The mechanism of action for these compounds involves the inhibition of downstream signaling cascades initiated by the binding of the endogenous ligand, lysophosphatidylserine (LysoPS). Specifically, these antagonists have been shown to dose-dependently inhibit LysoPS-induced ERK1/2 phosphorylation in cells expressing GPR34.[1][2][3]

The following diagram illustrates the GPR34 signaling pathway and the inhibitory action of the this compound derivatives.

GPR34_Pathway cluster_membrane Cell Membrane GPR34 GPR34 Gi Gi GPR34->Gi Activates ERK ERK1/2 Phosphorylation Gi->ERK Inhibits cAMP Leads to LysoPS LysoPS LysoPS->GPR34 Activates Derivative (S)-2-(benzyloxy)propanoic acid derivative Derivative->GPR34 Inhibits Response Cellular Response (e.g., Neuropathic Pain) ERK->Response

Caption: GPR34 signaling pathway and point of inhibition.

Quantitative Data: In Vitro Potency of GPR34 Antagonists

Structure-activity relationship (SAR) studies have led to the identification of highly potent compounds. The in vitro activity of these derivatives is typically assessed using functional assays that measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels or β-arrestin recruitment.

Compound IDGloSensor cAMP Assay IC50 (µM)Tango Assay IC50 (µM)
5e 0.6800.059

Data sourced from a study on (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives.[1][2]

Experimental Protocol: GPR34 GloSensor™ cAMP Assay

This protocol outlines a method for quantifying GPR34 antagonist activity by measuring changes in intracellular cAMP levels.

1. Cell Culture and Transfection:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR34 and a cyclic AMP-sensitive GloSensor™ luciferase construct.
  • Maintain cells in appropriate growth medium supplemented with antibiotics for selection.

2. Assay Procedure:

  • Seed the cells into 384-well white, clear-bottom assay plates and incubate overnight.
  • Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in assay buffer.
  • Equilibrate the cells with GloSensor™ cAMP reagent for 2 hours at room temperature.
  • Add the test compounds to the wells and incubate for 15 minutes.
  • Add the GPR34 agonist (e.g., Lysophosphatidylserine) at a final concentration corresponding to its EC80 value.
  • Incubate for a further 15 minutes at room temperature.

3. Data Acquisition and Analysis:

  • Measure luminescence using a plate reader.
  • Normalize the data to a positive control (agonist alone) and a negative control (no agonist).
  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Antimicrobial Activity: Targeting Bacterial Pathogens

Derivatives of chiral propanoic acids, particularly those with an (S)-configuration, have demonstrated promising antibacterial activity.[4] While research on the specific this compound core is emerging, related structures have shown potent inhibition of both Gram-positive and Gram-negative bacteria.

Structure-Activity Insights

In a study of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, it was observed that the (S)-configuration at position 2 of the propanoic acid was crucial for excellent antibacterial activity.[4] Furthermore, hydrophobic substituents on a phenoxyl side chain, such as para-tert-butyl, para-phenyl, and para-benzyloxy, resulted in the most potent activity against a range of bacteria.[4]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The antimicrobial efficacy of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDSubstituentS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
11r p-tert-butyl1.563.1256.256.25
11s p-phenyl3.1253.1253.1256.25
11t p-benzyloxy1.561.563.1253.125

Data for related chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of MIC values using the broth microdilution method, a standard assay for evaluating antimicrobial activity.

1. Preparation of Materials:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
  • Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
  • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

2. Assay Procedure:

  • Dispense the appropriate broth into all wells of a 96-well microtiter plate.
  • Perform a two-fold serial dilution of the test compounds across the wells of the plate.
  • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

3. Incubation and Data Collection:

  • Incubate the plates at 37°C for 18-24 hours.
  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following diagram outlines the general workflow for the synthesis and evaluation of these derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound (Starting Material) derivatization Derivatization/ Functionalization start->derivatization purification Purification & Characterization (NMR, MS) derivatization->purification screening Primary Screening (e.g., GPCR, Antimicrobial) purification->screening dose_response Dose-Response & Potency Determination (IC50, MIC) screening->dose_response moa Mechanism of Action Studies (e.g., Signaling) dose_response->moa

References

Methodological & Application

Application Notes & Protocols: The Strategic Incorporation of (S)-2-(benzyloxy)propanoic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Canonical Amino Acids

In the landscape of modern therapeutic and research-grade peptide development, the strategic modification of peptide structures is paramount to enhancing their efficacy, stability, and functional specificity. N-terminal modification, in particular, has emerged as a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of peptide-based agents.[1][2] This guide focuses on the application of a specific chiral building block, (S)-2-(benzyloxy)propanoic acid, for the N-terminal modification of peptides. Its unique structural attributes—a defined stereocenter and a protected hydroxyl group—offer a versatile platform for creating sophisticated peptide architectures with tailored biological functions. The chirality inherent in peptides is a critical determinant of their three-dimensional structure and, consequently, their biological activity.[3][4] The use of enantiomerically pure building blocks like this compound is therefore essential to ensure the synthesis of a single, desired stereoisomer, thereby avoiding the complexities of diastereomeric mixtures.[5]

This compound: A Profile

This compound is a chiral carboxylic acid that serves as a valuable building block in organic and medicinal chemistry. The presence of the benzyl ether provides a stable protecting group for the hydroxyl function, which can be selectively removed under specific conditions, allowing for further site-specific modifications.

PropertyValueSource
CAS Number 33106-32-0[6][7][8][9][10]
Molecular Formula C₁₀H₁₂O₃[6][7][8][11]
Molecular Weight 180.20 g/mol [6][7][8][11]
Appearance White to off-white crystalline solid[6]
Melting Point 108-112 °C[6]
Storage 2-8 °C, protected from moisture and light[6][8][9]
Chirality (S)-enantiomer

The stereochemistry at the C2 position is crucial. In peptide synthesis, introducing a new chiral center necessitates strict stereochemical control to prevent the formation of diastereomers, which can have different biological activities and be difficult to separate.[12]

Rationale for N-Terminal Modification with this compound

The N-terminus of a peptide is a common site for enzymatic degradation by aminopeptidases.[13] Capping the N-terminus with a non-amino acid moiety, such as this compound, can significantly enhance the peptide's stability and prolong its in vivo half-life.[1][2]

Key advantages include:

  • Increased Proteolytic Resistance: The modification blocks recognition by aminopeptidases, thus preventing enzymatic cleavage.[2][13]

  • Modulation of Physicochemical Properties: The introduction of the benzyloxyphenyl group can alter the hydrophobicity and solubility of the peptide, potentially improving its membrane permeability and pharmacokinetic profile.[14]

  • Mimicking Natural Modifications: N-terminal modifications can mimic natural post-translational modifications, which may be crucial for biological activity.[1]

  • Platform for Further Conjugation: The benzyl group is a protecting group for a hydroxyl moiety. Its removal post-synthesis unveils a hydroxyl group that can be used for further conjugation, such as PEGylation, glycosylation, or attachment of imaging agents or other payloads.

Experimental Workflow and Protocols

The following section provides a detailed protocol for the coupling of this compound to the N-terminus of a resin-bound peptide using standard solid-phase peptide synthesis (SPPS) techniques.[15][16]

Overall Workflow

The process begins with a fully assembled peptide on a solid support, with the final N-terminal amino acid's protecting group (e.g., Fmoc) removed to expose the free amine. This compound is then activated and coupled to this amine.

G cluster_0 Peptide Synthesis and Modification Workflow Start Start Resin_Bound_Peptide Resin-Bound Peptide (Fmoc-N-terminus) Start->Resin_Bound_Peptide Fmoc_Deprotection N-terminal Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Bound_Peptide->Fmoc_Deprotection Free_Amine_Peptide Resin-Bound Peptide (Free N-terminal Amine) Fmoc_Deprotection->Free_Amine_Peptide Coupling Coupling to Peptide Free_Amine_Peptide->Coupling Acid_Activation This compound Activation (e.g., with HBTU/DIPEA) Acid_Activation->Coupling Modified_Peptide N-terminally Modified Peptide on Resin Coupling->Modified_Peptide Washing Wash Resin (DMF, DCM) Modified_Peptide->Washing Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Washing->Cleavage Final_Product Purified Modified Peptide Cleavage->Final_Product End End Final_Product->End

Caption: Workflow for N-terminal modification.

Detailed Protocol: Coupling to a Resin-Bound Peptide

This protocol assumes a starting scale of 0.1 mmol of a peptide synthesized on a Rink Amide resin.

Materials and Reagents:

  • Resin-bound peptide with a free N-terminus (0.1 mmol)

  • This compound (54.1 mg, 0.3 mmol, 3 eq.)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (113.7 mg, 0.3 mmol, 3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (104.5 µL, 0.6 mmol, 6 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation:

    • Start with the fully synthesized peptide on the resin in a synthesis vessel.

    • Perform the final N-terminal Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL), followed by DMF (3 x 2 mL) to prepare for the coupling step.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 eq.) and HBTU (3 eq.) in a minimal amount of DMF (approx. 1 mL).

    • Add DIPEA (6 eq.) to the solution.

    • Allow the activation to proceed for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated acid solution to the synthesis vessel containing the resin-bound peptide.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the sequence of the peptide.

  • Monitoring the Reaction:

    • After the initial coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of the free primary amine and completion of the coupling.

    • If the Kaiser test is positive (blue beads), the coupling is incomplete. The coupling step can be repeated with a freshly prepared activated acid solution.

  • Final Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (5 x 2 mL) and DCM (5 x 2 mL).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Cleave the modified peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

    • Purify the peptide by reverse-phase HPLC.

Mechanistic Insight and Stereochemical Integrity

The coupling reaction proceeds via the formation of an activated ester of this compound, which is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide.

Caption: Amide bond formation mechanism.

The use of the enantiomerically pure this compound is critical. Since the peptide itself is chiral, coupling with a racemic mixture of the acid would result in two diastereomeric products. These diastereomers can exhibit different biological activities and are often challenging to separate chromatographically. Therefore, starting with the pure (S)-isomer ensures the formation of a single, well-defined final product, maintaining the stereochemical integrity of the therapeutic candidate.[3][5]

Conclusion

This compound is a highly valuable reagent for the N-terminal modification of peptides. Its application provides a straightforward and effective method to enhance peptide stability, modulate physicochemical properties, and introduce a handle for further functionalization. The protocols outlined in this guide, grounded in established principles of solid-phase peptide synthesis, offer a robust framework for researchers and drug developers to create novel and more effective peptide-based therapeutics. The emphasis on stereochemical control underscores a fundamental principle of peptide chemistry: that precise three-dimensional structure dictates biological function.

References

Application Note: Strategies for the Stereoretentive Coupling of (S)-2-(Benzyloxy)propanoic Acid with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral α-Alkoxy Amides

(S)-2-(benzyloxy)propanoic acid is a valuable chiral building block in synthetic organic and medicinal chemistry. Its derivatives, particularly amides, are integral components of numerous biologically active molecules, including peptide mimics and complex pharmaceutical intermediates. The core challenge in synthesizing these amides lies in the formation of the C-N bond without compromising the stereochemical integrity of the α-stereocenter. Epimerization, the inversion of this chiral center, can lead to diastereomeric mixtures that are often difficult to separate and can drastically alter or eliminate the desired biological activity of the target molecule[1][2][3].

This guide provides a detailed examination of the mechanistic principles and practical protocols for coupling this compound with primary and secondary amines. We will explore the causality behind common experimental choices, focusing on methods that ensure high yields and minimize the risk of epimerization.

Mechanistic Insight: The Battle Against Epimerization

The formation of an amide bond requires the activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group[4]. This is typically achieved using coupling reagents that generate a highly reactive intermediate, such as an active ester or an O-acylisourea[4][5][6]. However, this activation process inadvertently increases the acidity of the α-proton.

The Primary Epimerization Pathway: Oxazolone Formation

For N-acylated amino acids, the principal route to racemization is the formation of a 5(4H)-oxazolone intermediate[7]. While this compound is not an amino acid, the underlying principle of α-proton abstraction from a highly activated carbonyl species remains a significant risk, especially in the presence of excess base. The electron-withdrawing nature of the activated carbonyl group facilitates the removal of the α-proton, leading to a planar enolate intermediate which can be re-protonated from either face, resulting in racemization.

The Role of Coupling Additives

To mitigate this, coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are employed[8][9]. These additives function by rapidly converting the initial highly reactive intermediate (e.g., O-acylisourea from a carbodiimide) into a more stable, yet still sufficiently reactive, active ester (e.g., OBt or Oxyma ester)[6]. This strategy offers two key advantages:

  • Reduced Basicity Requirement: The active esters are stable enough to react with amines without requiring a strong base that would promote α-proton abstraction.

  • Suppression of Side Reactions: It minimizes side reactions associated with the more reactive, short-lived intermediates[8].

OxymaPure is often considered superior to HOBt as it demonstrates higher yields, lower racemization, and possesses a better safety profile, being non-explosive[8][10][11]. Modern uronium/guanidinium reagents like HATU incorporate a derivative of these additives (HOAt, 1-hydroxy-7-azabenzotriazole) directly into their structure, leading to very fast coupling rates and excellent suppression of epimerization[5][9][12].

G Acid This compound ActivatedIntermediate Highly Reactive Intermediate (e.g., O-Acylisourea) Acid->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate ActiveEster Active Ester (More Stable) ActivatedIntermediate->ActiveEster + Enolate Planar Enolate (Loss of Chirality) ActivatedIntermediate->Enolate + Additive Additive (HOBt, Oxyma, HOAt) Additive->ActiveEster DesiredAmide Desired Chiral Amide ActiveEster->DesiredAmide + Amine Amine (R-NH2) Amine->DesiredAmide Nucleophilic Attack (Desired Pathway) Base Base (e.g., DIPEA) Base->Enolate Epimerization Pathway (via α-proton abstraction) RacemizedAmide Racemized Amide Enolate->RacemizedAmide Protonation

Caption: Mechanism of amide coupling and epimerization pathway.

Experimental Protocols

The following protocols provide robust methods for coupling this compound with a generic amine. Researchers should adjust stoichiometry based on the specific amine used. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: EDC/OxymaPure Mediated Coupling (High-Safety, Reliable Method)

This method is a workhorse in modern synthesis, replacing the potentially explosive HOBt with the safer and often more efficient OxymaPure[10][13]. It is a cost-effective and reliable choice for a broad range of amines.

Materials & Reagents

ReagentMolar Eq.MW ( g/mol )Sample Calc. (1 mmol scale)
This compound1.0180.19180.2 mg (1 mmol)
Amine (R-NH₂)1.1-1.1 mmol
EDC·HCl1.2191.70230.0 mg (1.2 mmol)
OxymaPure®1.2142.11170.5 mg (1.2 mmol)
N,N-Diisopropylethylamine (DIPEA)2.5129.250.44 mL (2.5 mmol)
Anhydrous Dichloromethane (DCM)--10 mL

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and OxymaPure (1.2 eq).

  • Dissolution: Add anhydrous DCM (to make a ~0.1 M solution) and stir until all solids are dissolved.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq). Stir the mixture for 15-20 minutes. A slight color change or increase in turbidity may be observed.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: HATU Mediated Coupling (High-Efficiency, Low-Epimerization Method)

HATU is a third-generation uronium coupling reagent known for its high reactivity and ability to suppress racemization, even with sterically hindered substrates[5][12][14]. It is particularly recommended for challenging couplings or when preserving stereochemical integrity is paramount[7][9].

Materials & Reagents

ReagentMolar Eq.MW ( g/mol )Sample Calc. (1 mmol scale)
This compound1.0180.19180.2 mg (1 mmol)
Amine (R-NH₂)1.1-1.1 mmol
HATU1.1380.23418.3 mg (1.1 mmol)
N,N-Diisopropylethylamine (DIPEA)2.2129.250.38 mL (2.2 mmol)
Anhydrous N,N-Dimethylformamide (DMF)--10 mL

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF (to make a ~0.1 M solution) and stir until dissolved.

  • Activation: Cool the solution to 0 °C. Add DIPEA (2.2 eq) dropwise. The solution may turn yellow, which is characteristic of HATU activation. Stir for 5-10 minutes.

  • Amine Addition: Add the amine (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours. The reaction is typically much faster than with EDC. Monitor by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer multiple times with water to remove DMF, followed by a final wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 3: T3P® Mediated Coupling (Green Chemistry Approach)

Propylphosphonic anhydride (T3P®) is considered a green coupling reagent due to its low toxicity and the water-soluble nature of its byproducts, which simplifies workup[15][16][17]. It is highly effective and has a low tendency for epimerization, particularly when pyridine is used as the base/solvent[16][18].

Materials & Reagents

ReagentMolar Eq.MW ( g/mol )Sample Calc. (1 mmol scale)
This compound1.0180.19180.2 mg (1 mmol)
Amine (R-NH₂)1.1-1.1 mmol
T3P® (50% in EtOAc)1.5318.180.90 mL (1.5 mmol)
Pyridine--10 mL

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the T3P® solution (1.5 eq) dropwise to the stirred mixture. A mild exotherm may be observed.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Quench the reaction by carefully adding saturated NaHCO₃ solution.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the product via flash column chromatography.

General Workflow and Analysis

The successful synthesis and validation of the chiral amide product follow a standardized workflow.

Caption: General experimental workflow for amide synthesis.

Analytical Validation:

  • Structural Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure of the desired amide.

  • Purity Assessment: Determine the purity of the final product using HPLC.

  • Stereochemical Integrity: The most critical analysis is to determine the enantiomeric or diastereomeric excess. This is achieved using chiral HPLC. A small sample of the racemic product, synthesized by intentionally using a strong base like DBU or by heating, should be prepared to validate the separation method.

Conclusion

The successful coupling of this compound with amines while preserving its stereocenter is readily achievable with modern synthetic methods. The choice of coupling reagent is critical; while classic EDC/OxymaPure protocols are reliable, high-efficiency reagents like HATU offer faster reaction times and an added layer of security against epimerization. For processes where simplified workup and green chemistry principles are a priority, T3P® presents an excellent alternative. By understanding the mechanistic underpinnings of both amide formation and epimerization, researchers can confidently select and execute a protocol that delivers the desired chiral amide in high yield and stereopurity.

References

Application Notes & Protocols: (S)-2-(Benzyloxy)propanoic Acid as a Versatile Chiral Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-(Benzyloxy)propanoic acid is a cornerstone chiral building block in modern medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a defined stereocenter and a readily cleavable benzyl protecting group, makes it an invaluable precursor for the asymmetric synthesis of complex bioactive molecules.[2] These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, application, and quality control of this compound in the creation of key pharmaceutical intermediates. The protocols herein are designed to be self-validating, with a focus on the causal relationships behind experimental choices to ensure reproducibility and high stereochemical integrity.

Introduction: The Strategic Importance of this compound

In the landscape of enantioselective synthesis, the demand for optically pure starting materials is paramount. The biological activity of a drug is often confined to a single enantiomer, making stereochemical control a critical design parameter. This compound emerges as a strategically significant precursor for several reasons:

  • Inherent Chirality: It provides a pre-defined (S)-stereocenter, allowing chemists to build molecular complexity with a high degree of stereocontrol, which is crucial for designing drugs with enhanced pharmacological properties.[1]

  • Orthogonal Functionality: The molecule possesses two distinct functional groups: a carboxylic acid and a benzyl-protected hydroxyl group. The carboxylic acid can be readily activated for coupling reactions (e.g., amide bond formation), while the hydroxyl group remains masked.

  • Robust Protecting Group: The benzyl ether is stable under a wide range of reaction conditions (e.g., basic, nucleophilic, and mildly acidic conditions) used for modifying the carboxylic acid moiety.

  • Facile Deprotection: The benzyl group can be cleanly and efficiently removed under standard catalytic hydrogenation conditions, revealing the free hydroxyl group at a later synthetic stage without disturbing the established stereocenter.

This combination of features makes it a key intermediate in the synthesis of drugs targeting a range of therapeutic areas, including cardiovascular diseases and metabolic disorders.[1][2][3]

Physicochemical Properties

A summary of the key properties of this compound is provided below for easy reference.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[2][4]
Molecular Weight 180.20 g/mol [2][4]
CAS Number 33106-32-0[2][4][5]
Appearance Solid[4]
Boiling Point 328.16 °C at 760 mmHg[2][4]
Storage 2-8°C, desiccated[2][6]

Synthesis Protocol: Preparation of this compound

The most reliable and widely used method for synthesizing this compound is via the Williamson ether synthesis.[7] This S_N2 reaction involves the O-alkylation of an alcohol-containing substrate, in this case, an ester of (S)-lactic acid, with a benzyl halide. The S_N2 mechanism ensures an inversion of configuration if the reaction were on a chiral carbon, but here the reaction occurs at the achiral benzyl carbon, thus preserving the stereochemistry of the lactate backbone.[8]

Synthesis Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification EthylLactate Ethyl (S)-Lactate Alkoxide Sodium Ethoxide Intermediate EthylLactate->Alkoxide Deprotonation NaH Sodium Hydride (NaH) in THF NaH->Alkoxide ProtectedEster Ethyl (S)-2-(benzyloxy)propanoate Alkoxide->ProtectedEster SN2 Attack BnBr Benzyl Bromide (BnBr) BnBr->ProtectedEster NaOH NaOH (aq) ProtectedEster->NaOH FinalAcid This compound ProtectedEster->FinalAcid Hydrolysis NaOH->FinalAcid Workup Acidic Workup (HCl) FinalAcid->Workup caption Synthesis of this compound.

Caption: Workflow for the two-step synthesis of the target compound.

Experimental Protocol

Objective: To synthesize this compound from ethyl (S)-lactate with high yield and retention of stereochemistry.

Materials:

  • Ethyl (S)-lactate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (BnBr) (1.1 eq)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps:

  • Alkoxide Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF.

    • Carefully add sodium hydride (1.1 eq). Causality: NaH is a strong, non-nucleophilic base required to fully deprotonate the secondary alcohol of ethyl lactate, forming the corresponding alkoxide.[8] Anhydrous conditions are critical as NaH reacts violently with water.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of ethyl (S)-lactate (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution will be observed.

  • Etherification (S_N2 Reaction):

    • Cool the reaction mixture back to 0°C.

    • Add benzyl bromide (1.1 eq) dropwise. An exothermic reaction may occur. Causality: The formed alkoxide acts as a nucleophile, attacking the primary benzylic carbon of benzyl bromide in a classic S_N2 reaction to form the ether linkage.[7] Primary halides are ideal for this reaction to avoid competing elimination reactions.[8]

    • Allow the reaction to warm to room temperature and stir overnight.

  • Saponification (Ester Hydrolysis):

    • Quench the reaction by slowly adding water.

    • Add a solution of sodium hydroxide (2.0 eq) in water.

    • Heat the mixture to reflux for 2-4 hours until TLC or LC-MS analysis shows complete consumption of the ester intermediate. Causality: Basic hydrolysis (saponification) converts the ethyl ester to the sodium salt of the carboxylic acid, rendering it water-soluble and allowing for separation from unreacted organic starting materials.

    • Cool the mixture to room temperature and remove the THF under reduced pressure.

  • Workup and Isolation:

    • Wash the remaining aqueous layer with ethyl acetate to remove mineral oil and any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. The product, this compound, should precipitate as a solid or oil.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

Application: Synthesis of a Chiral Hydroxy-Amide Intermediate

A primary application of this compound is in the synthesis of chiral intermediates containing a hydroxy-propionamide moiety. This is achieved through a robust two-step sequence: amide coupling followed by hydrogenolysis.

Application Workflow Diagram

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Benzyl Deprotection StartAcid This compound ProtectedAmide Protected (S)-Amide Intermediate StartAcid->ProtectedAmide Activation CouplingAgent EDC / HOBt CouplingAgent->ProtectedAmide Amine Primary/Secondary Amine (R1R2-NH) Amine->ProtectedAmide Nucleophilic Acyl Substitution Catalyst H₂, Pd/C in Methanol ProtectedAmide->Catalyst FinalProduct Final Chiral (S)-Hydroxy-Amide ProtectedAmide->FinalProduct Hydrogenolysis Catalyst->FinalProduct caption Synthesis of a chiral hydroxy-amide intermediate.

Caption: A common two-step sequence using the title precursor.

Experimental Protocol

Objective: To couple this compound with a model primary amine (benzylamine) and subsequently deprotect the benzyl ether to yield (S)-N-benzyl-2-hydroxypropanamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Palladium on carbon (Pd/C), 10%

  • Methanol

  • Hydrogen (H₂) gas balloon or Parr shaker

Protocol Steps:

  • Amide Coupling:

    • Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine.

    • Stir the mixture at room temperature for 20 minutes.

    • Add the primary amine (benzylamine, 1.0 eq) followed by DIPEA (2.0 eq). Causality: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards product formation.

    • Stir the reaction at room temperature overnight.

    • Monitor by TLC or LC-MS. Upon completion, dilute with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to obtain the crude protected amide. Purify by column chromatography if necessary.

  • Benzyl Ether Deprotection (Hydrogenolysis):

    • Dissolve the purified protected amide in methanol.

    • Carefully add 10% Pd/C catalyst (approx. 5-10 mol%).

    • Securely attach a hydrogen-filled balloon or place the flask in a Parr hydrogenation apparatus.

    • Stir the reaction vigorously under a hydrogen atmosphere for 4-12 hours. Causality: The palladium surface catalyzes the cleavage of the C-O benzyl bond via reduction with hydrogen gas, releasing the free hydroxyl group and toluene as a byproduct. This method is exceptionally clean and preserves the stereocenter.

    • Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final (S)-N-benzyl-2-hydroxypropanamide.

Quality Control: Ensuring Stereochemical Integrity

The primary value of this compound is its enantiomeric purity. Any racemization during synthesis or subsequent reactions compromises its utility. Therefore, stringent analytical control is mandatory.

Analytical Methods:

  • Purity Assessment: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure and identify any impurities. HPLC with UV detection is used for quantitative purity analysis.

  • Enantiomeric Excess (ee) Determination: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity.[9]

Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (% ee) of a sample of this compound.

System and Column:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent). The specific column must be selected based on screening or literature precedent for this class of compounds.

Mobile Phase:

  • A typical mobile phase consists of a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA). A common starting point is 90:10 Hexane:IPA + 0.1% TFA.

  • The exact ratio must be optimized to achieve baseline separation of the (S) and (R) enantiomers.

Procedure:

  • Prepare a standard solution of racemic 2-(benzyloxy)propanoic acid to establish the retention times of both enantiomers.

  • Prepare a dilute solution of the this compound sample in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and detector wavelength (e.g., 254 nm).

  • Inject the racemic standard and record the chromatogram.

  • Inject the sample and record the chromatogram.

  • Calculate the % ee using the peak areas of the (S) and (R) enantiomers: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Storage: Store in a well-sealed container in a refrigerator at 2-8°C.[2][6]

Conclusion

This compound is a highly effective and versatile chiral precursor for pharmaceutical synthesis. Its robust chemical nature, combined with the strategic utility of the benzyl protecting group, allows for the straightforward and stereocontrolled construction of complex drug intermediates. The protocols outlined in this guide provide a reliable framework for the synthesis, application, and quality control of this important building block, empowering researchers to accelerate the development of next-generation enantiomerically pure therapeutics.

References

Application Notes and Protocols for the Esterification of (S)-2-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Esterification of a Key Chiral Building Block

(S)-2-(Benzyloxy)propanoic acid is a valuable chiral building block in the synthesis of a variety of pharmaceutical and biologically active molecules. Its utility stems from the presence of a stereocenter at the α-position and a benzyl-protected hydroxyl group, which allows for selective transformations at the carboxylic acid moiety without compromising the stereochemical integrity of the molecule. The esterification of this acid is a critical step in the synthesis of numerous target compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals with fungicidal properties[1]. The choice of esterification method is paramount, as it must be efficient, high-yielding, and, most importantly, proceed without racemization of the sensitive chiral center.

This comprehensive guide provides detailed experimental protocols for the esterification of this compound to form its methyl, ethyl, and tert-butyl esters. We will explore two of the most robust and widely applicable methods in modern organic synthesis: the classic Fischer-Speier Esterification for the preparation of simple alkyl esters and the mild and versatile Steglich Esterification for the synthesis of more sterically hindered esters. This document is intended for researchers, scientists, and drug development professionals seeking to employ this compound in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful experimental design.

PropertyValueSource
CAS Number 33106-32-0[1][2]
Molecular Formula C₁₀H₁₂O₃[1][3]
Molecular Weight 180.20 g/mol [1][3]
Appearance White to off-white crystalline solid[1]
Melting Point 108-112 °C[1]
Boiling Point 328.16 °C at 760 mmHg[4]
Solubility Moderately soluble in methanol and ethyl acetate[1]
Storage 2-8 °C, in a tightly sealed container, protected from moisture and light[1][4]

Method 1: Fischer-Speier Esterification for Methyl and Ethyl Esters

The Fischer-Speier esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid[5][6]. This method is particularly well-suited for the preparation of simple, unhindered esters such as methyl and ethyl esters. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, often serving as the solvent[7][8].

Causality of Experimental Choices
  • Excess Alcohol : Using the alcohol as the solvent shifts the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle, leading to higher yields[7][8].

  • Acid Catalyst : A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol[7][9].

  • Reflux Conditions : Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in excess alcohol (MeOH or EtOH) B Add catalytic H₂SO₄ A->B C Reflux for 2-4 hours B->C D Cool and remove excess alcohol C->D E Dilute with ethyl acetate D->E F Wash with sat. NaHCO₃ (aq) and brine E->F G Dry over Na₂SO₄ F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve acid, alcohol, and DMAP in anhydrous DCM B Cool to 0 °C A->B C Add DCC solution B->C D Stir at 0 °C, then warm to RT C->D E Filter to remove DCU D->E F Wash with dilute acid and sat. NaHCO₃ (aq) E->F G Dry over Na₂SO₄ F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I

References

Application Notes and Protocols: Strategic Use of (S)-2-(Benzyloxy)propanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: (S)-2-(Benzyloxy)propanoic Acid as a Versatile Chiral Auxiliary

In the intricate landscape of modern organic synthesis, particularly in the realm of pharmaceutical and natural product chemistry, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools that enable chemists to introduce stereogenic centers with a high degree of predictability and selectivity. This compound, a readily available and structurally robust chiral building block, has emerged as a valuable asset in this context.[1] Its utility stems from the synergistic combination of a stereodefined center and a benzyl ether protecting group, allowing for its temporary incorporation into a substrate to direct subsequent diastereoselective transformations.

The core principle behind the application of this compound lies in its ability to form esters or amides with prochiral substrates. The inherent chirality of the auxiliary, coupled with the steric and electronic influence of the benzyloxy group, creates a chiral environment that biases the approach of reagents to one face of a reactive intermediate, such as an enolate. This facial selectivity leads to the preferential formation of one diastereomer over the other in reactions like alkylations and aldol additions. Following the desired transformation, the chiral auxiliary can be cleaved under mild conditions, revealing the newly formed chiral center in the target molecule and allowing for the recovery of the auxiliary.

This guide provides a detailed exploration of the strategic application of this compound as a chiral auxiliary. It offers comprehensive protocols for its attachment to substrates, its use in diastereoselective reactions, and its subsequent removal, all while delving into the mechanistic rationale that underpins these powerful synthetic strategies.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling and application in the laboratory.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance Solid
Boiling Point 328.16 °C at 760 mmHg[1]
Storage 2-8°C[1]
CAS Number 33106-32-0[1]

Core Experimental Workflow

The strategic deployment of this compound as a chiral auxiliary follows a well-defined, three-stage workflow. Each stage is critical for the overall success of the asymmetric transformation.

G cluster_0 Stage 1: Attachment of the Chiral Auxiliary cluster_1 Stage 2: Diastereoselective Transformation cluster_2 Stage 3: Cleavage and Recovery A Prochiral Substrate (e.g., Alcohol, Amine) C Coupling Reaction (Esterification/Amidation) A->C B This compound B->C D Chiral Substrate-Auxiliary Adduct C->D E Formation of Chiral Enolate D->E F Reaction with Electrophile (e.g., Alkyl Halide, Aldehyde) E->F G Diastereomerically Enriched Product F->G H Cleavage of the Auxiliary G->H I Enantiomerically Enriched Product H->I J Recovered Chiral Auxiliary H->J

Caption: General workflow for the use of this compound as a chiral auxiliary.

Protocols and Methodologies

Protocol 1: Attachment of the Chiral Auxiliary via Steglich Esterification

The covalent attachment of this compound to a prochiral alcohol is a critical first step. The Steglich esterification is a mild and efficient method that is well-suited for this purpose, particularly for sterically hindered alcohols, as it avoids harsh acidic conditions.[2] The use of dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is key to the success of this reaction.[2][3]

Reaction Scheme:

R-OH + this compound --(DCC, DMAP, CH₂Cl₂)--> R-O-CO-CH(CH₃)OBn

Materials:

  • This compound (1.0 equiv)

  • Prochiral alcohol (1.0-1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of this compound (1.0 equiv), the prochiral alcohol (1.1 equiv), and DMAP (0.1 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere, add a solution of DCC (1.1 equiv) in anhydrous CH₂Cl₂ dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired chiral ester.

Causality and Experimental Insights:

  • DCC and DMAP Synergy: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2] DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. This catalytic cycle accelerates the esterification and minimizes the formation of the N-acylurea byproduct.[2]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the DCC and the O-acylisourea intermediate.

  • Temperature Control: The initial addition of DCC at 0 °C helps to control the exothermic reaction and minimize side reactions.

Protocol 2: Diastereoselective Enolate Alkylation

With the chiral auxiliary in place, the next step is to perform a diastereoselective transformation. The alkylation of the enolate derived from the chiral ester is a classic example. The stereochemical outcome of this reaction is dictated by the conformation of the enolate, which is influenced by the chiral auxiliary.

Reaction Scheme:

R-O-CO-CH(CH₃)OBn --(1. LDA, THF, -78 °C; 2. R'-X)--> R-O-CO-C(R')(CH₃)OBn

Materials:

  • Chiral ester from Protocol 1 (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)

  • Alkylating agent (R'-X, e.g., benzyl bromide, methyl iodide) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the chiral ester (1.0 equiv) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.

  • Add a solution of LDA (1.1 equiv) in THF dropwise. Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the alkylating agent (1.2 equiv) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Mechanistic Rationale for Stereocontrol:

The high diastereoselectivity observed in this alkylation is attributed to the formation of a rigid chelated enolate intermediate. The lithium cation is thought to coordinate to both the ester carbonyl oxygen and the benzyloxy oxygen, creating a five-membered chelate ring. This conformation orients the bulky benzyl group of the auxiliary to effectively shield one face of the enolate. Consequently, the incoming electrophile (R'-X) preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer as the major product.

G cluster_0 Proposed Chelation-Controlled Transition State A [Structure of the chelated enolate with the electrophile approaching from the less hindered face]

Caption: A simplified representation of the proposed chelated transition state for diastereoselective alkylation.

Protocol 3: Cleavage of the Chiral Auxiliary by Hydrogenolysis

The final step in the sequence is the removal of the chiral auxiliary to unveil the enantiomerically enriched product. The benzyl ether linkage in the auxiliary is readily cleaved by catalytic hydrogenolysis, a mild and efficient method that typically does not affect other functional groups.[4][5][6]

Reaction Scheme:

R-O-CO-C(R')(CH₃)OBn --(H₂, Pd/C, Solvent)--> R-O-CO-C(R')(CH₃)OH + Toluene

Materials:

  • Diastereomerically enriched ester from Protocol 2 (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Solvent (e.g., ethanol, ethyl acetate, or methanol)

  • Hydrogen gas (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the chiral ester (1.0 equiv) in a suitable solvent (e.g., ethanol).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus).

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by silica gel column chromatography if necessary.

Alternative Cleavage Method: Reductive Cleavage with LiAlH₄

In cases where hydrogenolysis is not compatible with other functional groups in the molecule, reductive cleavage with a hydride reagent such as lithium aluminum hydride (LiAlH₄) can be employed. This method will reduce the ester to the corresponding primary alcohol.[7]

Reaction Scheme:

R-O-CO-C(R')(CH₃)OBn --(1. LiAlH₄, THF; 2. H₂O)--> HO-CH₂-C(R')(CH₃)OH + (S)-2-(benzyloxy)propan-1-ol

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the chiral ester (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography.

Application in Complex Molecule Synthesis: A Case Study Perspective

While a specific total synthesis employing this compound as the primary chiral auxiliary is not prominently featured in the readily accessible literature, its structural and functional similarity to other well-established chiral auxiliaries, such as the Evans oxazolidinones, allows for a high degree of confidence in its applicability. The total synthesis of complex natural products like discodermolide has heavily relied on chiral auxiliary-based strategies to install key stereocenters.[4][5][8][9][10] For instance, the iterative use of aldol and alkylation reactions controlled by chiral auxiliaries has been a cornerstone in the construction of the polyketide backbone of such molecules. The principles and protocols outlined in this guide for this compound are directly analogous to those successfully employed in these landmark syntheses.

Conclusion

This compound represents a valuable and versatile tool for the modern synthetic chemist. Its straightforward application as a chiral auxiliary, coupled with the reliability of the diastereoselective transformations it enables, makes it an attractive choice for the asymmetric synthesis of complex molecules. The protocols detailed herein provide a solid foundation for researchers to incorporate this powerful building block into their synthetic strategies, paving the way for the efficient and stereocontrolled construction of novel chemical entities with potential applications in drug discovery and materials science. The principles of chelation-controlled stereochemical induction and the mild conditions for auxiliary cleavage underscore the rational design and practical utility of this important chiral reagent.

References

Application Note: Scale-Up Synthesis of (S)-2-(Benzyloxy)propanoic Acid for Pilot Plant Operations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of (S)-2-(benzyloxy)propanoic acid, a valuable chiral building block, from ethyl (S)-lactate. The protocol is designed for execution in a pilot plant setting, transitioning from laboratory-scale procedures to kilogram-scale production. Emphasis is placed on process safety, scalability, and robustness. The chosen synthetic route is a two-step process involving a Williamson ether synthesis followed by saponification. This application note details the process chemistry, hazard and risk assessment, a step-by-step pilot plant protocol, and methods for quality control, offering a complete framework for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.

Introduction

Significance of this compound

This compound is a crucial chiral intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its stereochemically defined structure, featuring a carboxylic acid and a protected hydroxyl group, makes it an invaluable synthon in asymmetric synthesis where precise control of stereochemistry is critical for biological activity.[1][2] The benzyl group serves as a robust protecting group for the secondary alcohol, allowing for selective chemical transformations at other positions of a target molecule.

Objectives of the Scale-Up Campaign

The primary objective of this protocol is to establish a safe, reliable, and scalable process for the synthesis of this compound on a pilot plant scale (1-10 kg). Key performance indicators for this campaign include:

  • Achieving a target yield of >75% over two steps.

  • Ensuring a final product purity of ≥98%.

  • Maintaining the enantiomeric excess (e.e.) of the starting material (≥99%).

  • Developing a comprehensive safety protocol for handling hazardous reagents at scale.

Selection of Synthetic Route

The chosen pathway begins with the readily available and optically pure ethyl (S)-lactate. The synthesis proceeds via two main steps:

  • Williamson Ether Synthesis: The hydroxyl group of ethyl (S)-lactate is deprotonated with a strong base, sodium hydride (NaH), and the resulting alkoxide is alkylated with benzyl bromide (BnBr) to form the benzyl ether, ethyl (S)-2-(benzyloxy)propanoate.[3][4][5]

  • Saponification: The ethyl ester is hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the target carboxylic acid, this compound, after acidic workup.

This route was selected for its high yields, reliable reaction kinetics, and the relatively straightforward nature of the transformations, which are amenable to pilot plant equipment and controls.

Process Chemistry and Mechanism

Overall Reaction Scheme

Step 1: Williamson Ether Synthesis

Step 2: Saponification

Mechanism and Rationale

The core of this synthesis is the Williamson ether synthesis, a classic SN2 reaction.[3] Sodium hydride, a non-nucleophilic strong base, is used to deprotonate the alcohol of ethyl (S)-lactate, forming a sodium alkoxide. This deprotonation is irreversible and generates hydrogen gas as the only byproduct, which must be safely vented.[6] The resulting alkoxide is a potent nucleophile that attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether linkage. Tetrahydrofuran (THF) is an excellent solvent choice as it is relatively inert to the strong base and effectively solvates the intermediate organosodium compounds.[6]

Hazard and Risk Assessment (HRA)

Scaling up this synthesis introduces significant safety challenges that must be rigorously managed.

Chemical Hazards
  • Sodium Hydride (NaH): Typically supplied as a 60% dispersion in mineral oil. NaH is a highly water-reactive and flammable solid.[6][7] Contact with water or protic solvents generates hydrogen gas, which is highly flammable and can ignite spontaneously.[6] Handling requires an inert atmosphere (e.g., nitrogen or argon).[6][7]

  • Benzyl Bromide (BnBr): A combustible, lachrymatory liquid that is severely irritating to the eyes, skin, and respiratory system.[8][9][10] It is also a suspected carcinogen. All handling must be performed in a well-ventilated area, such as a fume hood or an enclosed reactor system, with appropriate personal protective equipment (PPE).[8][9][11]

  • Tetrahydrofuran (THF): A highly flammable solvent. It can form explosive peroxides upon exposure to air and light. Always use inhibitor-stabilized THF and check for peroxides before use, especially before any distillation step.

  • Hydrogen Gas (H₂): Generated during the reaction with NaH. It forms explosive mixtures with air. The reactor must be equipped with a safe venting system, and the atmosphere should be kept inert.

Process Hazards
  • Exothermic Reaction: The reaction of NaH with ethyl lactate and any residual moisture is highly exothermic. The rate of addition must be carefully controlled to manage the heat evolution and maintain the desired reaction temperature. A reactor cooling system must be operational and ready.

  • Hydrogen Evolution: The rate of hydrogen generation must be monitored to prevent over-pressurization of the reactor. The off-gas line should be directed to a safe vent, away from ignition sources.

  • Quenching of Excess NaH: The quenching of unreacted NaH is a critical and hazardous step.[12] A slow, controlled addition of a protic solvent (e.g., isopropanol, followed by ethanol, then water) is required to safely destroy any residual hydride.[6][13]

Mitigation Strategies and PPE
  • Engineering Controls: The reaction should be conducted in a glass-lined or stainless steel pilot plant reactor equipped with mechanical stirring, a temperature probe, a cooling/heating jacket, a pressure relief valve, and an inert gas inlet/outlet. The off-gas should be scrubbed or safely vented.

  • Personal Protective Equipment (PPE): All personnel must wear flame-retardant lab coats, chemical splash goggles, face shields, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[6][14]

Pilot Plant Synthesis Protocol

This protocol is designed for a target scale of ~1.5 kg of final product.

Materials and Equipment
Reagent/MaterialGradeCAS No.QuantityMolar Eq.
Ethyl (S)-lactate≥99%687-47-81.00 kg1.0
Sodium Hydride (60% in oil)Reagent7646-69-70.37 kg1.1
Benzyl Bromide≥98%100-39-01.61 kg1.1
Tetrahydrofuran (THF)Anhydrous109-99-910 L-
Sodium HydroxidePellets1310-73-20.68 kg2.0
Hydrochloric Acid (37%)Reagent7647-01-0~1.7 L-
Ethyl AcetateReagent141-78-615 L-
Brine (sat. NaCl)--5 L-
IsopropanolReagent67-63-01 L-
EthanolReagent64-17-51 L-

Equipment: 50 L glass-lined reactor, 20 L rotary evaporator, filtration apparatus, drying oven.

Step-by-Step Procedure

Step 1: Williamson Ether Synthesis

  • Reactor Inerting: Ensure the 50 L reactor is clean, dry, and inerted by purging with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Solvent Charge: Charge anhydrous THF (10 L) into the reactor.

  • NaH Addition: Under a strong nitrogen counter-flow, carefully add the sodium hydride (0.37 kg) to the THF. Rationale: This order of addition allows for good dispersion of the solid base before the reactant is added.

  • Cooling: Cool the stirred suspension to 0-5 °C using the reactor jacket.

  • Ethyl Lactate Addition: Slowly add ethyl (S)-lactate (1.00 kg) dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C. Rationale: Slow addition is critical to control the exotherm and the rate of hydrogen evolution.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • BnBr Addition: Cool the reaction mixture back to 0-5 °C. Slowly add benzyl bromide (1.61 kg) over 2-3 hours, again maintaining the temperature below 10 °C. Rationale: Benzyl bromide is a reactive electrophile; controlling the addition temperature prevents potential side reactions and runaway conditions.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for another 16-24 hours. Monitor for the disappearance of the intermediate alkoxide.

Step 2: Work-up and Saponification

  • Quenching: Cool the reactor to 0-5 °C. CAUTION: This step is highly exothermic and generates hydrogen. Ensure adequate cooling and venting. Slowly and carefully add isopropanol (0.5 L) dropwise. After gas evolution subsides, add ethanol (0.5 L), followed by deionized water (1 L).[6][13]

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the THF.

  • Extraction: To the remaining aqueous slurry, add ethyl acetate (10 L) and water (5 L). Stir and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 2.5 L). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 2.5 L), then dry over anhydrous sodium sulfate.

  • Saponification: Filter off the drying agent and transfer the ethyl acetate solution back to the clean reactor. Add a solution of sodium hydroxide (0.68 kg) in water (7 L). Stir vigorously at room temperature for 12-18 hours until the ester is fully hydrolyzed (monitor by TLC/HPLC).

  • Aqueous Work-up: Separate the layers. Wash the organic layer with water (2 L). Combine all aqueous layers.

  • Acidification: Cool the combined aqueous layers to 0-10 °C in the reactor. Slowly add concentrated HCl (~1.7 L) with vigorous stirring until the pH is ~1-2. The product will precipitate as a white solid or oil.

  • Isolation: Extract the product into ethyl acetate (1 x 5 L, then 2 x 2.5 L).

  • Final Wash and Drying: Wash the combined organic layers with brine (2 x 2.5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous oil or semi-solid.

Purification and Data

Purification by Crystallization

The crude this compound can be purified by crystallization. A suitable solvent system is a mixture of heptane and ethyl acetate.

  • Dissolve the crude oil in a minimal amount of warm ethyl acetate.

  • Slowly add heptane until the solution becomes cloudy.

  • Warm the mixture slightly until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for several hours to maximize crystal formation.

  • Collect the white, crystalline solid by vacuum filtration, wash with cold heptane, and dry in a vacuum oven at 40 °C.

Process Workflow Diagram

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Work-up & Saponification cluster_step3 Purification S1 Charge THF & NaH to Reactor S2 Cool to 0-5 °C S1->S2 S3 Add Ethyl (S)-Lactate (Slowly) S2->S3 S4 Reaction & Monitoring (RT) S3->S4 S5 Cool to 0-5 °C S4->S5 S6 Add Benzyl Bromide (Slowly) S5->S6 S7 Reaction & Monitoring (RT) S6->S7 W1 Quench Excess NaH (IPA, EtOH, H2O) S7->W1 To Work-up W2 Solvent Removal (Rotovap) W3 Aqueous Extraction (EtOAc) W4 Saponification (NaOH/H2O) W3->W4 Crude Ester Solution W5 Acidification (HCl) W4->W5 W6 Product Extraction (EtOAc) W5->W6 P1 Crystallization (EtOAc/Heptane) W6->P1 Crude Acid P2 Filtration & Washing P1->P2 P3 Vacuum Drying P2->P3 Final Final P3->Final Final Product

Caption: Process flow diagram for the pilot plant synthesis of this compound.

Expected Data and Results
ParameterTarget Specification
AppearanceWhite to off-white crystalline solid
Yield (Overall)>75%
Purity (HPLC)≥98%
Chiral Purity (e.e.)≥99%
Melting Point58-62 °C
Identity (¹H NMR)Conforms to structure

Troubleshooting

IssuePossible Cause(s)Recommended Action
Low Yield in Step 1 Incomplete deprotonation (inactive NaH).Loss of volatile BnBr.Ensure NaH is fresh and handled under strict inert conditions.Maintain tight temperature control during BnBr addition.
Incomplete Saponification Insufficient reaction time or base.Phase separation issues.Extend reaction time and monitor by HPLC.Ensure vigorous stirring to promote mixing of aqueous and organic phases.
Poor Crystallization Product is oily/impure.Incorrect solvent ratio.Purify crude product via silica gel chromatography before crystallization.Optimize the ethyl acetate/heptane ratio through small-scale trials.
Exotherm During Quench Quenching agent added too quickly.High amount of unreacted NaH.Reduce addition rate and ensure robust cooling.Re-evaluate stoichiometry; ensure full conversion in Step 1.

Conclusion

This application note outlines a robust and scalable protocol for the pilot plant synthesis of this compound. By implementing stringent safety protocols, particularly for the handling of sodium hydride and benzyl bromide, and maintaining precise control over reaction parameters, this process can be executed safely to deliver high-quality material in kilogram quantities. The detailed steps and troubleshooting guide provide a solid foundation for process chemists and engineers to successfully implement and adapt this synthesis for drug development and manufacturing campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-(benzyloxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Question: We are experiencing significantly lower than expected yields in our synthesis of this compound via the Williamson ether synthesis, starting from ethyl (S)-2-hydroxypropanoate (ethyl lactate). What are the likely causes and how can we improve the yield?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to the reaction conditions of the Williamson ether synthesis and subsequent hydrolysis. Here’s a breakdown of potential causes and corrective actions:

Potential Cause 1: Incomplete Deprotonation of the Hydroxyl Group

The first step of the Williamson ether synthesis is the deprotonation of the hydroxyl group on ethyl (S)-2-hydroxypropanoate to form a reactive alkoxide.[1][2][3] Incomplete deprotonation will result in unreacted starting material and, consequently, a low yield.

  • Solution:

    • Choice of Base: Strong bases are essential for complete deprotonation. Sodium hydride (NaH) is a common and effective choice.[3] Ensure the NaH is fresh and has been handled under anhydrous conditions to maintain its reactivity. Potassium hydride (KH) can also be used and is sometimes more reactive.[3]

    • Reaction Conditions: The reaction should be carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to prevent quenching of the base and the resulting alkoxide.[3] Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Potential Cause 2: Side Reactions of the Alkylating Agent

The second step involves the reaction of the alkoxide with benzyl bromide (or another benzylating agent). Several side reactions can compete with the desired SN2 reaction, reducing the yield.

  • Solution:

    • Alkylating Agent Quality: Use high-purity benzyl bromide. Impurities can lead to undesired side reactions.

    • Temperature Control: The addition of benzyl bromide should be done at a controlled temperature, typically starting at 0 °C and then allowing the reaction to slowly warm to room temperature.[4] This minimizes potential side reactions.

    • Minimizing Elimination Reactions: While benzyl bromide is a primary halide and favors SN2 reactions, elimination can still occur, especially at higher temperatures.[2][3] Maintaining a controlled temperature is key.

Potential Cause 3: Inefficient Hydrolysis of the Ester

After the ether formation, the ethyl ester must be hydrolyzed to the carboxylic acid. Incomplete hydrolysis will result in a lower yield of the final product.

  • Solution:

    • Hydrolysis Conditions: Saponification using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an organic solvent (like ethanol or methanol) is a standard method. Ensure a sufficient excess of the base is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

    • Acidification: After hydrolysis, the reaction mixture must be carefully acidified to protonate the carboxylate and precipitate the product.[5] Add the acid slowly and cool the mixture in an ice bath to maximize precipitation.

Potential Cause 4: Product Loss During Workup and Purification

Significant amounts of the product can be lost during the extraction and purification steps.

  • Solution:

    • Extraction: During the workup, ensure the aqueous and organic layers are thoroughly mixed to achieve efficient extraction. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

    • Purification: Recrystallization is a common method for purifying the final product. Choosing the right solvent system is critical to minimize product loss. A solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

Issue 2: Presence of Impurities in the Final Product

Question: Our final product of this compound shows impurities in the NMR spectrum. What are the common impurities and how can we remove them?

Answer:

The presence of impurities is a common issue. Identifying the impurity is the first step to effective removal.

Common Impurities and Their Removal:

ImpuritySourceRemoval Strategy
Unreacted Ethyl (S)-2-hydroxypropanoate Incomplete benzylation or hydrolysis.- Column Chromatography: This is an effective method for separating the starting material from the product. - Recrystallization: Careful selection of a recrystallization solvent can help in removing this more polar impurity.
Benzyl Alcohol Hydrolysis of unreacted benzyl bromide or side reactions.- Aqueous Wash: Washing the organic layer with a dilute base solution during workup can remove acidic impurities, and a water wash can help remove benzyl alcohol. - Column Chromatography: Effective for separating benzyl alcohol from the desired product.
Dibenzyl Ether A side reaction where the benzyl alkoxide (formed from benzyl alcohol and base) reacts with benzyl bromide.- Column Chromatography: This is the most reliable method for removing this non-polar impurity.
Benzoic Acid Oxidation of benzyl bromide or benzyl alcohol during the reaction or workup.- Base Wash: During the workup, washing the organic layer with a saturated sodium bicarbonate solution will extract the acidic benzoic acid into the aqueous layer.[5]
Issue 3: Loss of Stereochemical Purity

Question: We are concerned about potential racemization during the synthesis. How can we ensure the stereochemical integrity of the (S)-enantiomer is maintained?

Answer:

Maintaining stereochemical purity is crucial, especially in pharmaceutical applications.[6] The chiral center in this compound is at the C2 position.

  • Reaction Mechanism: The Williamson ether synthesis proceeds via an SN2 mechanism, which involves an inversion of configuration at the electrophilic carbon.[2][3] In this synthesis, the nucleophile is the alkoxide of ethyl (S)-2-hydroxypropanoate, and the electrophile is benzyl bromide. The reaction occurs at the benzylic carbon, not the chiral center of the lactate. Therefore, the Williamson ether synthesis step itself should not cause racemization at the C2 position.

  • Hydrolysis Step: The subsequent hydrolysis of the ethyl ester to the carboxylic acid is also unlikely to cause racemization under standard basic conditions. The reaction occurs at the carbonyl carbon of the ester, and the chiral center is not directly involved in the bond-breaking or bond-forming steps.

  • Potential for Racemization: Racemization is more likely to occur if the reaction conditions are too harsh, such as prolonged exposure to very high temperatures or extremely acidic or basic conditions, which could potentially lead to enolization.

  • Verification of Stereochemical Purity:

    • Optical Rotation: Measure the specific rotation of the final product and compare it to the literature value for the pure (S)-enantiomer.

    • Chiral HPLC: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a highly accurate method to determine the enantiomeric excess (ee) of the product.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a benzyl protecting group for the hydroxyl function of lactic acid?

A1: The benzyl group serves as a robust protecting group for the hydroxyl function.[6][7] It is stable to a wide range of reaction conditions, including acidic and basic hydrolysis of the ester group. Furthermore, it can be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which typically does not affect other functional groups in the molecule.[8][9][10]

Q2: Can I use a different starting material instead of ethyl (S)-2-hydroxypropanoate?

A2: Yes, other esters of (S)-lactic acid, such as methyl (S)-lactate or butyl (S)-lactate, can be used. The choice of ester may influence the reaction conditions slightly, particularly for the hydrolysis step. Direct benzylation of (S)-lactic acid is also possible, but it can be more challenging due to the presence of the free carboxylic acid, which can compete with the hydroxyl group for reaction with the base.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Sodium Hydride: NaH is a highly flammable solid and reacts violently with water. It should be handled in a fume hood under an inert atmosphere and away from any sources of ignition.

  • Benzyl Bromide: Benzyl bromide is a lachrymator (causes tearing) and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Anhydrous solvents like THF and DMF are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material and a reference standard (if available), you can observe the disappearance of the starting material and the appearance of the product. A suitable solvent system for TLC would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl (S)-2-(benzyloxy)propanoate

This protocol details the benzylation of ethyl (S)-2-hydroxypropanoate.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to anhydrous THF.

  • Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl (S)-2-hydroxypropanoate (1 equivalent) in anhydrous THF via the dropping funnel.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Addition of Benzylating Agent: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ester to the final carboxylic acid.

  • Reaction Setup: Dissolve the purified ethyl (S)-2-(benzyloxy)propanoate in a mixture of ethanol and water.

  • Addition of Base: Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid until the pH is acidic (pH ~2).

  • Precipitation and Filtration: A white precipitate should form. Collect the solid by vacuum filtration and wash with cold water.

  • Drying: Dry the solid product under vacuum to a constant weight.

  • Recrystallization (if necessary): Recrystallize the crude product from a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to improve purity.

IV. Visualizations

Workflow for the Synthesis of this compound

Synthesis_Workflow Start Ethyl (S)-2-hydroxypropanoate Deprotonation Deprotonation (NaH, THF) Start->Deprotonation Alkoxide Alkoxide Intermediate Deprotonation->Alkoxide Benzylation Benzylation (Benzyl Bromide) Alkoxide->Benzylation Ester_Product Ethyl (S)-2-(benzyloxy)propanoate Benzylation->Ester_Product Hydrolysis Hydrolysis (NaOH, H2O/EtOH) Ester_Product->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield LowYield Low Yield Observed CheckDeprotonation Incomplete Deprotonation? LowYield->CheckDeprotonation CheckSideReactions Side Reactions? LowYield->CheckSideReactions CheckHydrolysis Incomplete Hydrolysis? LowYield->CheckHydrolysis CheckWorkup Loss During Workup? LowYield->CheckWorkup Sol_Base Solution: - Use fresh, strong base (NaH, KH) - Ensure anhydrous conditions CheckDeprotonation->Sol_Base Yes Sol_Temp Solution: - Control temperature during  benzyl bromide addition - Use high-purity reagents CheckSideReactions->Sol_Temp Yes Sol_Hydrolysis Solution: - Use excess base - Monitor reaction to completion (TLC) CheckHydrolysis->Sol_Hydrolysis Yes Sol_Workup Solution: - Optimize extraction technique - Choose appropriate recrystallization solvent CheckWorkup->Sol_Workup Yes

Caption: Decision tree for troubleshooting low yields in the synthesis.

V. References

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from --INVALID-LINK--

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from --INVALID-LINK--

  • University of Colorado Denver. (n.d.). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • LabSolutions. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid synthesis. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 16). This compound. Retrieved from --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Yeast Metabolome Database. (n.d.). Ethyl 2-hydroxy propanoate (YMDB01429). Retrieved from --INVALID-LINK--

  • The Good Scents Company. (n.d.). lactate propanoic acid, 2-hydroxy-, ethyl ester, (S)-. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid for Research. Retrieved from --INVALID-LINK--

  • Google Patents. (2012, September 7). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Ethyl Lactate. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 100836-85-9|(R)-2-(Benzyloxy)propanoic acid. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Ethyl lactate. Retrieved from --INVALID-LINK--

  • ChemShuttle. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). (R)-(+)-2-(Benzyloxy)propionic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Lactic Acid. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Lactic acid. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. Retrieved from --INVALID-LINK--

  • Study.com. (n.d.). Lactic Acid | Formula, Structure & Uses. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023, November). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid. Retrieved from --INVALID-LINK--

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from --INVALID-LINK--

References

Technical Support Center: Benzylation of L-Lactic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzyl L-lactate. As Senior Application Scientists, we understand that while the benzylation of L-lactic acid is a common transformation, it is often plagued by side reactions that can impact yield, purity, and stereochemical integrity. This guide is designed to provide you with expert insights and practical solutions to troubleshoot common issues encountered during your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter. Each issue is presented in a question-and-answer format, detailing the symptoms, probable causes, and validated solutions.

Q1: My final product has low or no optical rotation, and chiral HPLC confirms a racemic mixture. What caused this loss of stereointegrity?

Symptom: You started with L-lactic acid, but your benzyl lactate product is racemic or has significantly reduced enantiomeric excess (ee).

Probable Causes & Solutions:

The stereocenter at the C2 position of lactic acid is susceptible to epimerization under basic conditions. The alpha-proton (on the same carbon as the hydroxyl group) is acidic and can be abstracted by a strong base. This forms a planar enolate intermediate, which can be protonated from either face, leading to racemization.

Cause Mechanism Recommended Solution
Use of a Strong Base Strong bases (e.g., NaH, LDA, alkoxides) readily deprotonate the C2-proton, facilitating enolization and subsequent racemization.Opt for milder, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) when using benzyl bromide. For esterification with benzyl alcohol, an acid catalyst is preferred to avoid this issue entirely.
Elevated Temperatures High reaction temperatures provide the activation energy needed for the deprotonation-reprotonation equilibrium, accelerating the rate of racemization, even with weaker bases.Maintain the lowest effective temperature for the reaction. If using a base, consider running the reaction at 0 °C or even lower to suppress epimerization. Monitor progress closely by TLC to avoid unnecessarily long reaction times at elevated temperatures.
Biocatalytic Racemization In some biological contexts or with certain reagents, enzymatic racemization can occur.[1][2]This is less common in standard organic synthesis but highlights the lability of the stereocenter. Sticking to controlled chemical methods with mild conditions is the best prevention.
Q2: The reaction mixture turned into a viscous, inseparable polymer-like residue upon heating or during workup. What is this residue and how can I prevent it?

Symptom: A significant portion of your material has converted into a thick, sticky oil or a solid mass that is difficult to purify by distillation or chromatography.

Probable Causes & Solutions:

Lactic acid is an alpha-hydroxy acid, making it prone to intermolecular self-esterification to form linear polyesters ("polylactic acid") or a cyclic dimer (lactide). This process is catalyzed by acid and heat.

Cause Mechanism Recommended Solution
Acid-Catalyzed Polymerization Under acidic conditions (e.g., H₂SO₄, TsOH) and heat, the hydroxyl group of one lactic acid molecule attacks the protonated carbonyl of another, leading to dimerization and polymerization.[3] This is especially problematic during distillation if the acid catalyst is not removed.Crucial Step: Before any distillation or concentration under heat, you must neutralize the acid catalyst.[3] Add a mild base like anhydrous sodium acetate or sodium bicarbonate and stir until the acid is quenched.
Insufficient Benzyl Alcohol If benzyl alcohol is the limiting reagent in a Fischer esterification, lactic acid has a higher probability of reacting with itself.Use a significant excess of the alcohol (e.g., 3-4 equivalents or more) to drive the equilibrium towards the desired benzyl ester product and outcompete self-esterification.[3]
High Reaction Temperature Elevated temperatures accelerate the rate of polymerization.Use a Dean-Stark apparatus to azeotropically remove water at the reflux temperature of your chosen solvent (e.g., benzene, toluene). This allows the reaction to proceed at a controlled temperature and drives the equilibrium forward without requiring excessive heat to boil off the water.[3]
Q3: My yield is consistently low, even though TLC shows full consumption of the starting material. Where is my product going?

Symptom: The reaction appears complete, but the isolated yield of pure benzyl lactate is poor.

Probable Causes & Solutions:

Low yields can stem from several competing side reactions or suboptimal reaction conditions.

Cause Mechanism Recommended Solution
Reversible Reaction (Fischer Esterification) Esterification is an equilibrium-controlled process.[4] The water generated as a byproduct can hydrolyze the ester back to the starting materials, limiting the final conversion.As mentioned above, the most effective solution is to remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.
Formation of Dibenzylated Product If using a strong base and benzyl bromide, it's possible to get benzylation on both the carboxylic acid (forming the ester) and the hydroxyl group (forming an ether), resulting in benzyl 2-(benzyloxy)propanoate.Use conditions that favor one reaction over the other. For esterification, acid catalysis is selective for the carboxylic acid. If using a base, carefully control stoichiometry (1.0-1.1 equivalents of benzyl bromide) and use a milder base that is less likely to deprotonate the alcohol.
Formation of Benzyl Ether If benzyl bromide is used with a base, it can react to form dibenzyl ether, especially if moisture is present or if the reaction is heated for extended periods.Ensure all reagents and solvents are anhydrous. The use of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can accelerate the desired benzylation, potentially reducing the reaction time and temperature needed, thereby minimizing this side reaction.[5]
Visualizing the Reaction Pathways

The following diagram illustrates the desired benzylation reaction alongside the most common side reactions discussed.

G cluster_main Desired Reaction L-Lactic_Acid L-Lactic Acid Benzyl_Lactate Benzyl L-Lactate (Product) L-Lactic_Acid->Benzyl_Lactate  BnOH, H⁺ or  BnBr, Base Racemic_BL Racemic Benzyl Lactate L-Lactic_Acid->Racemic_BL Strong Base / Heat PLA Polylactic Acid / Dimer L-Lactic_Acid->PLA Acid / Heat O_Benzylation O-Benzylated Product Benzyl_Lactate->O_Benzylation Excess BnBr / Strong Base

Caption: Desired vs. side reactions in L-lactic acid benzylation.

Frequently Asked Questions (FAQs)
  • Q: What is the most reliable method for preparing benzyl L-lactate while preserving stereochemistry? A: Fischer esterification, which involves reacting L-lactic acid with an excess of benzyl alcohol using an acid catalyst (like sulfuric acid or p-toluenesulfonic acid) and a Dean-Stark trap to remove water, is generally the most reliable method for selectively forming the ester without significant racemization.[3][4] The conditions are not basic, thus protecting the stereocenter.

  • Q: Can I use benzyl bromide to make the ester? Which conditions are best? A: Yes, you can form the ester by reacting the carboxylate salt of lactic acid with benzyl bromide. To do this, first deprotonate the carboxylic acid with a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. Then, add benzyl bromide. Using a mild base is critical to avoid deprotonating the C2-proton, which would cause racemization.[6]

  • Q: How do I selectively benzylate the hydroxyl group instead of the carboxylic acid? A: To form the benzyl ether, you must first protect the carboxylic acid, typically as an ester (e.g., a methyl or ethyl ester). Then, the hydroxyl group of the lactate ester can be deprotonated with a strong base like sodium hydride (NaH) in an anhydrous solvent like THF, followed by the addition of benzyl bromide.[6] This is a classic Williamson ether synthesis. Finally, the protecting ester group can be hydrolyzed to yield 2-(benzyloxy)propanoic acid.

  • Q: What is the purpose of adding sodium acetate before distillation? A: In acid-catalyzed esterifications, any residual strong acid (like H₂SO₄) will catalyze the reverse reaction (hydrolysis) and, more importantly, the polymerization of lactic acid esters at the high temperatures required for distillation.[3] Adding a weak base like sodium acetate neutralizes the strong acid catalyst, preventing these side reactions and ensuring a stable product during purification.[3]

Validated Experimental Protocols
Protocol 1: Fischer Esterification of L-Lactic Acid

This protocol is optimized to maximize yield and prevent polymerization.

  • Apparatus Setup: Assemble a round-bottomed flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add L-lactic acid (1.0 eq), benzyl alcohol (3.0 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and a solvent that forms an azeotrope with water (e.g., toluene, approx. 5 mL per gram of lactic acid).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).[3] Monitor the reaction progress by TLC.

  • Neutralization: Cool the reaction mixture to room temperature. Add anhydrous sodium acetate (0.2 eq) and stir for 30 minutes to neutralize the acid catalyst. This step is critical. [3]

  • Work-up: Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The excess benzyl alcohol and the product, benzyl lactate, can be separated by vacuum distillation or column chromatography.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve issues in your benzylation reaction.

G start Start Benzylation of L-Lactic Acid check_purity Analyze Product: Chiral HPLC, NMR, Specific Rotation start->check_purity racemic Product is Racemic or has Low Enantiomeric Excess check_purity->racemic Racemization Detected low_yield Low Isolated Yield check_purity->low_yield Low Yield polymer Viscous Residue / Polymer Formed check_purity->polymer Polymerization Observed success Pure Benzyl L-Lactate Obtained check_purity->success Purity & Yield OK racemic_sol Troubleshooting: 1. Switch from strong base to mild base (K₂CO₃). 2. Lower reaction temperature. 3. Use acid-catalyzed Fischer esterification. racemic->racemic_sol low_yield_sol Troubleshooting: 1. Use Dean-Stark trap to remove H₂O. 2. Use excess benzyl alcohol (3-4 eq). 3. Check for O-benzylation or polymer formation. low_yield->low_yield_sol polymer_sol Troubleshooting: 1. Neutralize acid catalyst BEFORE distillation. 2. Use a large excess of benzyl alcohol. 3. Avoid excessive heating. polymer->polymer_sol

Caption: A step-by-step workflow for troubleshooting common issues.

References

Technical Support Center: Purification of (S)-2-(benzyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-2-(benzyloxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Table of Contents

  • Understanding the Challenges: A Primer

    • The Synthetic Route and Common Impurities

    • The Specter of Racemization

  • Troubleshooting Guide

    • Problem 1: Low Yield and Oily Product After Hydrolysis and Workup

    • Problem 2: Final Product Has a Low or Broad Melting Point

    • Problem 3: Chiral HPLC Analysis Shows Low Enantiomeric Excess (% ee)

    • Problem 4: Unexpected Peaks in ¹H NMR Spectrum

  • Frequently Asked Questions (FAQs)

    • Synthesis & Impurities

      • What are the most common impurities I should expect?

      • My starting (S)-ethyl lactate is only 98% pure. Is this a problem?

    • Purification Protocols

      • What is the best method to purify crude this compound?

      • Can you provide a detailed recrystallization protocol?

      • When should I consider column chromatography?

    • Analytical & Quality Control

      • How do I determine the enantiomeric excess (% ee) of my product?

      • Can the benzyl ether be cleaved during purification?

  • Experimental Protocols

    • Protocol 1: Alkaline Hydrolysis of Ethyl (S)-2-(benzyloxy)propanoate

    • Protocol 2: Purification by Recrystallization

    • Protocol 3: Chiral HPLC for Enantiomeric Excess Determination

  • References

Understanding the Challenges: A Primer

The purification of this compound, while seemingly straightforward, presents challenges rooted in its synthesis and inherent chemical properties. A typical synthesis involves two key steps: the benzylation of a chiral lactate precursor, followed by the hydrolysis of the resulting ester. Each step is a potential source of impurities that can complicate purification.

The Synthetic Route and Common Impurities

A common and cost-effective route begins with (S)-ethyl lactate. The hydroxyl group is deprotonated with a strong base (like sodium hydride) and then alkylated with a benzyl halide (e.g., benzyl bromide) in a Williamson ether synthesis. The resulting ester, ethyl (S)-2-(benzyloxy)propanoate, is then hydrolyzed to the target carboxylic acid.[1]

This pathway introduces several potential impurities that must be addressed:

  • Unreacted Starting Materials: Residual (S)-ethyl lactate and benzyl bromide.

  • Intermediate: Incomplete hydrolysis leaves behind ethyl (S)-2-(benzyloxy)propanoate.

  • Side-Reaction Products: Benzyl alcohol (from hydrolysis of unreacted benzyl bromide or cleavage) and elimination byproducts from the Williamson ether synthesis, although less likely with a primary halide.[2][3]

  • Enantiomeric Impurity: The undesired (R)-enantiomer, which can arise from racemization during the synthesis or purification.

The Specter of Racemization

The stereocenter at the C2 position is alpha to the carbonyl group, making its proton susceptible to abstraction under certain conditions. This can lead to the formation of an enolate intermediate, which is achiral. Reprotonation can then occur from either face, leading to racemization.[4][5] Conditions that may promote racemization include:

  • Excessively Strong Basic Conditions: While basic hydrolysis is preferred, prolonged exposure to strong bases at high temperatures can increase the risk of epimerization.[1][4]

  • Thermal Stress: Heating the compound for extended periods, especially in certain solvents, can provide the energy needed to overcome the barrier to racemization.[5]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low Yield and Oily Product After Hydrolysis and Workup
  • Question: After hydrolyzing my ethyl (S)-2-(benzyloxy)propanoate and performing an acidic workup, I recovered a sticky oil instead of a solid, and the yield was very low. What went wrong?

  • Answer & Analysis: This is a classic sign of incomplete hydrolysis and/or improper extraction. An oily product often indicates the presence of the unhydrolyzed ester, ethyl (S)-2-(benzyloxy)propanoate, which is a liquid at room temperature and can prevent your desired carboxylic acid from crystallizing.

    • Causality - Incomplete Hydrolysis: The hydrolysis of esters, especially when base-catalyzed (saponification), requires sufficient time and temperature to go to completion.[4][6][7] If the reaction is incomplete, the neutral ester will remain.

    • Causality - Ineffective Acidification/Extraction: After basic hydrolysis, the product exists as the sodium salt (sodium (S)-2-(benzyloxy)propanoate), which is water-soluble. To isolate the carboxylic acid, the aqueous layer must be acidified to a pH of ~1-2 to protonate the carboxylate.[8] If the pH is not sufficiently low, a significant portion of your product will remain as the water-soluble salt, leading to low yield upon extraction with an organic solvent.

  • Troubleshooting Steps:

    • Verify Hydrolysis Completion: Before the workup, check the reaction progress using Thin Layer Chromatography (TLC). The product acid should have a different Rf value (typically lower, more polar) than the starting ester.

    • Ensure Complete Protonation: When acidifying the aqueous layer after hydrolysis, use a pH meter or pH paper to confirm the pH is robustly acidic (pH 1-2). Add the acid slowly while stirring vigorously in an ice bath.

    • Optimize Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous phase.

    • Salting Out: If the product has some water solubility, saturating the aqueous layer with sodium chloride (brine) before extraction can decrease the product's solubility in the aqueous phase and improve extraction efficiency.

Problem 2: Final Product Has a Low or Broad Melting Point
  • Question: I isolated a solid product, but its melting point is 45-50 °C (expected ~52-55 °C) and the range is broad. What does this indicate?

  • Answer & Analysis: A depressed and broad melting point is a strong indicator of impurities. The most likely culprits are residual starting materials or the unhydrolyzed ester, which act as solutes and disrupt the crystal lattice of your pure compound.

    • Potential Impurities and Their Impact:

      • Ethyl (S)-2-(benzyloxy)propanoate: A liquid that will significantly lower the melting point.

      • Benzyl Alcohol: Another liquid impurity.

      • Residual Solvents: Trapped solvents from the workup or purification (e.g., ethyl acetate, hexanes) will also depress the melting point.

  • Troubleshooting Workflow:

    Start Low / Broad Melting Point Check_NMR Analyze ¹H NMR Spectrum Start->Check_NMR Recrystallize Perform Recrystallization (See Protocol 2) Check_NMR->Recrystallize Impurities Detected Dry Dry Under High Vacuum Check_NMR->Dry No Organic Impurities (Suggests Solvent) Recrystallize->Dry Check_MP Re-check Melting Point Dry->Check_MP Check_MP->Recrystallize Still Impure Success Sharp M.P. (52-55 °C) Check_MP->Success Meets Spec

    Caption: Troubleshooting workflow for a low or broad melting point.

    • Purification: The most effective solution is purification by recrystallization. This technique is excellent for removing small amounts of impurities. A solvent system where the desired acid is soluble at high temperatures but poorly soluble at low temperatures is ideal. A mixture like ethyl acetate/hexanes or acetone/hexanes often works well.[9][10] (See Protocol 2 for a detailed procedure).

    • Drying: Ensure the final product is thoroughly dried under high vacuum to remove any residual solvent.

Problem 3: Chiral HPLC Analysis Shows Low Enantiomeric Excess (% ee)
  • Question: My final product is chemically pure, but a chiral HPLC analysis shows an enantiomeric excess of only 90%. My starting (S)-ethyl lactate was >97% ee. Where did I lose stereochemical purity?

  • Answer & Analysis: A loss of enantiomeric purity points to racemization at the C2 stereocenter. This likely occurred during either the benzylation or hydrolysis step due to overly harsh conditions.

    • Causality - Base-Catalyzed Racemization: The proton at C2 is acidic. In the presence of a strong base, it can be removed to form a planar enolate intermediate. Subsequent non-stereoselective protonation leads to a mixture of (S) and (R) enantiomers.[5]

      • Benzylation Step: Using an excessively strong base or prolonged reaction times at high temperatures to deprotonate the alcohol can lead to competing deprotonation at C2.

      • Hydrolysis Step: While NaOH is used for saponification, prolonged heating in a concentrated basic solution can also cause racemization.[1]

  • Corrective Actions:

    • Milder Benzylation Conditions: Use the minimum required amount of a strong base like NaH and perform the reaction at the lowest effective temperature (e.g., start at 0 °C and allow to warm to room temperature).

    • Controlled Hydrolysis: Use a moderate concentration of NaOH (e.g., 1-2 M) and heat under reflux only until the reaction is complete as monitored by TLC.[8] Avoid unnecessarily long reaction times.

    • Purification via Diastereomeric Salt Formation: If racemization cannot be avoided, resolution can be achieved by forming a diastereomeric salt with a chiral amine (e.g., (R)-1-phenylethylamine). The two diastereomeric salts will have different solubilities, allowing for separation by fractional crystallization. This is a classical resolution technique.

Problem 4: Unexpected Peaks in ¹H NMR Spectrum
  • Question: My ¹H NMR spectrum shows the expected peaks for the product, but there are also other signals, including a triplet around 1.2 ppm and a quartet around 4.1 ppm. What are these?

  • Answer & Analysis: These signals are characteristic of an ethyl ester group and strongly suggest the presence of unhydrolyzed ethyl (S)-2-(benzyloxy)propanoate .

  • Diagnostic ¹H NMR Signals:

ImpurityKey ¹H NMR Signals (approx. δ in CDCl₃)Action Required
Ethyl (S)-2-(benzyloxy)propanoate ~1.2 ppm (t, 3H, -OCH₂CH₃ ), ~4.1 ppm (q, 2H, -OCH₂ CH₃)Re-subject product to hydrolysis conditions (See Protocol 1 ).
(S)-Ethyl lactate ~1.3 ppm (d, 3H), ~4.2 ppm (q, 1H), plus characteristic ethyl ester signals.Improve purification of the intermediate ester before hydrolysis.
Benzyl Alcohol ~4.6 ppm (s, 2H, -CH₂ OH), ~7.3 ppm (m, 5H, Ar-H)Purify by recrystallization (See Protocol 2 ).
Residual Toluene/Hexane ~2.3 ppm (s) and ~7.2 ppm (m) for Toluene; ~0.9 and ~1.3 ppm for Hexane.Dry product under high vacuum.

Frequently Asked Questions (FAQs)

Synthesis & Impurities
  • Q: What are the most common impurities I should expect?

    • A: The most common impurities are derived directly from the synthetic route:

      • Ethyl (S)-2-(benzyloxy)propanoate: The ester intermediate, resulting from incomplete hydrolysis.

      • Benzyl Alcohol: From unreacted benzyl bromide or minor side reactions.

      • (S)-Ethyl Lactate: Unreacted starting material.

      • (R)-2-(benzyloxy)propanoic acid: The undesired enantiomer, formed via racemization.

    cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities S_Lactate (S)-Ethyl Lactate (Starting Material) Intermediate Ethyl (S)-2-(benzyloxy)propanoate (Intermediate Ester) S_Lactate->Intermediate 1. NaH 2. Benzyl Bromide Impurity1 Unreacted S-Lactate S_Lactate->Impurity1 Carries over Product This compound (Final Product) Intermediate->Product NaOH, H₂O Reflux Impurity2 Incomplete Hydrolysis Intermediate->Impurity2 Leads to Impurity3 Racemization Product->Impurity3 Can lead to R_Product (R)-Enantiomer Impurity3->R_Product

    Caption: Relationship between the synthetic pathway and common impurities.

  • Q: My starting (S)-ethyl lactate is only 98% pure. Is this a problem?

    • A: Yes, it can be. Commercially available (S)-ethyl lactate often has an enantiomeric excess of ≥97.5%, meaning up to 2.5% of the (R)-enantiomer may be present. This enantiomeric impurity will be carried through the synthesis, limiting the maximum possible enantiomeric purity of your final product. If very high enantiopurity is required, you must start with a higher purity precursor or be prepared to perform a chiral resolution/purification step.

Purification Protocols
  • Q: What is the best method to purify crude this compound?

    • A: For most cases, where you are trying to remove small amounts of less polar impurities (like the intermediate ester or benzyl alcohol), recrystallization is the most efficient and scalable method.[11][12] It takes advantage of the differences in solubility between your product and the impurities.

  • Q: Can you provide a detailed recrystallization protocol?

    • A: Certainly. Please see Protocol 2 in the Experimental Protocols section for a step-by-step guide using an ethyl acetate/hexanes solvent system. This is a common and effective mixture for polar compounds like carboxylic acids.[10]

  • Q: When should I consider column chromatography?

    • A: Column chromatography should be considered when recrystallization fails or when impurities have very similar polarity to your product. For example, if you have a significant amount of an unknown byproduct, chromatography provides better separation power. A typical silica gel column can be run with a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (~0.5%) added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.[9]

Analytical & Quality Control
  • Q: How do I determine the enantiomeric excess (% ee) of my product?

    • A: The standard method is Chiral High-Performance Liquid Chromatography (HPLC) . You will need a chiral stationary phase (CSP) column. For carboxylic acids like this, polysaccharide-based columns (e.g., Chiralpak® IA, AD-3) are often very effective.[13][14] The two enantiomers will interact differently with the chiral column, resulting in different retention times, allowing for their separation and quantification. See Protocol 3 for a recommended starting method.

  • Q: Can the benzyl ether be cleaved during purification?

    • A: The benzyl ether linkage is generally robust to the conditions used for purification. It is stable to the basic conditions of hydrolysis and mild acid used in the workup.[15] However, it is sensitive to strong acids and, most notably, to catalytic hydrogenation (e.g., H₂, Pd/C), which is a common method for its removal.[16][17] You should avoid any reductive conditions during purification if you wish to keep the benzyl group intact.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of Ethyl (S)-2-(benzyloxy)propanoate

This protocol describes the saponification of the ester intermediate to the final carboxylic acid product.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the crude ethyl (S)-2-(benzyloxy)propanoate (1.0 eq) in a 1:1 mixture of ethanol and 2 M aqueous sodium hydroxide (NaOH) solution.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C). Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting ester spot has completely disappeared (typically 1-2 hours).

  • Cooling & Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Wash: Dilute the remaining aqueous solution with water and transfer to a separatory funnel. Wash with diethyl ether or ethyl acetate (2x) to remove any neutral organic impurities (e.g., unreacted benzyl bromide, benzyl alcohol).

  • Workup - Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl or 3 M H₂SO₄ with vigorous stirring. A white precipitate of the carboxylic acid should form.

  • Workup - Extraction: Extract the acidified aqueous layer with dichloromethane or ethyl acetate (3x).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound as a white solid or oil that should solidify upon standing.[6][7][8]

Protocol 2: Purification by Recrystallization

This protocol is designed to purify the crude carboxylic acid from less polar impurities.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the acid is soluble (e.g., ethyl acetate or acetone). Heat the mixture gently on a hot plate until the solid is fully dissolved.

  • Precipitation: While the solution is still warm, slowly add a non-polar "anti-solvent" in which the acid is insoluble (e.g., hexanes or heptane) dropwise until the solution just begins to turn cloudy (this is the saturation point).

  • Clarification: If the solution is cloudy, add a few drops of the hot solvent until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11][18]

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent (hexanes) to remove any residual soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Confirm purity by melting point and NMR analysis.

Protocol 3: Chiral HPLC for Enantiomeric Excess Determination

This protocol provides a starting point for analyzing the enantiomeric purity of the final product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® IA or a similar amylose-based chiral stationary phase (5 µm, 4.6 x 250 mm).[13]

  • Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol), often with a small amount of an acidic modifier. A good starting point is 90:10 (v/v) n-Hexane:2-Propanol + 0.1% Trifluoroacetic Acid (TFA) . The TFA ensures the carboxylic acid is protonated and gives sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Temperature: 25 °C.

  • Procedure:

    • Prepare a standard of the racemic material if available to identify the retention times of both the (S) and (R) enantiomers.

    • Prepare a dilute solution of your sample (~1 mg/mL) in the mobile phase.

    • Inject the sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

Technical Support Center: Optimization of (S)-2-(benzyloxy)propanoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the optimization of reaction conditions for (S)-2-(benzyloxy)propanoic acid coupling.

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the coupling of this compound to amines or alcohols. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring you can optimize your reaction conditions for high yield and stereochemical purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My coupling reaction with this compound is resulting in low or no yield. What are the common causes and how can I fix it?

A1: Low yield is a frequent issue in amide or ester bond formation. The problem typically originates from one of four areas: inefficient activation of the carboxylic acid, poor nucleophilicity of the coupling partner (amine/alcohol), suboptimal reaction conditions, or steric hindrance.[1]

Troubleshooting Low Yield:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be attacked by the nucleophile.[1][2]

    • Cause: The coupling reagent may be old, hydrated, or used in insufficient stoichiometric amounts.

    • Solution: Use a fresh, anhydrous coupling reagent. We recommend using 1.05-1.5 equivalents to ensure complete activation. Consider pre-activation by stirring the carboxylic acid, coupling reagent, and a non-nucleophilic base for 15-30 minutes before adding the amine/alcohol.[1]

  • Deactivation of the Nucleophile: The amine partner can be protonated by the carboxylic acid, forming an unreactive ammonium salt.

    • Cause: An acid-base reaction occurs before the coupling reagent can activate the acid.

    • Solution: Add a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction. Typically, 2.0 equivalents are used to neutralize the carboxylic acid and any acid byproducts from the coupling reagent (e.g., HCl from EDC.HCl).[1]

  • Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated acid, reverting it to the starting material and halting the reaction.[1][3]

    • Cause: Use of non-anhydrous solvents or reagents.

    • Solution: Always use anhydrous solvents (e.g., DMF, DCM, THF) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon) if reagents are particularly sensitive.[4]

  • Steric Hindrance: Bulky groups on either the this compound or the nucleophile can physically block the reaction site.[1]

    • Cause: The molecular structure of the reactants is inherently challenging.

    • Solution: Switch to a more powerful coupling reagent like HATU or COMU, which are known to be effective for sterically hindered couplings.[3][5][6] Increasing the reaction temperature or extending the reaction time may also be necessary, but this must be balanced against the risk of epimerization (see Q2).

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

LowYieldWorkflow start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Low or No Yield Observed check_activation Is the activated ester or intermediate visible by LC-MS? start->check_activation activation_failed Problem: Incomplete Activation check_activation->activation_failed No activation_ok Problem: Nucleophile or Condition Issue check_activation->activation_ok Yes use_fresh_reagent Solution: - Use fresh, anhydrous coupling reagent - Increase stoichiometry (1.1-1.5 eq) - Pre-activate for 15-30 min activation_failed->use_fresh_reagent check_hindrance Are reactants sterically hindered? activation_ok->check_hindrance hindered Solution: - Use stronger reagent (HATU, COMU) - Increase temperature cautiously - Extend reaction time check_hindrance->hindered Yes not_hindered Problem: Suboptimal Conditions check_hindrance->not_hindered No optimize_conditions Solution: - Ensure anhydrous solvent/reagents - Check base (use 2 eq DIPEA) - Try different solvent (DMF, NMP) not_hindered->optimize_conditions

Caption: A workflow for troubleshooting low-yield coupling reactions.

Q2: I am observing epimerization (loss of stereochemical purity) in my product. How can I prevent this?

A2: This is the most critical issue when working with a chiral acid like this compound. Epimerization, the inversion of the stereocenter, leads to the formation of a diastereomeric or enantiomeric impurity that is often difficult to separate from the desired product.[7][8]

Mechanism of Epimerization:

The primary pathway for epimerization is through the formation of a 5(4H)-oxazolone intermediate.[7] The activated carboxylic acid cyclizes, and the proton at the chiral center (the α-carbon) becomes highly acidic. A base can easily abstract this proton, forming a planar, achiral oxazolone ring. Subsequent reaction with the nucleophile can occur from either face of the ring, leading to a mixture of stereoisomers.[7]

EpimerizationMechanism cluster_main Epimerization via Oxazolone Formation reactant_node reactant_node intermediate_node intermediate_node product_node product_node ActivatedAcid (S)-Activated Acid (Chiral) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) ActivatedAcid->Oxazolone Intramolecular Cyclization p1 Oxazolone->p1 Base-mediated Hα abstraction EpimerizedProduct Mixture of (S) and (R) Products (Loss of Purity) p2 p1->p2 Planar Intermediate p2->EpimerizedProduct Nucleophilic Attack

Caption: The mechanism of epimerization via an oxazolone intermediate.

Strategies to Suppress Epimerization:

  • Choice of Coupling Reagent and Additives: This is the most effective control point.

    • Solution: Use coupling reagents in combination with additives that form active esters less prone to cyclization. Carbodiimides like EDC or DIC should almost always be used with an additive.[9]

      • 1-Hydroxybenzotriazole (HOBt): The classic additive, effective at reducing epimerization.[5][9]

      • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally superior to HOBt for suppressing epimerization, especially in difficult couplings.[5][7] Reagents that already contain a HOAt moiety, like HATU , are highly recommended for sensitive substrates.[9]

      • OxymaPure: A modern additive that offers high reactivity with low epimerization risk and improved safety profile over HOBt.[6] Reagents like COMU incorporate this additive.[6]

  • Control the Base:

    • Cause: Strong or excess base can accelerate the abstraction of the acidic α-proton.

    • Solution: Use a sterically hindered, non-nucleophilic base like DIPEA. Avoid using more than the necessary amount (typically 2.0 equivalents). Some protocols for highly sensitive substrates recommend weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine.

  • Minimize Pre-activation Time and Temperature:

    • Cause: Allowing the activated species to exist for a long time before the nucleophile is introduced increases the opportunity for oxazolone formation.[7] High temperatures also accelerate this side reaction.[10]

    • Solution: Perform the reaction at a low temperature (e.g., start at 0 °C and allow to warm slowly to room temperature).[10] Add the coupling reagent in situ (to a mixture of the acid and amine) rather than pre-activating, so the activated species is consumed as it is formed.[7]

Q3: How do I choose the optimal coupling reagent for my specific application?

A3: The choice of reagent depends on a balance of reactivity, cost, risk of epimerization, and ease of purification.[3] For this compound, the primary concern is preserving stereochemistry.

Coupling Reagent Class Advantages Disadvantages Best For...
EDC·HCl / DIC CarbodiimideInexpensive; EDC byproduct is water-soluble, simplifying workup.[9]High risk of epimerization without an additive; DCC byproduct is an insoluble urea, difficult to remove.[9]Routine, scalable syntheses where epimerization risk is low and cost is a factor. Must be used with HOBt or HOAt.
HATU / HCTU Uronium/AminiumHighly reactive, fast reactions, low epimerization (especially HATU).[5][9]More expensive; byproducts can be difficult to remove; can cause guanidinylation of the amine.Difficult or sterically hindered couplings; reactions where preserving stereochemistry is critical.
PyBOP PhosphoniumHigh reactivity, good for hindered couplings.Generates carcinogenic HMPA as a byproduct (though in catalytic amounts); byproducts can be hard to remove.When uronium reagents fail or are unsuitable. Often used in solid-phase synthesis.
COMU Uronium (Oxyma-based)Excellent reactivity, very low epimerization risk, safer than HOBt/HOAt-based reagents, byproducts are more water-soluble.[6]Higher cost.High-value syntheses requiring maximum stereochemical purity and high yield.
T3P® (Propylphosphonic Anhydride) AnhydrideGood reactivity; byproducts are water-soluble and easily removed by aqueous workup.Often requires slightly elevated temperatures; can be less effective for very hindered systems.Green chemistry applications and reactions where easy purification is a priority.
CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) TriazineCost-effective, stable, provides high yields with good retention of configuration.[11]Requires a two-step, one-pot procedure (activation, then amine addition).Ester and amide synthesis where a robust, inexpensive reagent is needed.[11]

Experimental Protocols

Protocol 1: General Purpose Coupling using EDC/HOAt

This protocol is a good starting point for routine amide synthesis, balancing cost and efficiency while minimizing epimerization.

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).[7]

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (1.1 eq) to the mixture, followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Fidelity Coupling for Sensitive Substrates using HATU

This protocol is recommended for sterically hindered amines or when maximum suppression of epimerization is required.

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.05 eq) and DIPEA (2.0 eq) to the solution.[1]

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times are typically shorter (1-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Removal of Benzyl Protecting Groups from (S)-2-(Benzyloxy)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of (S)-2-(benzyloxy)propanoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of benzyl group removal from this specific class of chiral molecules. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions that arise when planning a debenzylation strategy for α-benzyloxy carboxylic acids.

Q1: Which debenzylation method is best for my this compound derivative?

The optimal method depends critically on the other functional groups present in your molecule. The presence of the carboxylic acid and the chiral center at the α-position introduces specific challenges.

  • Catalytic Hydrogenolysis (e.g., H₂ gas, Pd/C): This is the most common and often cleanest method.[1][2] It is highly effective for simple substrates. However, it is incompatible with other reducible functional groups like alkenes, alkynes, azides, or nitro groups.[3][4]

  • Catalytic Transfer Hydrogenation (CTH): This is an excellent alternative to using hydrogen gas, employing a hydrogen donor like ammonium formate, formic acid, or isopropanol.[5][6] It is generally safer (avoids flammable H₂ gas) and can sometimes offer better selectivity.[5][6]

  • Acid-Catalyzed Cleavage (e.g., HBr/AcOH, BBr₃): Strong acids can cleave benzyl ethers, but this method is harsh and generally not recommended for this substrate class.[1][7] It poses a significant risk of epimerization at the sensitive α-chiral center and is incompatible with many other acid-labile protecting groups.[8]

  • Oxidative Cleavage (e.g., DDQ): This method is typically reserved for electron-rich benzyl ethers, like the p-methoxybenzyl (PMB) group.[1][3] While newer photocatalytic methods are emerging for simple benzyl ethers, they may have compatibility issues with other functionalities.[9][10]

Recommendation: Start with standard catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation (ammonium formate, Pd/C) if your molecule's other functional groups permit.

Troubleshooting Common Problems

Even with the best-laid plans, experiments can falter. This section is dedicated to diagnosing and solving the most frequent issues encountered during the debenzylation of this compound derivatives.

Problem 1: My catalytic hydrogenation is slow, incomplete, or has stalled entirely.

This is the most common issue. A stalled reaction points to a problem with the catalyst, the hydrogen source, or the substrate environment.

Causality Analysis: Catalytic hydrogenation relies on the "active sites" of the palladium catalyst. If these sites are blocked or deactivated, the reaction will stop.[11] The substrate must also be able to physically access these sites.

Troubleshooting Workflow:

G start Stalled Hydrogenolysis Reaction q1 Is the catalyst fresh and from a reputable source? start->q1 sol1 Old or poor-quality catalyst can have low activity. Use a fresh batch or a different type (e.g., Pearlman's catalyst, Pd(OH)₂/C). q1->sol1 No q2 Are catalyst poisons present? q1->q2 Yes sol1->q2 sol2 Sulfur (thiols, thioethers), nitrogen heterocycles, or halides can poison Pd catalysts. Purify starting material. If poison is unavoidable, increase catalyst loading. q2->sol2 Yes q3 Is the hydrogen supply adequate? q2->q3 No sol2->q3 sol3 Ensure the H₂ balloon is full and the system is leak-free. For stubborn reactions, switch to a Parr shaker to increase H₂ pressure. q3->sol3 No q4 Is the solvent appropriate? q3->q4 Yes sol3->q4 sol4 Protic solvents like EtOH or MeOH are generally best. Adding a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction, but monitor for racemization. q4->sol4 No end Reaction Optimized q4->end Yes sol4->end

Caption: Troubleshooting workflow for stalled hydrogenolysis.

Problem 2: I'm observing unexpected side products.

The nature of the side product is your primary clue.

  • Observation: A mixture of starting material and product, with some baseline material on the TLC plate that doesn't move.

    • Probable Cause: The free carboxylic acid product might be adsorbing to the basic sites on the palladium-on-carbon catalyst, effectively poisoning it.

    • Solution: Adding a non-nucleophilic acid like acetic acid can help by protonating the product, reducing its affinity for the catalyst.[8][12] Alternatively, convert your carboxylic acid to an ester (e.g., methyl or ethyl ester) before hydrogenation and hydrolyze it back to the acid in a subsequent step.

  • Observation: Loss of stereochemical purity (epimerization/racemization).

    • Probable Cause: The chiral center alpha to a carboxylic acid is susceptible to enolization, especially under harsh conditions (strong acid/base or high heat). While catalytic hydrogenation is generally mild, prolonged reaction times or acidic/basic additives increase this risk.

    • Solution: Ensure your reaction conditions are as neutral as possible. Use high-quality, neutral solvents. If you must use an acid additive, use the minimum effective amount. Switch to a faster method like transfer hydrogenation to reduce reaction time.

Problem 3: How do I effectively monitor the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method.[13][14]

  • Spotting: Use a three-lane system on your TLC plate: Starting Material (SM), Co-spot (SM + Reaction Mixture), and Reaction Mixture (RM).[14]

  • Eluent System: A typical eluent for these compounds is a mixture of hexanes and ethyl acetate. Because your product is a carboxylic acid, it may streak. Adding a small amount of acetic acid (e.g., 1%) to the eluent system will suppress deprotonation of the acid on the silica plate, resulting in a much cleaner spot.[13]

  • Visualization: The benzyl group in the starting material is UV active, as is the toluene byproduct. The product alcohol may or may not be. Use a UV lamp first, then stain (e.g., with potassium permanganate or ceric ammonium molybdate) to visualize all components.[13]

  • Interpretation: The reaction is complete when the starting material spot has completely disappeared from the "RM" lane. The appearance of a new, more polar (lower Rf) spot indicates product formation.

Problem 4: My product is difficult to purify after the reaction.

Purification challenges often stem from removing the catalyst and the hydrogen donor (in CTH).

  • Catalyst Removal: The fine black powder of Pd/C can be difficult to filter.

    • Solution: Filter the reaction mixture through a pad of Celite® (diatomaceous earth). This creates a fine filter bed that traps the palladium particles. Wash the Celite pad thoroughly with your reaction solvent to ensure complete recovery of your product.

  • Ammonium Formate Removal (from CTH): Ammonium formate and its byproducts are salts that need to be removed.

    • Solution: After filtering off the catalyst, evaporate the solvent. The residue can be partitioned between an organic solvent (like ethyl acetate) and water. The organic salts will move to the aqueous layer. Wash the organic layer several times with brine (saturated NaCl solution) to remove residual water and salts.

  • Final Purification: If impurities remain, column chromatography on silica gel is standard. Again, including 0.5-1% acetic acid in your eluent system can prevent streaking of the carboxylic acid product. Alternatively, an acid/base extraction can be highly effective for purifying a carboxylic acid from neutral byproducts like toluene.

Detailed Protocols

Protocol 1: Standard Catalytic Hydrogenolysis

This protocol is the first choice for substrates without other reducible functional groups.

  • Preparation: Dissolve the this compound derivative (1.0 eq) in a protic solvent like ethanol or methanol (approx. 0.1 M concentration) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight relative to the substrate) to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere if possible and do not add to a flammable solvent in the presence of air.[15]

  • Hydrogenation: Seal the flask with a septum. Purge the flask by evacuating it with a vacuum pump and refilling it with hydrogen gas from a balloon three times.

  • Reaction: Leave the reaction to stir vigorously under the positive pressure of the hydrogen balloon at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully vent the excess hydrogen. Filter the mixture through a pad of Celite®, washing the pad with the reaction solvent.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This is an excellent, safer alternative to using hydrogen gas.

  • Preparation: Dissolve the this compound derivative (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Reagent Addition: Add 10% Pd/C (10-20 mol% by weight) followed by ammonium formate (HCOONH₄) (3-5 eq).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete in 1-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Filter the reaction through a pad of Celite®, washing with methanol.

  • Isolation: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine to remove excess ammonium formate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Method Comparison

FeatureCatalytic Hydrogenolysis (H₂/Pd/C)Transfer Hydrogenation (HCOONH₄/Pd/C)Acid Cleavage (BBr₃ / HBr)
Conditions Room temp, 1 atm H₂Room temp, atmospheric pressureLow to room temp
Pros Clean (byproduct is toluene), well-establishedNo H₂ gas needed, often faster, good selectivity[5]Effective for hindered ethers
Cons Requires H₂ gas handling, incompatible with reducible groups (alkenes, alkynes)[4]Requires removal of salt byproductsHarsh conditions, risk of racemization, poor functional group compatibility[1][7]
Best For Molecules without other reducible groups.General purpose, improved safety profile.Acid-stable molecules where other methods fail.

References

Technical Support Center: Troubleshooting Racemization in (S)-2-(Benzyloxy)propanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the preservation of stereochemical integrity during reactions involving (S)-2-(benzyloxy)propanoic acid. As a chiral building block, maintaining the (S)-configuration of this molecule is often critical to the biological activity of the final product. This resource is designed to help you diagnose and resolve issues of racemization in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure substance, such as this compound, into a mixture containing equal amounts of both enantiomers ((S) and (R)), known as a racemate. The chiral center in this compound is the carbon atom at the C2 position, which is bonded to a hydrogen, a methyl group, a carboxylic acid, and a benzyloxy group.

This α-hydrogen is susceptible to abstraction under certain reaction conditions, particularly when the adjacent carboxylic acid is activated for reactions like amide bond formation or esterification.[1] Abstraction of this proton leads to the formation of a planar enolate or enol intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of both (S) and (R) enantiomers and a loss of optical purity.[1] In pharmaceutical development, where biological activity is often enantiomer-specific, such loss of stereochemical integrity can lead to a significant decrease in efficacy or the introduction of undesired off-target effects.

Q2: What are the primary chemical pathways that lead to racemization of this compound during a coupling reaction?

A2: There are two principal mechanisms through which racemization can occur during the activation of the carboxylic acid moiety of this compound, particularly in amide coupling reactions:

  • Direct Enolization (or Direct α-Abstraction): This pathway involves the direct removal of the α-hydrogen by a base. The presence of an electron-withdrawing activating group on the carboxyl oxygen increases the acidity of the α-hydrogen, making it more susceptible to abstraction.[2][3] The resulting planar enolate can then be protonated from either side, leading to racemization.[2] This mechanism is particularly relevant when strong or sterically unhindered bases are used.

  • Oxazolone (Azlactone) Formation: While more commonly discussed in the context of N-acyl amino acids, a similar cyclization pathway can be considered. If the activating group on the carboxylate is sufficiently reactive, an intramolecular cyclization could occur. However, for an α-alkoxy acid like this compound, the formation of a traditional oxazolone is not possible due to the ether linkage. The direct enolization pathway is therefore the more predominant concern. The propensity for racemization is highly dependent on the stability of the activated intermediate and the reaction conditions.[4][5]

Mechanistic Pathways for Racemization

Below are diagrams illustrating the key racemization pathway for this compound.

G cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway cluster_coupling Amide/Ester Formation s_acid This compound activated_ester Activated Intermediate (e.g., O-acylisourea, active ester) s_acid->activated_ester Coupling Reagent (e.g., DIC, HATU) s_acid->activated_ester enolate Planar Enolate Intermediate activated_ester->enolate Base (e.g., DIEA) abstracts α-H+ activated_ester->enolate s_product (S)-Product (Amide/Ester) activated_ester->s_product Nucleophile (Amine/Alcohol) activated_ester->s_product r_activated_ester Racemized Activated Intermediate enolate->r_activated_ester Reprotonation enolate->r_activated_ester r_product (R)-Product (Amide/Ester) r_activated_ester->r_product Nucleophile (Amine/Alcohol) r_activated_ester->r_product G start Racemization Detected (Loss of %ee) check_base Is the base strong or sterically unhindered (e.g., TEA, DBU)? start->check_base change_base Switch to a weaker/ hindered base (e.g., NMM, TMP) check_base->change_base Yes check_reagent Is a carbodiimide being used without an additive? check_base->check_reagent No re_evaluate Re-evaluate %ee change_base->re_evaluate change_reagent Switch to HATU/HBTU/PyBOP with HOBt or Oxyma check_reagent->change_reagent Yes check_conditions Is the reaction run at >RT or with pre-activation? check_reagent->check_conditions No change_reagent->re_evaluate change_conditions Run at 0°C with in-situ activation check_conditions->change_conditions Yes check_conditions->re_evaluate No change_conditions->re_evaluate

References

Preventing decomposition of (S)-2-(benzyloxy)propanoic acid during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-(benzyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the handling and workup of this chiral building block. Our goal is to equip you with the knowledge to prevent decomposition and ensure the integrity of your compound.

Introduction

This compound is a valuable chiral building block used in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its stereochemical purity is critical for its applications in asymmetric synthesis. The benzyl ether serves as a protecting group for the hydroxyl function, which can be sensitive to cleavage under certain workup conditions, leading to yield loss and impurities. This guide addresses common challenges encountered during the isolation and purification of this compound.

Troubleshooting Guide: Preventing Decomposition During Workup

This section directly addresses specific issues that may arise during the experimental workup of this compound.

Question 1: I am observing a significant loss of my product, this compound, after an acidic or basic workup. What is the likely cause?

Answer:

The most probable cause of product loss is the cleavage of the benzyl ether protecting group. Benzyl ethers are susceptible to cleavage under both strong acidic and basic conditions.[2][3]

  • Acid-Catalyzed Decomposition: Strong acids can protonate the ether oxygen, making the benzylic carbon more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This results in the formation of (S)-2-hydroxypropanoic acid (lactic acid) and benzyl alcohol or other benzyl species.

  • Base-Mediated Decomposition: While generally more stable to bases than esters, benzyl ethers can be cleaved under harsh basic conditions, although this is less common than acid-catalyzed cleavage.

To mitigate this, it is crucial to maintain careful control over the pH during the workup.

Recommended Protocol for pH-Controlled Workup:

  • Quenching: After your reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Neutralization: Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a weak acid like ammonium chloride (NH₄Cl) to neutralize the reaction mixture. Monitor the pH closely with pH paper or a calibrated pH meter, aiming for a pH between 6 and 8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Question 2: My NMR analysis shows unexpected peaks corresponding to benzyl alcohol and lactic acid. How can I modify my purification to avoid these impurities?

Answer:

The presence of benzyl alcohol and lactic acid confirms the cleavage of the benzyl ether. This often occurs during aqueous workups where the pH is not well-controlled. To avoid the formation of these impurities, consider the following strategies:

  • Anhydrous Workup: If your reaction conditions permit, an anhydrous workup can prevent the hydrolysis of the benzyl ether. This involves removing any solid byproducts by filtration and then directly concentrating the reaction mixture. The crude product can then be purified by column chromatography.

  • Careful pH Adjustment During Extraction: When an aqueous workup is necessary, the pH of the aqueous layer should be carefully adjusted. For the extraction of the carboxylic acid, the pH should be acidic, but harsh conditions should be avoided. A pH of around 3-4, achieved with a dilute acid like 1M HCl, is often sufficient to protonate the carboxylate and allow for extraction into an organic solvent. Avoid using strong, concentrated acids.

Below is a visual representation of the decomposition pathway and the recommended workup.

G cluster_decomposition Decomposition Pathway cluster_workup Recommended Workup Workflow A This compound B (S)-2-hydroxypropanoic acid (Lactic Acid) A->B  Acid/Base  Cleavage C Benzyl Alcohol A->C  Acid/Base  Cleavage D Reaction Mixture E Quench at 0 °C D->E F Adjust pH to 3-4 (e.g., 1M HCl) E->F G Extract with Organic Solvent F->G H Wash with Brine G->H I Dry (Na2SO4) H->I J Concentrate I->J K Purified Product J->K

Caption: Decomposition pathway and recommended workup.

Question 3: I am struggling with the purification of this compound by column chromatography. What conditions do you recommend?

Answer:

Purification of a carboxylic acid by standard silica gel chromatography can sometimes be challenging due to the potential for the acidic compound to streak on the column. Here are some recommendations for successful chromatographic purification:

Table 1: Recommended Column Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard and effective for most organic compounds.
Mobile Phase Hexanes:Ethyl Acetate with 0.5-1% Acetic AcidThe addition of a small amount of acetic acid to the eluent suppresses the deprotonation of the carboxylic acid, reducing tailing and improving peak shape.
Gradient Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.This allows for the elution of less polar impurities first, followed by the desired product.
Detection UV (254 nm) or staining with potassium permanganate (KMnO₄)The benzene ring allows for UV detection. KMnO₄ stain is a good general stain for organic compounds.

Step-by-Step Protocol for Column Chromatography:

  • Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried silica to the top of the prepared column.

  • Elute: Begin eluting with the starting mobile phase, collecting fractions.

  • Increase Polarity: Gradually increase the percentage of ethyl acetate in the mobile phase to elute the product.

  • Monitor Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound under typical storage conditions?

A1: this compound is a solid at room temperature and should be stored in a cool, dry place.[4] For long-term storage, refrigeration at 2-8°C is recommended to minimize any potential degradation.[1]

Q2: Can I use other methods besides catalytic hydrogenolysis to deprotect the benzyl group?

A2: Yes, while catalytic hydrogenolysis (e.g., H₂, Pd/C) is a common and mild method for cleaving benzyl ethers, other methods can be employed, especially if the molecule contains other functional groups sensitive to reduction.[3][5] These include:

  • Lewis Acids: Boron trichloride (BCl₃) or other Lewis acids can be used for chemoselective debenzylation.[6]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative cleavage, particularly for p-methoxybenzyl (PMB) ethers, but can also work for simple benzyl ethers.[2][7]

Q3: How can I confirm the enantiomeric purity of my final product?

A3: The enantiomeric purity of a chiral carboxylic acid can be determined by several methods:

  • Chiral HPLC: This is a highly accurate method that involves using a chiral stationary phase to separate the enantiomers.

  • NMR Spectroscopy with a Chiral Solvating Agent (CSA): The addition of a chiral solvating agent can induce a chemical shift difference between the enantiomers in the NMR spectrum, allowing for the determination of the enantiomeric excess (%ee).

  • Conversion to Diastereomers: The chiral acid can be reacted with a chiral alcohol or amine to form diastereomeric esters or amides. These diastereomers can then be distinguished and quantified by standard chromatographic or spectroscopic techniques.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: this compound is classified as an irritant and may cause skin and eye irritation.[8] It is important to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

References

Technical Support Center: Analytical Method Development for (S)-2-(benzyloxy)propanoic acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of (S)-2-(benzyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting robust analytical methods for this chiral building block. This document will address common challenges in a direct question-and-answer format, supported by detailed protocols and validated scientific principles.

Section 1: Frequently Asked Questions (FAQs) - Method Development & Initial Setup

Q1: What is the most suitable analytical technique for assessing both the chemical and enantiomeric purity of this compound?

For a comprehensive purity assessment, High-Performance Liquid Chromatography (HPLC) is the industry-standard and most versatile technique. It allows for the separation, identification, and quantification of the main component, potential impurities, and the unwanted enantiomer.

  • For Chemical Purity (Achiral Analysis): A Reversed-Phase HPLC (RP-HPLC) method is the primary choice. This separates the target molecule from impurities with different polarities, such as starting materials, by-products, or degradation products.

  • For Enantiomeric Purity (Chiral Analysis): A specialized Chiral HPLC method is required. This is crucial as the biological activity of chiral molecules often resides in only one enantiomer. Direct separation is typically achieved using a Chiral Stationary Phase (CSP) column that can differentiate between the (S) and (R) forms of 2-(benzyloxy)propanoic acid.

Q2: I'm starting from scratch. How do I select the appropriate HPLC columns for both achiral and chiral analyses?

Column selection is a critical first step that dictates the success of your separation.

  • Achiral (Reversed-Phase) Column Selection:

    • A C18 (octadecylsilane) column is the universal starting point for a molecule of this polarity. A standard dimension like 150 mm x 4.6 mm with 5 µm particle size offers a good balance of efficiency and backpressure.

    • Expert Insight: The acidic nature of the propanoic acid moiety can lead to peak tailing on older, Type A silica columns due to interaction with residual silanols. Always opt for modern, high-purity, end-capped Type B silica columns to ensure symmetrical peak shapes.

  • Chiral Stationary Phase (CSP) Column Selection:

    • The separation of enantiomeric acids like this one is often successful on polysaccharide-based CSPs. Columns like Chiralpak AD-H or Chiralcel OD-H, which are based on amylose or cellulose derivatives coated on a silica support, are excellent starting points.

    • Another effective approach involves columns with teicoplanin-based chiral selectors, which have shown success in separating similar aryloxyphenoxypropanoic acids.[1]

    • Causality: These CSPs create a chiral environment through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The slightly different 3D shapes of the (S) and (R) enantiomers cause them to interact with the stationary phase with different affinities, leading to separation.

Q3: What are reliable starting conditions (mobile phase, detection wavelength) for developing a method for this compound?
  • Achiral RP-HPLC:

    • Mobile Phase: A simple gradient of acetonitrile (ACN) and water is a good start. Since the analyte is an acid, its retention will be pH-dependent. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) to the aqueous portion of the mobile phase will suppress the ionization of the carboxylic acid group. This results in a more retained and sharper peak. A typical starting gradient could be 30% to 90% ACN over 20 minutes.

    • Detection (UV): The benzyl group contains a phenyl ring, which is a strong chromophore. A UV detector set around 220-230 nm will provide excellent sensitivity. To determine the optimal wavelength, run a UV scan of the analyte in your mobile phase diluent.

  • Chiral HPLC:

    • Mobile Phase: Chiral separations on polysaccharide columns are typically run in normal-phase or polar organic modes. A common starting mobile phase is a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. For acidic compounds, adding a small amount of an acidic additive like trifluoroacetic acid (TFA) (e.g., 0.1%) is often essential to achieve good peak shape and resolution. A typical starting point would be 90:10 Hexane:IPA with 0.1% TFA.

    • Detection (UV): The same wavelength used for the achiral method (around 220-230 nm) will be suitable.

Section 2: Troubleshooting Common Analytical Issues

This section addresses specific problems you may encounter during your experiments.

Q1: My peaks are tailing badly in my reversed-phase method. What's causing this and how do I fix it?

Peak tailing is a common issue, especially with acidic or basic compounds, and it can compromise resolution and integration accuracy.

Detailed Explanation:

  • Secondary Silanol Interactions: This is the most common cause for acidic analytes. The negatively charged, ionized silanol groups on the silica surface of the column can have a strong, unwanted interaction with your analyte, causing it to "drag" through the column, resulting in a tail.

    • Solution: Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with an acid like TFA or formic acid) fully protonates the silanol groups, neutralizing their charge and eliminating this secondary interaction. Using a buffer can also help maintain a stable pH.[2]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[3]

    • Solution: Dilute your sample and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

  • Blocked Column Frit: If all peaks in the chromatogram are tailing, it often points to a physical problem at the head of the column.[3] Particulates from the sample or system can block the inlet frit, distorting the flow path.

    • Solution: First, try back-flushing the column (disconnect from the detector first). If this doesn't work, the column may need to be replaced. Always use an in-line filter or guard column to protect your analytical column.[4]

Q2: I'm struggling to get baseline separation of the (S) and (R) enantiomers. What parameters can I adjust?

Achieving good chiral resolution often requires fine-tuning. Here are the key parameters to adjust, in order of impact:

  • Mobile Phase Composition (% Modifier): The percentage of the alcohol modifier (e.g., IPA) in the mobile phase is the most powerful parameter.

    • Action: Decrease the percentage of IPA in small increments (e.g., from 10% to 8%, then 5%). This will increase retention times but often significantly improves the separation factor (alpha).

  • Choice of Alcohol Modifier: Sometimes, switching the alcohol can have a profound effect.

    • Action: If you are using IPA, try switching to ethanol. The different steric and hydrogen-bonding properties of ethanol can alter the interaction with the chiral stationary phase.

  • Temperature: Lowering the column temperature can sometimes enhance resolution.

    • Action: Set the column thermostat to a lower temperature, for example, 15°C or 20°C. Lower temperatures can increase the stability of the transient diastereomeric complexes formed between the analytes and the CSP.

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation.

    • Action: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min. This gives the enantiomers more time to interact with the stationary phase, which can improve resolution, although it will increase the analysis time.

Q3: I see a small, unexpected peak in my chromatogram. How can I determine its origin?

Identifying unknown peaks is a systematic process of elimination.

  • Is it from the diluent/mobile phase? Inject a "blank" (your sample diluent). If the peak is present, it's an artifact from your solvent or mobile phase.

  • Is it a carryover from a previous injection? After a high-concentration injection, run a blank injection. If the peak appears at the same retention time but smaller, you have a carryover issue, which may require a stronger needle wash solution.

  • Is it a related substance or degradation product? This is the most likely scenario. Potential impurities in this compound could include starting materials (e.g., benzyl alcohol, ethyl lactate) or by-products from the synthesis. To confirm, you can:

    • Perform Stress Studies: Subject the sample to heat, acid, base, and oxidative conditions. If the peak increases in size under any of these conditions, it is likely a degradation product.

    • Use Mass Spectrometry (LC-MS): If available, LC-MS is the most definitive tool. The mass of the unknown peak can provide a direct clue to its identity.

Section 3: Core Protocols & Method Validation

Protocol 1: Standard RP-HPLC Method for Chemical Purity

This protocol provides a robust starting point for assessing the purity of this compound.

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µm (high-purity, end-capped)Standard for small molecules; end-capping minimizes peak tailing.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidifier to suppress ionization of the analyte and silanols.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent for elution.
Gradient 30% B to 90% B over 20 min, hold 5 min, return to 30% BA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLA good starting volume to avoid overload.
Detection UV at 225 nmHigh absorbance region for the benzyl moiety.
Sample Prep. 1.0 mg/mL in 50:50 Acetonitrile:WaterEnsures solubility and compatibility with the mobile phase.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This protocol is a starting point for separating the (S) and (R) enantiomers.

ParameterConditionRationale
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µmProven polysaccharide-based CSP for separating enantiomers.
Mobile Phase 90:10 n-Hexane : Isopropanol + 0.1% TFACommon normal-phase condition. TFA is critical for peak shape of acids.
Elution IsocraticIsocratic elution is standard for chiral separations.
Flow Rate 0.8 mL/minA slightly reduced flow rate can improve resolution.
Column Temp. 25°CControlled temperature for reproducibility.
Injection Vol. 10 µL
Detection UV at 225 nm
Sample Prep. 1.0 mg/mL in Mobile PhaseEnsures peak shape is not distorted by the injection solvent.
Method Validation Overview: Adhering to ICH Q2(R1) Guidelines

Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[5][6] The International Council for Harmonisation (ICH) guideline Q2(R1) is the global standard.[7][8]

Q: What are the essential parameters to check during a robustness study?

Robustness testing ensures that small, deliberate variations in method parameters do not adversely affect the results.[9] This demonstrates the method's reliability for routine use.

Table: Example Robustness Study Parameters for an RP-HPLC Method

ParameterNominal ValueVariation (+/-)Potential Impact
Flow Rate 1.0 mL/min± 0.1 mL/minRetention Time, Peak Area
Column Temperature 30°C± 2°CRetention Time, Selectivity
Mobile Phase pH pH 2.5± 0.2 unitsRetention Time, Peak Shape
% Organic (B) 30% (start)± 2%Retention Time, Resolution
Wavelength 225 nm± 2 nmPeak Area, Sensitivity

During the study, only one parameter is changed at a time, and the impact on critical system suitability parameters (e.g., resolution, tailing factor, retention time) is monitored.[10]

References

Technical Support Center: Enhancing the Enantiomeric Excess of (S)-2-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the chiral enrichment of (S)-2-(benzyloxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working to increase the enantiomeric excess (ee) of this valuable chiral building block.

As a Senior Application Scientist, I understand that achieving high enantiopurity is often a multi-step process involving careful optimization and troubleshooting. This document moves beyond simple protocols to explain the underlying principles and provide solutions to common challenges encountered in the lab.

Choosing Your Chiral Enrichment Strategy

The first critical decision is selecting the appropriate method for increasing the enantiomeric excess. The two primary strategies discussed here are Enzymatic Kinetic Resolution (EKR) and Preparative Chiral High-Performance Liquid Chromatography (HPLC) . Each has distinct advantages depending on your scale, required purity, and available resources.

The following decision-making workflow can help guide your choice:

G start Start: Racemic (R/S)-2-(benzyloxy)propanoic acid decision_scale What is your target scale? start->decision_scale ekr_path Enzymatic Kinetic Resolution (EKR) decision_scale->ekr_path > 1 gram (Process Scale) hplc_path Preparative Chiral HPLC decision_scale->hplc_path < 1 gram (Lab/Analytical Scale) dkr_option Consider Dynamic Kinetic Resolution (DKR) to exceed 50% theoretical yield ekr_path->dkr_option waste_consideration Higher solvent consumption and waste generation hplc_path->waste_consideration separation_needed Separation of (S)-acid and derivatized (R)-ester required dkr_option->separation_needed high_purity_product High Purity Product (>99% ee) separation_needed->high_purity_product Successful Separation waste_consideration->high_purity_product

Caption: Decision workflow for selecting a chiral enrichment method.

Part 1: Troubleshooting Guide for Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer, allowing for the separation of the unreacted enantiomer.[1][2] However, the theoretical maximum yield for the desired enantiomer in a classic KR is 50%.[3]

The principle relies on the differential reaction rates of the two enantiomers with an acyl donor, catalyzed by the enzyme. For 2-(benzyloxy)propanoic acid, the (R)-enantiomer is often preferentially acylated, leaving the desired (S)-enantiomer as the unreacted acid.

EKR_Principle cluster_0 Reaction Mixture cluster_1 Post-Resolution (ideally at ~50% conversion) racemate Racemic (R/S)-Acid lipase Lipase Catalyst (e.g., CALB, PS-C) racemate->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase s_acid This compound (Unreacted, High ee) lipase->s_acid k_slow r_ester (R)-ester (Product) lipase->r_ester k_fast (k_R > k_S)

Caption: Principle of Enzymatic Kinetic Resolution of 2-(benzyloxy)propanoic acid.

Issue 1: Low Enantiomeric Excess (ee) of the (S)-Acid

Q: My kinetic resolution resulted in a low ee (<90%) for the unreacted this compound. What are the potential causes and how can I improve it?

A: This is a common and multifaceted problem. Low ee suggests that the enzyme is not discriminating effectively between the two enantiomers or that the reaction has proceeded past the optimal point.

Root Cause Analysis & Solutions:

  • Sub-optimal Enzyme Selection: The choice of lipase is critical. Different lipases exhibit varying enantioselectivity (expressed as the E-value) for different substrates.

    • Solution: Screen a panel of lipases. Candida antarctica Lipase B (CALB, often sold as Novozym 435) and Pseudomonas cepacia (PS-C) lipase are excellent starting points for resolving α-hydroxy acid derivatives.[4][5]

  • Incorrect Conversion Level: The ee of the unreacted starting material increases with conversion, while the ee of the product is highest at the beginning of the reaction.[6][7] Stopping the reaction too early will result in low ee of the starting material. Conversely, letting it run too long can allow the slower-reacting (S)-enantiomer to be consumed, decreasing the overall yield and potentially complicating purification.

    • Solution: Perform a time-course study. Take aliquots from the reaction at regular intervals (e.g., 2, 4, 8, 12, 24 hours), quench the reaction, and analyze the ee of the remaining acid and the formed ester by chiral HPLC. This will allow you to identify the optimal reaction time to achieve the desired ee, typically aiming for 45-55% conversion for a high E-value system.[8]

  • Unfavorable Reaction Conditions (Solvent, Temperature): The solvent can significantly impact enzyme activity and selectivity by influencing its conformation. Temperature affects both reaction rate and enzyme stability.

    • Solution: Optimize the solvent and temperature. Non-polar organic solvents like hexane, toluene, or diisopropyl ether are often preferred.[5][9] Temperature can be screened between 30°C and 50°C. Higher temperatures increase the reaction rate but can sometimes decrease enantioselectivity or lead to enzyme denaturation.[10]

  • Irreversible Acyl Donor: The choice of acyl donor can influence the reaction equilibrium. Using an irreversible acyl donor like vinyl acetate is often advantageous, as it produces acetaldehyde which is removed from the system, driving the reaction forward.[4]

    • Solution: Use vinyl acetate or isopropenyl acetate as the acyl donor.[4][9] This prevents the reverse reaction (transesterification from the product ester back to the acid), which can erode the ee.

ParameterRecommendationRationale
Enzyme Screen CALB (Novozym 435), P. cepacia (PS-C), P. fluorescensThese lipases have demonstrated high enantioselectivity for similar substrates.[4][5][10]
Solvent Toluene, Hexane, Cyclopentyl methyl ether (CPME)Non-polar solvents often maintain the enzyme's active conformation for high selectivity.[11]
Acyl Donor Vinyl acetate, Isopropenyl acetateForms an irreversible enol leaving group, driving the reaction to completion.[4]
Temperature 30 - 50 °CBalances reaction rate and enzyme stability/selectivity.
Monitoring Chiral HPLCEssential for determining conversion and ee of both substrate and product over time.
Issue 2: Reaction is Stalled or Very Slow

Q: My resolution reaction shows very little conversion even after 24 hours. What's wrong?

A: A stalled reaction points to an issue with the enzyme's catalytic activity.

Root Cause Analysis & Solutions:

  • Enzyme Inhibition or Deactivation: The enzyme may be inhibited by components in the reaction mixture or denatured. Water content is a critical parameter for lipase activity in organic media.

    • Solution: Ensure all reagents and solvents are anhydrous. However, lipases require a small amount of "interfacial water" to maintain their active conformation. Sometimes, adding a very small amount of buffer or molecular sieves pre-saturated with buffer can help. Also, ensure the substrate or byproducts are not inhibiting the enzyme. For example, the produced phenylethyl alcohol from a transesterification could be inhibitory.[12]

  • Poor Mass Transfer: If using an immobilized enzyme like Novozym 435, inefficient mixing can lead to poor mass transfer, where the substrate cannot readily access the enzyme's active sites.

    • Solution: Increase the agitation speed (e.g., to 200-250 rpm).[10] Ensure the enzyme beads are well-suspended in the reaction mixture and not clumped at the bottom.

  • Insufficient Enzyme Loading: The catalyst-to-substrate ratio might be too low.

    • Solution: While optimizing, start with a higher enzyme loading (e.g., a 1:1 or 2:1 substrate-to-enzyme weight ratio) and reduce it once other parameters are optimized.[10]

Part 2: Troubleshooting Guide for Preparative Chiral HPLC

For smaller scales or when near-perfect enantiopurity (>99.5% ee) is required, preparative chiral HPLC is often the method of choice. This technique physically separates the enantiomers based on their differential interactions with a chiral stationary phase (CSP).

Issue 1: Poor Peak Resolution (Co-elution)

Q: I am unable to resolve the two enantiomers of 2-(benzyloxy)propanoic acid on my chiral column. The peaks are overlapping. How can I improve the separation?

A: Poor resolution (Rs < 1.5) is the most common challenge in chiral chromatography. It indicates that the chosen conditions do not provide sufficient differential interaction between the enantiomers and the CSP.

Root Cause Analysis & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): This is the most critical factor. No single CSP can separate all enantiomers. Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are highly versatile and a good starting point for arylpropionic acids.[13][14]

    • Solution: Screen different types of CSPs. Start with columns like CHIRALPAK® AD or CHIRALCEL® OD. If these fail, try a Pirkle-type column or a macrocyclic glycopeptide-based column.[15][16]

  • Sub-optimal Mobile Phase: The mobile phase composition dictates the elution strength and modulates the chiral recognition mechanism.

    • Solution (Normal Phase): The standard mobile phase for polysaccharide columns is a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). Systematically vary the alcohol percentage. Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.[14] Adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) is crucial for acidic analytes like this one to ensure good peak shape and prevent interaction with the silica support.

  • Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process.

    • Solution: Experiment with different column temperatures. Lowering the temperature often enhances resolution but increases analysis time and pressure. Conversely, increasing the temperature can sometimes alter the interaction mechanism and improve separation.[14]

ParameterTroubleshooting StepRationale
Peak Resolution 1. Decrease alcohol % in mobile phase.2. Try a different alcohol (EtOH vs. IPA).3. Lower the column temperature.4. Switch to a different CSP.Modifies elution strength and chiral recognition interactions.[14]
Peak Tailing 1. Add 0.1% TFA or Formic Acid to the mobile phase.2. Ensure sample is fully dissolved in the mobile phase.Suppresses ionization of the carboxylic acid, reducing secondary interactions with the support.[17]
High Backpressure 1. Check for frit blockage.2. Reduce flow rate.3. Increase temperature (reduces viscosity).4. Filter the sample before injection.Frit blockage is a common issue in preparative chromatography.[17]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is Dynamic Kinetic Resolution (DKR) and how can it help? A: Dynamic Kinetic Resolution (DKR) is an advanced technique that overcomes the 50% yield limitation of a standard KR.[3] In a DKR, the slow-reacting enantiomer is continuously racemized in situ. This means that the entire starting material pool is eventually converted into the desired, faster-reacting product enantiomer, allowing for a theoretical yield of up to 100%.[18][19] This is typically achieved by adding a racemization catalyst (e.g., a Ruthenium complex) that is compatible with the enzyme and reaction conditions.[4][20] For producing this compound via this method, one would need an enzyme that preferentially consumes the (R)-enantiomer and a catalyst to racemize the (S)-acid back to the (R/S)-mixture.

Q2: My final (S)-acid product after workup still has low ee. Could the workup be the problem? A: It's possible, though less common than issues with the resolution itself. The primary risk during workup is incomplete separation of the desired (S)-acid from the (R)-ester. Standard acid-base extraction is used for this. If the (R)-ester is partially hydrolyzed back to the (R)-acid during the workup (e.g., under harsh basic conditions), it will contaminate your final product and lower the ee. Ensure you use mild conditions (e.g., dilute NaHCO3 solution) and verify the purity of your isolated fractions.

Q3: Can I just re-crystallize my enantioenriched acid to improve the ee? A: Yes, this is a viable strategy for "polishing" a product that already has a reasonably high ee (typically >80-90%). 2-(Benzyloxy)propanoic acid is a solid. If it forms a conglomerate (a physical mixture of single-enantiomer crystals), simple crystallization can be effective. However, if it forms a racemic compound (a crystal lattice containing both enantiomers in a 1:1 ratio), simple crystallization will not improve the ee. This must be determined experimentally.

Q4: What is the Enantiomeric Ratio (E-value) and why is it important? A: The Enantiomeric Ratio, or E-value, is a measure of an enzyme's selectivity. It's the ratio of the specificity constants (kcat/Km) for the two enantiomers. A higher E-value indicates better selectivity. For a resolution to be synthetically useful, an E-value greater than 20 is generally desired, with E > 100 being excellent.[3][20] The E-value can be calculated from the ee of the substrate (ees) and the ee of the product (eep) at a given conversion (c).

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution
  • To a solution of racemic 2-(benzyloxy)propanoic acid (1.0 eq) in anhydrous toluene (10 mL per mmol of acid), add the selected lipase (e.g., Novozym 435, 50-100% by weight of the acid).

  • Add vinyl acetate (1.5 - 2.0 eq) to the suspension.

  • Seal the reaction vessel and place it in an orbital shaker set to 200 rpm at the desired temperature (e.g., 40 °C).

  • Monitor the reaction by taking small aliquots over time. Quench the enzyme by filtering it off, evaporate the solvent, and analyze the residue by chiral HPLC to determine conversion and ee.

  • Once the target conversion (~50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed (e.g., with fresh solvent) and reused.

  • Evaporate the solvent. Dissolve the residue in diethyl ether and extract with a mild aqueous base (e.g., 5% NaHCO3 solution) to separate the acidic (S)-enantiomer from the neutral (R)-ester.

  • Acidify the aqueous layer with 1M HCl to pH ~2 and extract the this compound with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the enantioenriched (S)-acid.

Protocol 2: Chiral HPLC Method Development
  • Column: Start with a polysaccharide-based column (e.g., CHIRALPAK® AD-H, 4.6 x 250 mm).

  • Mobile Phase: Begin with a standard mobile phase of 90:10 n-Hexane:Isopropanol + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25 °C.

  • Optimization:

    • If no separation is observed, change the alcohol modifier to ethanol.

    • If peaks are broad or resolution is low, decrease the alcohol percentage in 2% increments (e.g., 92:8, 94:6).

    • If retention time is too long, increase the alcohol percentage.

    • If resolution is still poor, screen a different CSP.

References

Technical Support Center: Catalyst Selection for Hydrogenation of (S)-2-(benzyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the catalytic hydrogenation of (S)-2-(benzyloxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. The deprotection of this chiral α-hydroxy acid precursor is a critical step in many syntheses, where maintaining stereochemical integrity is paramount. This document provides practical solutions to common challenges encountered during this transformation.

Frequently Asked Questions (FAQs)

Q1: What are the standard catalysts for the hydrogenolysis of a benzyl ether like the one in this compound?

The most common and effective catalysts for cleaving benzyl ethers via hydrogenolysis are heterogeneous palladium-based catalysts.[1] The standard choice for initial screening is Palladium on Activated Carbon (Pd/C) , typically at 5% or 10% loading (w/w).[2] For more challenging or sterically hindered substrates, Palladium Hydroxide on Carbon (Pd(OH)₂/C) , known as Pearlman's catalyst, is often more active and effective.[2][3] Other catalysts like Raney Nickel can also be used, though they may offer different reactivity and stereochemical outcomes.[4][5] Rhodium and Platinum catalysts are generally less preferred for this specific transformation as they have a higher tendency to hydrogenate the aromatic ring of the benzyl group, which is an undesired side reaction.[6][7]

Q2: Why is the choice of catalyst support material (e.g., carbon, alumina) important?

The support material plays a crucial role in the catalyst's overall performance by influencing the dispersion, particle size, and stability of the active metal.[8]

  • Activated Carbon: This is the most common support for palladium catalysts. Its high surface area allows for excellent dispersion of palladium nanoparticles, leading to high catalytic activity.[8] The quality of the carbon support and the palladium particle size can vary significantly between suppliers, impacting reaction efficiency, yields, and selectivity.[9]

  • Alumina (Al₂O₃): While less common for benzyl ether cleavage, alumina-supported catalysts like Rhodium on Alumina (Rh/Al₂O₃) are used in other hydrogenation reactions.[10] Alumina can alter the electronic properties of the metal and may be chosen for specific selectivity challenges, though for simple debenzylation, it may promote undesired side reactions.[11]

Q3: How is the stereochemistry at the chiral center of this compound affected during hydrogenation?

Maintaining the stereochemical integrity of the chiral center is a critical objective. The stereochemical outcome is highly dependent on the chosen catalyst and the reaction mechanism.

  • Palladium Catalysts: Hydrogenolysis over palladium often proceeds with inversion of configuration at the benzylic carbon center.[4] This is proposed to occur via an SN2-type mechanism.

  • Raney Nickel: In contrast, Raney Nickel typically catalyzes the hydrogenolysis with retention of configuration , suggesting an SNi-type (internal nucleophilic substitution) mechanism.[4]

Therefore, if retention of the (S)-configuration to produce (S)-lactic acid is the goal, Raney Nickel might be a more suitable choice. However, palladium catalysts are often more active and require milder conditions. Careful analysis of the product's optical purity is essential to validate the stereochemical outcome of your specific reaction.

Q4: What solvents are recommended for this reaction, and do they influence the outcome?

Polar protic solvents are generally the most effective for this type of hydrogenation. The rate of debenzylation with Pd/C often follows this trend of solvent efficiency: THF > Acetic Acid >> Ethanol > Methanol > Toluene.[7]

  • Alcohols (Methanol, Ethanol): These are excellent, widely used solvents due to their ability to dissolve the substrate and facilitate hydrogen transfer.[2]

  • Tetrahydrofuran (THF): A very effective solvent that often promotes rapid hydrogenolysis.[7]

  • Acetic Acid: Using acetic acid as a solvent or co-solvent can significantly accelerate the reaction.[2] The acid protonates the ether oxygen, making the C-O bond weaker and more susceptible to cleavage.[7]

  • Ethyl Acetate (EtOAc): Also a viable solvent, often used for its ease of removal during workup.[2]

Q5: What are the typical reaction conditions (pressure, temperature) and how should they be optimized?

Initially, reactions are often attempted under mild conditions.

  • Pressure: A hydrogen balloon (providing slightly above 1 atm of H₂) is sufficient for many reactions.[2] If the reaction is slow or stalls, pressure can be increased using a Parr shaker or a high-pressure autoclave (e.g., up to 10 bar or higher).[3][9]

  • Temperature: Most debenzylations are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the rate.[2][12] However, higher temperatures can also increase the risk of side reactions or racemization.

Optimization should be systematic. If the reaction is not proceeding, consider increasing pressure first, then temperature, or switching to a more active catalyst like Pd(OH)₂/C.[2][13]

Troubleshooting Guide

Q: My reaction is extremely slow or has completely stalled. What should I do?

A: This is the most common issue in catalytic hydrogenation and can be attributed to several factors.

  • Catalyst Inactivity: The catalyst itself may be old or deactivated. Always try running the reaction with a fresh batch of catalyst from a reputable supplier.[2] The quality and activity of commercial Pd/C can vary widely.[9]

  • Catalyst Poisoning: This is a primary cause of reaction failure. Heterogeneous catalysts are sensitive to impurities that can irreversibly bind to the active metal sites.

    • Common Poisons: Sulfur compounds (thiols, thioethers), nitrogen compounds (some amines, pyridines), heavy metals, and carbon monoxide are potent poisons for palladium catalysts.[3][14]

    • Solution: Ensure all reactants, solvents, and gases are of high purity. If poisoning is suspected, you can try filtering the reaction mixture through a plug of fresh Celite to remove the poisoned catalyst and then recharging with a fresh batch of catalyst.[3] In some cases, increasing the catalyst loading can overcome the effects of trace poisons.

  • Insufficient Mixing/Mass Transfer: The reaction is a three-phase system (solid catalyst, liquid substrate solution, gaseous hydrogen). Vigorous stirring is essential to ensure hydrogen is efficiently transferred from the gas phase to the catalyst surface.[2]

  • Reaction Conditions are Too Mild: The substrate may be sterically hindered or electronically deactivated, requiring more forcing conditions.

    • Solution: Try switching to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[2] Alternatively, increase the hydrogen pressure and/or gently heat the reaction.[3] A combination of these approaches is often effective.[2]

Q: The debenzylation is incomplete, and I'm recovering significant amounts of starting material. How can I drive the reaction to completion?

A: Incomplete conversion suggests either insufficient reaction time or that the reaction has reached a point of deactivation.

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS to confirm if it is still progressing, albeit slowly.

  • Optimize Conditions: As detailed above, increasing hydrogen pressure, temperature, or switching to a more active catalyst like Pd(OH)₂/C can help push the reaction to completion.[2][3] A combination of Pd/C and Pd(OH)₂/C has been reported to be more efficient than either catalyst alone in some difficult cases.[15]

  • Use an Acidic Co-solvent: Adding acetic acid or a small amount of HCl to a solvent like methanol can facilitate C-O bond cleavage and accelerate the reaction.[7][16]

Q: I'm observing racemization and losing the (S)-stereochemistry of my product. How can I prevent this?

A: Loss of stereochemical integrity is a serious issue for this substrate.

  • Use Milder Conditions: High temperatures can promote racemization. Try running the reaction at room temperature or even lower if possible, even if it requires a longer reaction time or higher catalyst loading.

  • Change the Catalyst: As noted earlier, the catalyst choice dictates the mechanistic pathway and stereochemical outcome.[4] If you are using a palladium catalyst and observing inversion or racemization, consider switching to Raney Nickel , which is known to proceed with retention of configuration.[4]

  • Control pH: The acidity or basicity of the medium can influence stereochemical outcomes. While acid can promote the reaction, it might also facilitate enolization or other pathways leading to racemization. Running the reaction under neutral conditions is a good starting point. The substrate itself is a carboxylic acid, which could influence the local pH at the catalyst surface.

Data Summary: Catalyst Comparison

CatalystSupportTypical LoadingProsCons/ConsiderationsStereochemical Outcome
Palladium on Carbon (Pd/C) Activated Carbon5-10% w/wIndustry standard, widely available, generally effective.[2]Susceptible to poisoning; activity varies by supplier; can promote ring hydrogenation under harsh conditions.[9][14]Generally Inversion of configuration.[4]
Palladium Hydroxide on Carbon (Pd(OH)₂/C) Activated Carbon20% w/wMore active than Pd/C, effective for difficult substrates.[2]More expensive; can be more pyrophoric.Generally Inversion of configuration.[4]
Raney® Nickel Aluminum-Nickel AlloySlurryLess expensive; often promotes retention of stereochemistry.[4]Less active than Pd catalysts; requires higher pressures/temperatures; pyrophoric and requires careful handling.[5]Generally Retention of configuration.[4]
Rhodium on Alumina (Rh/Al₂O₃) Alumina5% w/wHighly active for aromatic ring hydrogenation.[10]High propensity for undesired ring hydrogenation of the benzyl group; not a first choice for selective debenzylation.[7][11]Not typically studied for this specific outcome.

Visual Workflow: Catalyst Selection Logic

Caption: Decision workflow for catalyst selection and optimization.

Standard Operating Protocol: Hydrogenation using Pd/C

This protocol describes a standard lab-scale procedure for the hydrogenation of this compound using a hydrogen balloon. Extreme caution must be exercised when handling pyrophoric catalysts like Pd/C, especially when dry. [1][17]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet with water

  • Methanol (MeOH), reagent grade

  • Two or three-neck round-bottom flask

  • Magnetic stir bar and stir plate

  • Septa and needles

  • Hydrogen gas cylinder with regulator and balloon

  • Nitrogen or Argon gas supply

  • Celite® for filtration

Procedure:

  • Reactor Setup: Place the substrate (e.g., 1.0 g) and a magnetic stir bar into a clean, dry two-neck round-bottom flask. Add the solvent (e.g., 20 mL MeOH). Swirl to dissolve.

  • Inert Atmosphere: Seal the flask with septa. Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Catalyst Addition: Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst (typically 10% by weight of the substrate, e.g., 0.1 g). The catalyst should be added to the solvent-wetted flask; never add dry solvent to the dry catalyst, as this can cause a fire. [17]

  • Hydrogen Purge: Remove the inert gas inlet and replace it with a needle connected to a hydrogen balloon. Evacuate the flask by applying a gentle vacuum and then backfill with hydrogen from the balloon. Repeat this vacuum-backfill cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction Execution: With the hydrogen balloon attached, begin vigorous stirring. The reaction is often accompanied by the uptake of hydrogen, which may cause the balloon to deflate slightly. Monitor the reaction progress by taking small aliquots via syringe for TLC or LC-MS analysis.

  • Reaction Workup: Once the reaction is complete, purge the system again with inert gas for 10-15 minutes to remove all residual hydrogen.

  • Catalyst Filtration (Caution!): Prepare a small pad of Celite in a Büchner or Hirsch funnel and wet it with the reaction solvent (MeOH). Under an inert atmosphere if possible , carefully pour the reaction slurry over the Celite pad to filter off the palladium catalyst. Wash the pad with a small amount of fresh solvent. Do not allow the filtered catalyst cake to dry on the funnel, as it can ignite upon contact with air. [17] Keep the cake wet with solvent until it can be disposed of properly.

  • Product Isolation: Collect the filtrate and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, (S)-lactic acid. The product can then be purified by standard methods if necessary.

References

Validation & Comparative

A Comparative Guide to Chiral Derivatizing Agents: (S)-2-(Benzyloxy)propanoic Acid vs. Mosher's Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of stereochemical analysis, the precise determination of enantiomeric excess (e.e.) and absolute configuration is paramount for drug development, natural product synthesis, and materials science. Chiral Derivatizing Agents (CDAs) are indispensable tools in this pursuit, converting enantiomers into diastereomers, which can then be distinguished by NMR spectroscopy.[1][2] Among the arsenal of available CDAs, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), famously known as Mosher's acid, has long been the gold standard.[3] However, alternative reagents, such as (S)-2-(benzyloxy)propanoic acid, offer a distinct set of characteristics that may be advantageous in specific applications.

This guide provides a detailed comparison of this compound and Mosher's acid, delving into their mechanisms of action, practical applications, and the underlying rationale for choosing one over the other. Experimental protocols and data are presented to offer a comprehensive resource for researchers navigating the complexities of chiral analysis.

Core Principles of Chiral Derivatization with NMR Analysis

The fundamental principle behind using CDAs like Mosher's acid and this compound is the transformation of an inseparable mixture of enantiomers into a mixture of diastereomers.[1] This is achieved by covalently bonding the chiral analyte (typically an alcohol or amine) with an enantiomerically pure CDA. The resulting diastereomers possess different physical properties, including distinct NMR spectra. By analyzing the chemical shift differences (Δδ) between the diastereomeric signals, one can quantify the enantiomeric excess of the original sample.[4][5] Furthermore, by applying empirical models that correlate the sign of these chemical shift differences to the spatial arrangement of substituents around the chiral center, the absolute configuration can often be determined.[6][7]

Table 1: Head-to-Head Comparison of this compound and Mosher's Acid

FeatureThis compound Mosher's Acid (MTPA)
Structure Contains a benzyloxy group.Contains a trifluoromethyl (-CF3) group and a phenyl group directly attached to the stereocenter.[3]
Primary NMR Probe ¹H NMR. Analysis relies on the diastereomeric dispersion of proton signals.¹H and ¹⁹F NMR. The -CF3 group provides a sensitive and clean probe in ¹⁹F NMR.[3][8]
Key Advantage Absence of the strongly anisotropic phenyl group of MTPA may lead to less spectral complexity in certain cases. Can be useful when ¹⁹F NMR is not available or desired.The ¹⁹F NMR signal is often in a clear spectral region, simplifying analysis and improving accuracy of e.e. determination.[9][10][11]
Model for Absolute Configuration Less universally established empirical models compared to Mosher's acid.Well-established Mosher's model provides a reliable method for assigning absolute configuration based on Δδ (δS - δR) values.[4][5][7]
Reactivity Typically requires activation (e.g., conversion to acid chloride or use of coupling agents).Often used as its more reactive acid chloride for efficient derivatization.[3][12]
Common Applications Chiral building block in synthesis[13], determination of e.e. and absolute configuration of alcohols and amines.Gold standard for determining e.e. and absolute configuration of chiral alcohols and primary/secondary amines.[4][5][14][15]

In-Depth Analysis of Each Derivatizing Agent

Mosher's Acid (MTPA): The Established Standard

Mosher's acid, or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), was introduced by Harry S. Mosher and has become a cornerstone of stereochemical analysis.[3] Its utility stems from several key features:

  • The Power of ¹⁹F NMR: The trifluoromethyl group provides a powerful analytical handle. ¹⁹F NMR spectra are often simple, with the diastereomeric MTPA esters or amides giving rise to well-resolved signals in a region typically free of other resonances. This allows for highly accurate determination of enantiomeric excess, even in complex mixtures.[8][10][11]

  • The Mosher Model: A widely accepted conformational model explains the observed chemical shift differences in the ¹H NMR spectra of the diastereomeric esters.[6][7] This model, which considers the shielding and deshielding effects of the phenyl group in the preferred conformation, allows for the reliable assignment of absolute configuration.[4][5]

  • High Reactivity: Mosher's acid is often converted to its more reactive acid chloride, which reacts readily with alcohols and amines to form the corresponding esters and amides under mild conditions.[3][12]

This compound: A Valuable Alternative

While Mosher's acid is broadly applicable, this compound presents a viable alternative with its own distinct characteristics.

  • ¹H NMR-Centric Analysis: Derivatization with this compound relies solely on ¹H NMR for analysis. The benzyloxy group and the chiral backbone of the reagent induce sufficient diastereomeric dispersion in the proton signals of the analyte to allow for quantification of enantiomeric excess.

  • Structural Simplicity: The absence of a trifluoromethyl group and the presence of a more flexible benzyloxy moiety may be advantageous in certain contexts. For substrates where the anisotropic effects of the phenyl ring in Mosher's esters lead to overly complex or overlapping ¹H NMR spectra, the simpler shielding/deshielding patterns of (S)-2-(benzyloxy)propanoate esters might offer clearer data.

  • Application as a Chiral Building Block: Beyond its role as a derivatizing agent, this compound is also utilized as a chiral building block in asymmetric synthesis.[13]

Experimental Protocols and Workflows

A self-validating experimental design is crucial for reliable stereochemical determination. This typically involves preparing derivatives from both enantiomers of the chiral derivatizing agent with the analyte.

Workflow for Stereochemical Determination

The logical flow for determining enantiomeric excess and absolute configuration using a CDA is outlined below.

Caption: General workflow for stereochemical analysis using CDAs.

Detailed Protocol: Derivatization with Mosher's Acid Chloride

This protocol describes the preparation of Mosher's esters from a chiral secondary alcohol for the determination of absolute configuration and enantiomeric excess.[12]

Materials:

  • Chiral alcohol (~5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or DMAP

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.

    • Add a small excess of anhydrous pyridine (~5-10 µL).

    • Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube and gently agitate. The reaction is typically complete within 30-60 minutes at room temperature. Monitor by TLC or NMR if necessary.

  • Preparation of (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR (and ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.

    • Carefully assign the signals for the protons on either side of the newly formed ester linkage.

    • Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two diastereomers.

    • Apply the Mosher model to the sign of the Δδ values to determine the absolute configuration. Protons with a positive Δδ are predicted to lie on one side of the Mosher ester plane, while those with a negative Δδ lie on the other.

Detailed Protocol: Derivatization with this compound

This protocol requires the activation of the carboxylic acid, typically using a coupling agent.

Materials:

  • Chiral alcohol or amine (~5 mg)

  • This compound

  • Coupling agent (e.g., DCC or EDC)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of the (S)-2-(Benzyloxy)propanoate Ester/Amide:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol/amine and a slight molar excess (~1.1 equivalents) of this compound in 0.5 mL of anhydrous deuterated solvent.

    • Add one equivalent of the coupling agent (e.g., DCC).

    • Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours. The formation of a urea byproduct (in the case of DCC) will be observed as a precipitate.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the reaction mixture.

    • If analyzing a racemic analyte, the enantiomeric excess can be determined by integrating the well-resolved signals of the two diastereomers.

    • For absolute configuration determination, a comparative analysis with the derivative formed from (R)-2-(benzyloxy)propanoic acid would be necessary to establish a reliable Δδ pattern.

Choosing the Right Reagent: A Logic-Based Approach

The selection between Mosher's acid and this compound should be guided by the specific requirements of the analysis and the nature of the substrate.

G start Start: Need to Determine e.e. and/or Absolute Configuration q1 Is ¹⁹F NMR readily available and desirable for high accuracy e.e. determination? start->q1 mosher Primary Choice: Mosher's Acid (MTPA) q1->mosher Yes bpa Consider: this compound q1->bpa No q2 Does the ¹H NMR spectrum of the MTPA derivative suffer from significant signal overlap or complexity? mosher->q2 end_bpa Proceed with this compound Analysis bpa->end_bpa q2->bpa Yes end_mosher Proceed with Mosher's Acid Analysis q2->end_mosher No

Caption: Decision tree for selecting a chiral derivatizing agent.

Conclusion

Mosher's acid remains a powerful and versatile reagent for the determination of enantiomeric excess and absolute configuration, largely due to the advantages conferred by ¹⁹F NMR and its well-established predictive model.[3][4][5][7] However, this compound serves as a valuable alternative, particularly in situations where ¹H NMR is the sole analytical tool or when the structural features of Mosher's acid lead to undesirable spectral complexities. The ultimate choice of reagent should be based on a careful consideration of the analytical instrumentation available, the structure of the analyte, and the specific goals of the stereochemical analysis. By understanding the strengths and limitations of each CDA, researchers can confidently and accurately elucidate the stereochemical nature of their chiral molecules.

References

A Senior Application Scientist's Guide to Protecting Groups for Lactic Acid: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry and drug development, lactic acid stands out as a uniquely valuable chiral building block. Its bifunctional nature, possessing both a carboxylic acid and a secondary hydroxyl group, makes it a versatile precursor for a wide array of complex molecules, from biodegradable polymers to intricate peptide structures.[1][2] However, this same bifunctionality presents a significant challenge: achieving chemoselectivity. To manipulate one functional group without unintended reactions at the other, a robust protection strategy is not just advantageous—it is essential.[3][4]

This guide provides an in-depth comparative analysis of common protecting groups for both the carboxylic acid and hydroxyl moieties of lactic acid. Moving beyond a simple catalog, we will explore the causality behind experimental choices, offering field-proven insights to help you design a self-validating and efficient synthetic route. We will delve into orthogonal strategies, present detailed experimental protocols, and provide quantitative data to support your decision-making process.

Protecting the Carboxylic Acid Group of Lactic Acid

The acidic proton of the carboxylic group can interfere with numerous base-catalyzed reactions, and the carbonyl is susceptible to nucleophilic attack.[5] Protecting this group as an ester is the most common and effective strategy. The choice of ester depends critically on the desired deprotection method and the stability required in subsequent synthetic steps.

Common Carboxylic Acid Protecting Groups: A Comparison
Protecting GroupProtection Reagents & ConditionsDeprotection Reagents & ConditionsStability ProfileAdvantages & Disadvantages
Methyl (Me) Ester CH₃OH, H₂SO₄ (cat.), reflux1. NaOH or LiOH, H₂O/THF2. H₃O⁺ workupStable to mild acid, hydrogenolysis, silyl ether deprotection conditions. Labile to strong acid/base.(+) Simple, inexpensive.[6](-) Harsh basic deprotection (saponification) can be incompatible with base-sensitive functional groups.[7]
Benzyl (Bn) Ester Benzyl alcohol, H₂SO₄ (cat.), reflux OR Benzyl bromide (BnBr), Cs₂CO₃, DMFH₂, Pd/C, EtOAc or MeOHStable to acid, base, and most nucleophiles/oxidants.[8] Labile to hydrogenolysis.(+) Mild, selective deprotection.[7] Widely used in peptide synthesis.[9](-) Incompatible with other reducible groups (e.g., alkynes, nitro groups). Catalyst can sometimes be pyrophoric.
tert-Butyl (t-Bu) Ester Isobutylene, H₂SO₄ (cat.), DCMTrifluoroacetic acid (TFA) in DCM OR ZnBr₂ in DCM[10]Stable to base, hydrogenolysis, and mild nucleophiles.[11] Labile to strong acid.(+) Mild acidic deprotection.[7] Orthogonal to benzyl and Fmoc groups.[9](-) Can be sterically hindering. Deprotection generates reactive tert-butyl cations that may require scavengers.[12]
Experimental Protocols: Carboxylic Acid Protection

Protocol 1: Methyl Lactate Synthesis (Methyl Ester Protection)

  • Setup: To a solution of lactic acid (1.0 eq) in methanol (5-10 mL per gram of lactic acid), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Reaction: Warm the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl lactate, which can be further purified by distillation.[13][14]

Protocol 2: Benzyl Lactate Synthesis (Benzyl Ester Protection)

  • Setup: Dissolve lactic acid (1.0 eq) in DMF. Add cesium carbonate (1.5 eq) and stir for 15 minutes at room temperature.

  • Reaction: Add benzyl bromide (1.1 eq) dropwise. Stir the mixture at room temperature for 12-16 hours.

  • Workup: Quench the reaction with water and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).[15][16]

Protocol 3: tert-Butyl Lactate Synthesis (tert-Butyl Ester Protection)

  • Setup: Cool a solution of lactic acid (1.0 eq) and a catalytic amount of concentrated sulfuric acid in dichloromethane (DCM) to -10 °C in a pressure-resistant vessel.

  • Reaction: Carefully condense isobutylene gas (2.0-3.0 eq) into the vessel. Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.

  • Workup: Cool the vessel before opening. Carefully pour the reaction mixture into a cold, saturated sodium bicarbonate solution.

  • Purification: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield tert-butyl lactate, which can be purified by distillation.[11][17]

Workflow Visualization: Carboxylic Acid Protection & Deprotection

G cluster_Me Methyl Ester cluster_Bn Benzyl Ester cluster_tBu tert-Butyl Ester LA_Me Lactic Acid P_Me Protection (MeOH, H+) LA_Me->P_Me ML Methyl Lactate P_Me->ML D_Me Deprotection (NaOH, then H3O+) ML->D_Me LA_Me_final Lactic Acid D_Me->LA_Me_final LA_Bn Lactic Acid P_Bn Protection (BnBr, Base) LA_Bn->P_Bn BL Benzyl Lactate P_Bn->BL D_Bn Deprotection (H2, Pd/C) BL->D_Bn LA_Bn_final Lactic Acid D_Bn->LA_Bn_final LA_tBu Lactic Acid P_tBu Protection (Isobutylene, H+) LA_tBu->P_tBu tBL tert-Butyl Lactate P_tBu->tBL D_tBu Deprotection (TFA) tBL->D_tBu LA_tBu_final Lactic Acid D_tBu->LA_tBu_final

Caption: Protection and deprotection workflows for the carboxylic acid group of lactic acid.

Protecting the Hydroxyl Group of Lactic Acid

The secondary hydroxyl group of lactic acid is nucleophilic and can interfere with a variety of reactions, including those involving strong bases or electrophilic reagents.[18] The most common strategies involve conversion to an ether or a silyl ether.

Common Hydroxyl Protecting Groups: A Comparison
Protecting GroupProtection Reagents & ConditionsDeprotection Reagents & ConditionsStability ProfileAdvantages & Disadvantages
Benzyl (Bn) Ether NaH, Benzyl bromide (BnBr), THFH₂, Pd/C, EtOAc or MeOHVery robust. Stable to strong acids/bases, organometallics, and redox conditions.[8] Labile to hydrogenolysis.(+) Highly stable, offering robust protection.[19](-) Deprotection conditions are reductive and incompatible with some functional groups.
tert-Butyldimethylsilyl (TBDMS) Ether TBDMS-Cl, Imidazole, DMFTetrabutylammonium fluoride (TBAF), THF OR Acetic acid, H₂O/THFStable to base, hydrogenolysis, and many organometallic reagents. Labile to acid and fluoride ions.[20](+) Easily introduced and removed under mild, specific conditions.[21](-) Can migrate between hydroxyl groups. Moderate steric bulk.
Triisopropylsilyl (TIPS) Ether TIPS-Cl, Imidazole, DMFTetrabutylammonium fluoride (TBAF), THF OR HF-PyridineMore stable to acid than TBDMS due to increased steric hindrance.[20][22] Labile to fluoride ions.(+) Very stable due to high steric bulk. Less prone to migration than TBDMS.[23](-) Increased steric bulk can slow down both protection and deprotection steps.
Experimental Protocols: Hydroxyl Protection

(Note: These protocols assume the carboxylic acid is already protected, for instance, as a methyl ester, to prevent interference.)

Protocol 4: Benzyl Ether Protection of Methyl Lactate

  • Setup: To a solution of methyl lactate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise under an inert atmosphere.

  • Reaction: Stir the mixture at 0 °C for 30 minutes. Add benzyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[19]

Protocol 5: TBDMS Ether Protection of Methyl Lactate

  • Setup: Dissolve methyl lactate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.

  • Reaction: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in one portion. Stir at room temperature for 12-18 hours.

  • Workup: Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the TBDMS-protected product, which can be purified by column chromatography.[21]

Workflow Visualization: Hydroxyl Protection & Deprotection

G cluster_Bn Benzyl Ether cluster_TBDMS TBDMS Ether Protected_LA_Bn Carboxy-Protected Lactic Acid P_Bn Protection (NaH, BnBr) Protected_LA_Bn->P_Bn Bn_Ether Bn-O-Protected P_Bn->Bn_Ether D_Bn Deprotection (H2, Pd/C) Bn_Ether->D_Bn Final_Bn Deprotected D_Bn->Final_Bn Protected_LA_TBDMS Carboxy-Protected Lactic Acid P_TBDMS Protection (TBDMS-Cl, Imidazole) Protected_LA_TBDMS->P_TBDMS TBDMS_Ether TBDMS-O-Protected P_TBDMS->TBDMS_Ether D_TBDMS Deprotection (TBAF) TBDMS_Ether->D_TBDMS Final_TBDMS Deprotected D_TBDMS->Final_TBDMS

Caption: Protection and deprotection workflows for the hydroxyl group of lactic acid.

Orthogonal Protection Strategies

In multi-step synthesis, the ability to deprotect one functional group while leaving another protected is paramount. This concept is known as orthogonal protection.[3][24] An orthogonal set of protecting groups is a collection where each group can be removed by a specific set of reagents that do not affect the others.[12]

For lactic acid, this allows for selective reaction at either the hydroxyl or carboxylic acid group. For instance, in solid-phase peptide synthesis (SPPS), an orthogonally protected lactic acid derivative can be incorporated into a peptide chain. The most common strategies are Boc/Bn and Fmoc/tBu.[9]

Example Orthogonal Scheme: Benzyl Ether and tert-Butyl Ester

  • Protection: Protect the hydroxyl group as a benzyl (Bn) ether and the carboxylic acid as a tert-butyl (t-Bu) ester.

  • Selective Carboxyl Deprotection: The t-Bu ester can be selectively removed using trifluoroacetic acid (TFA), leaving the Bn ether intact. This allows for coupling reactions at the now-free carboxylic acid.

  • Selective Hydroxyl Deprotection: The Bn ether can be selectively removed via catalytic hydrogenolysis (H₂/Pd-C), leaving the t-Bu ester untouched. This frees the hydroxyl group for etherification or esterification.

G cluster_path1 Path 1: Carboxyl Deprotection cluster_path2 Path 2: Hydroxyl Deprotection LA Lactic Acid DP Orthogonally Protected Lactic Acid (O-Bn, COO-tBu) LA->DP TFA Deprotection (TFA) DP->TFA H2_PdC Deprotection (H₂, Pd/C) DP->H2_PdC Free_COOH Free Carboxylic Acid (O-Bn) React_COOH React at COOH Free_COOH->React_COOH TFA->Free_COOH Free_OH Free Hydroxyl (COO-tBu) React_OH React at OH Free_OH->React_OH H2_PdC->Free_OH

Caption: An orthogonal strategy allowing selective deprotection of either the carboxyl or hydroxyl group.

Conclusion

The selection of a protecting group strategy for lactic acid is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. There is no single "best" protecting group; the optimal choice is dictated by the specific reaction conditions planned for subsequent steps.

  • For protecting the carboxylic acid , benzyl esters offer mild deprotection via hydrogenolysis, making them ideal for syntheses involving acid- or base-sensitive molecules. Tert-butyl esters are excellent for their acid-lability, providing orthogonality with base- and hydrogenolysis-labile groups. Methyl esters are simple but require harsh deprotection conditions.

  • For the hydroxyl group , benzyl ethers provide robust, stable protection suitable for harsh reaction conditions. Silyl ethers like TBDMS and TIPS are synthetically valuable for their mild and highly specific deprotection using fluoride sources, making them a cornerstone of modern organic synthesis.

By carefully considering the stability, orthogonality, and ease of removal of each protecting group, researchers can design a logical and efficient pathway, unlocking the full synthetic potential of this versatile chiral molecule.

References

A Senior Scientist's Guide: Selecting the Optimal Method for (S)-2-(benzyloxy)propanoic acid Purity Analysis—HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug's efficacy and safety. (S)-2-(benzyloxy)propanoic acid, a key intermediate in the synthesis of various bioactive molecules, exemplifies this principle. Ensuring its enantiomeric purity is a critical, non-negotiable step in the quality control pipeline. The choice of analytical methodology to quantify the enantiomeric excess (e.e.) is a decision with significant implications for accuracy, throughput, and resource allocation.

This guide provides an in-depth, objective comparison of the two most prevalent chromatographic techniques for this task: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will move beyond a surface-level overview to dissect the core causality behind experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions grounded in scientific first principles.

Understanding the Analyte: Physicochemical Properties of this compound

Before comparing methodologies, we must understand the molecule . This compound is a crystalline solid with a molecular weight of 180.20 g/mol and a high boiling point of 328.16 °C at atmospheric pressure.[1] Its structure contains three key features that dictate our analytical approach:

  • A Chiral Center: The secondary carbon atom bonded to the carboxyl and benzyloxy groups.

  • A Polar Carboxylic Acid Group (-COOH): This group is capable of strong hydrogen bonding, making the molecule non-volatile and highly polar.

  • Aromatic and Ether Moieties: These provide sites for potential π-π and dipole-dipole interactions, which are crucial for chiral recognition.

The high polarity and extremely low volatility of the native acid immediately present a challenge for Gas Chromatography, which requires analytes to be volatile and thermally stable.[2][3][4] This fundamental property is the primary branching point in our decision-making process.

The Direct Approach: High-Performance Liquid Chromatography (HPLC)

HPLC is often the default and most direct method for the enantioselective analysis of non-volatile chiral compounds like this compound. The technique separates enantiomers based on their differential, transient interactions with a Chiral Stationary Phase (CSP).[5][6]

The Principle of Chiral Recognition in HPLC

For enantiomers to be separated, they must form temporary diastereomeric complexes with the chiral selector of the CSP, leading to different interaction energies and, consequently, different retention times.[7] This "three-point interaction model" is a foundational concept, although other interaction mechanisms are also recognized. Given the structure of our analyte, CSPs that offer a combination of hydrogen bonding, dipole-dipole, and steric or π-π interactions are ideal candidates.

Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and successful for separating a wide range of chiral compounds, including carboxylic acids.[7][8][9] Their complex chiral cavities provide the necessary multi-modal interaction sites.

Experimental Workflow & Protocol: HPLC

The workflow for HPLC analysis is notably straightforward, as it typically avoids chemical modification of the analyte.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Mobile Phase/Diluent A->B C Inject Sample onto Chiral HPLC System B->C D Separation on Polysaccharide CSP C->D E UV Detection (e.g., 254 nm) D->E F Integrate Peaks (S and R enantiomers) E->F G Calculate Enantiomeric Excess (% e.e.) F->G

Caption: HPLC workflow for chiral purity analysis.

Detailed Protocol:

  • Column Selection: A polysaccharide-based CSP, such as a cellulose or amylose derivative column (e.g., CHIRALCEL® OD-H or CHIRALPAK® AD), is a highly recommended starting point due to their proven broad selectivity for chiral acids.[7][8]

  • Mobile Phase Preparation: For normal-phase chromatography, a typical mobile phase would consist of a mixture of hexane and a polar modifier like 2-propanol or ethanol. Crucially, a small percentage (e.g., 0.1% v/v) of a strong acid, like trifluoroacetic acid (TFA), is added.

    • Causality: The TFA serves a dual purpose: it protonates the analyte's carboxyl group to ensure a consistent interaction state and minimizes peak tailing by suppressing interactions with residual acidic silanol groups on the silica support.[8]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (temperature can be a critical parameter for optimizing selectivity[9])

    • Detection: UV detection at 254 nm, leveraging the aromatic ring for chromophoric activity.

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the S-enantiomer (A_S) and the R-enantiomer (A_R) using the formula: % e.e. = [(A_S - A_R) / (A_S + A_R)] * 100.

The Indirect Approach: Gas Chromatography (GC)

Direct analysis of this compound by GC is not feasible due to its high polarity and lack of volatility.[2] The polar carboxylic acid group would lead to severe peak tailing and irreversible adsorption onto the column. Therefore, a chemical modification step known as derivatization is mandatory.[3][4][6]

The Principle of Derivatization for GC

Derivatization is a chemical reaction that converts the analyte into a more suitable form for GC analysis.[3][10] The goals are to:

  • Increase Volatility: By replacing the active hydrogen of the carboxyl group with a non-polar group, hydrogen bonding is eliminated.

  • Improve Thermal Stability: The resulting derivative is less prone to decomposition at the high temperatures of the GC inlet and column.

  • Enhance Peak Shape: Reduced polarity leads to more symmetrical, Gaussian peaks.[4]

Common derivatization methods for carboxylic acids include silylation (e.g., using BSTFA) or esterification (e.g., forming methyl esters).[2][11][12] After this achiral derivatization, the enantiomers are separated on a chiral GC column, often one containing a cyclodextrin-based stationary phase.

Experimental Workflow & Protocol: GC

The GC workflow involves an essential extra step of sample preparation, which adds complexity and potential sources of error.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Aprotic Solvent A->B C Add Derivatization Reagent (e.g., BSTFA) B->C D Heat to Complete Reaction (e.g., 60°C) C->D E Inject Derivatized Sample onto GC D->E F Separation on Chiral GC Column E->F G FID Detection F->G H Integrate Peaks (S and R derivatives) G->H I Calculate Enantiomeric Excess (% e.e.) H->I

Caption: GC workflow requires a mandatory derivatization step.

Detailed Protocol:

  • Derivatization (Silylation):

    • Accurately weigh ~1 mg of the acid into a reaction vial.

    • Add 200 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[11][12]

    • Causality: BSTFA is a powerful silylating agent that reacts with the acidic proton to form a volatile trimethylsilyl (TMS) ester. The byproducts are volatile and generally do not interfere with the chromatography.[3]

    • Seal the vial and heat at 60-70 °C for 30 minutes to ensure the reaction goes to completion.

  • Column Selection: A cyclodextrin-based chiral capillary column (e.g., a Beta-DEX™ or Gamma-DEX™ phase) is a common choice for separating the enantiomers of derivatized chiral acids.

  • Instrumentation Parameters:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 220 °C. (This program must be optimized).

    • Detector: Flame Ionization Detector (FID) at 280 °C.

    • Injection: 1 µL, split injection (e.g., 50:1 split ratio).

  • Data Analysis: The calculation of % e.e. is identical to the HPLC method, based on the integrated peak areas of the two separated TMS-ester enantiomers. A critical validation step is to confirm that no racemization occurs during the derivatization and injection process.[13]

Head-to-Head Comparison: HPLC vs. GC

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale & Expert Insight
Sample Preparation Simple: Dissolve and inject.Complex: Requires a quantitative chemical derivatization step.The derivatization step in GC is a significant drawback. It adds time, cost (reagents), and introduces potential sources of error (incomplete reaction, side-products, racemization).
Speed / Throughput Slower analysis times (typically 10-30 min).Faster analysis times (typically 5-15 min).GC capillary columns are longer and offer higher efficiency, often leading to faster separations once the sample is prepared. However, the time saved in analysis is often lost in preparation.
Robustness Higher. Direct injection is less prone to variability.Lower. Method robustness is dependent on the reproducibility of the derivatization reaction.Moisture sensitivity of silylating reagents is a major concern for GC method robustness.[14] Incomplete reactions can lead to inaccurate quantification.
Selectivity Excellent. A wide variety of CSPs are available.Excellent. A wide variety of chiral cyclodextrin phases are available.Both techniques offer powerful chiral selectivity. Method development may be required for either, but HPLC often provides more orthogonal choices (normal phase, reversed phase, polar organic).[8]
Sensitivity Good. Dependent on the analyte's chromophore (UV detection).Excellent. FID is a highly sensitive, universal detector for hydrocarbons.For trace-level impurity detection, the sensitivity of the FID in GC can be an advantage over standard UV detectors in HPLC.
Cost (Operational) Higher solvent consumption.Lower gas consumption.HPLC mobile phases are consumed at a higher rate and cost more than the carrier gas used in GC. However, the cost of derivatization reagents for GC can offset this.
Method Development More straightforward. Screening different CSPs and mobile phases.More complex. Involves optimizing both the derivatization reaction and the GC temperature program.The dual optimization required for GC (chemistry + chromatography) makes method development inherently more challenging than the purely chromatographic optimization in HPLC.

Senior Scientist's Recommendation

For the routine quality control and enantiomeric purity analysis of This compound , High-Performance Liquid Chromatography (HPLC) is the unequivocally superior method.

The primary driver for this recommendation is the principle of analytical simplicity and robustness. HPLC allows for the direct analysis of the compound, eliminating the time-consuming, error-prone, and cost-adding step of derivatization that is mandatory for GC.[6][15] While GC may offer faster chromatographic run times and higher sensitivity with an FID, these advantages are overshadowed by the complexities and potential pitfalls of the required chemical modification. In a regulated environment, validating a method that includes a derivatization step is significantly more burdensome than validating a direct injection HPLC method.

Choose GC only under specific, niche circumstances, such as when an existing GC-based workflow for similar derivatized acids is already validated and in place, or if extreme sensitivity beyond what a standard HPLC-UV system can provide is an absolute, critical requirement. For all other scenarios, the direct, robust, and reliable nature of chiral HPLC makes it the logical and scientifically sound choice for ensuring the enantiomeric integrity of this vital pharmaceutical intermediate.

References

A Comparative Guide to the Definitive Assignment of Absolute Stereochemistry for (S)-2-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Integrity in Scientific Advancement

In the realms of pharmaceutical development, natural product synthesis, and materials science, the three-dimensional arrangement of atoms within a molecule—its absolute configuration—is a critical determinant of its function and activity. The subtle difference between enantiomers, which are non-superimposable mirror images, can lead to profound variations in biological effects, ranging from desired therapeutic outcomes to severe toxicity.[1][2] Consequently, the unambiguous determination of a chiral molecule's absolute configuration is not a mere academic formality but a cornerstone of scientific rigor and regulatory compliance.

This guide provides a comprehensive comparison of the principal analytical techniques for assigning the absolute configuration of (S)-2-(benzyloxy)propanoic acid, a valuable chiral building block in asymmetric synthesis.[3] We will move beyond a simple listing of methods to delve into the causal logic behind experimental design, offering a self-validating framework for researchers. We will compare the "gold standard" of single-crystal X-ray diffraction with powerful solution-state techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents and Vibrational Circular Dichroism (VCD). Through detailed protocols and comparative data, this guide will empower researchers to select and execute the most appropriate methodology for their specific needs.

Methodology Comparison: A Triad of Analytical Approaches

The choice of method for determining absolute configuration is often dictated by the physical properties of the analyte and the resources available.[][5] No single technique is universally superior; a comprehensive understanding of each is essential for judicious selection.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive, but Conditional, Standard

X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[5][6] The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons near an atom's absorption edge creates small but measurable differences in diffraction intensities between enantiomers (Bijvoet pairs).[7]

  • Causality in Experiment: For this technique to succeed, the molecule must first be induced to form a high-quality single crystal. This is the primary and most significant hurdle. Molecules that are oils at room temperature, such as many chiral intermediates, or those that are simply recalcitrant to crystallization, cannot be analyzed directly.[8][9] While co-crystallization with a suitable host molecule can sometimes overcome this limitation, it introduces an additional layer of experimental complexity.[8]

  • Trustworthiness: When a suitable crystal is obtained and the data quality is high, the result is definitive. The Flack parameter, a value refined during data processing, provides a statistical measure of confidence in the assignment, with a value near zero for the correct enantiomer.[9]

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The Mosher's Ester Method

When crystallization is not feasible, NMR spectroscopy offers a robust solution-state alternative.[][10] The strategy involves covalently bonding the chiral analyte to an enantiomerically pure chiral derivatizing agent (CDA), converting the pair of enantiomers into a pair of diastereomers.[10][11] Diastereomers have different physical properties and, crucially, distinct NMR spectra.

  • Causality in Experiment: The most widely used CDA for chiral alcohols and amines is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid.[12][13][14] The underlying principle is the magnetic anisotropy of the phenyl group in the MTPA moiety. In the most stable conformation of the resulting diastereomeric esters, this phenyl group systematically shields or deshields nearby protons of the analyte, leading to predictable differences in their chemical shifts (¹H NMR).[13] By preparing both the (R)-MTPA and (S)-MTPA esters, a comparative analysis of these chemical shift differences (Δδ = δS - δR) allows for an unambiguous assignment of the stereocenter.[15]

  • Trustworthiness: The method is self-validating. The consistent pattern of positive and negative Δδ values across the molecule's protons provides high confidence in the assignment. It is less dependent on sample purity than crystallography and requires only milligram quantities of the material.

Vibrational Circular Dichroism (VCD): The Chiroptical Approach

VCD is a form of infrared spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule in solution.[1][16] Enantiomers produce mirror-image VCD spectra, making it a powerful tool for stereochemical analysis.[17]

  • Causality in Experiment: The utility of VCD hinges on a synergy between experimental measurement and theoretical calculation. The experimental VCD spectrum of the unknown compound is compared to a theoretically predicted spectrum generated for one of the enantiomers using ab initio or density functional theory (DFT) calculations.[1][18] A match between the signs and relative intensities of the experimental and calculated spectral bands confirms the absolute configuration.[19]

  • Trustworthiness: VCD is highly reliable for rigid molecules and has become a routine method for assigning configuration to samples that cannot be crystallized.[16] Its accuracy is directly dependent on the quality of the computational model, which must accurately predict the molecule's conformational preferences in solution.[20]

Comparative Performance Data

The following table summarizes the key operational parameters and performance characteristics of the three primary methods for determining the absolute configuration of this compound.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR with Mosher's Ester AnalysisVibrational Circular Dichroism (VCD)
Sample Requirement High-quality single crystal (0.1-0.5 mm)5-10 mg, can be an oil or solid5-15 mg, must be soluble
Purity Requirement High (>98%)Moderate (>90%)High (>95%)
Analysis Time Days to weeks (for crystallization and data collection)1-2 days (for derivatization and NMR)1 day (for measurement and computation)
Instrumentation Cost Very High (Diffractometer)Moderate (NMR Spectrometer)High (VCD Spectrometer)
Key Advantage Unambiguous, provides full 3D structureWidely applicable to non-crystalline samplesNon-destructive, applicable to solutions
Key Limitation Requires a suitable single crystalRequires chemical derivatizationRelies on accurate computational modeling
Conclusiveness Gold Standard (if successful)Very HighHigh

Visualizing the Analytical Workflow

The selection of an appropriate analytical method follows a logical decision tree based on the properties of the sample.

Workflow cluster_0 Method Selection for Absolute Configuration start Chiral Analyte (this compound) crystal_q Can a high-quality single crystal be formed? start->crystal_q scxrd Single-Crystal X-ray Diffraction (SCXRD) crystal_q->scxrd Yes solution_methods Solution-State Methods crystal_q->solution_methods No result Confirmed Absolute Configuration scxrd->result nmr NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) solution_methods->nmr vcd Vibrational Circular Dichroism (VCD) solution_methods->vcd nmr->result vcd->result

Caption: Decision workflow for selecting an appropriate analytical technique.

Detailed Experimental Protocol: Mosher's Ester Analysis

Given that 2-(benzyloxy)propanoic acid is often handled as an oil or low-melting solid, making crystallization challenging, Mosher's ester analysis presents a highly reliable and practical alternative. The protocol involves two main stages: reduction of the carboxylic acid to the corresponding primary alcohol, followed by the parallel preparation and analysis of the diastereomeric MTPA esters.

Stage 1: Reduction of this compound to (S)-2-(Benzyloxy)propan-1-ol

The carboxylic acid functional group must first be converted to a primary alcohol to enable esterification with Mosher's acid chloride.

  • Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 g, 5.55 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a solution of borane-THF complex (1.0 M in THF, 6.1 mL, 6.1 mmol) dropwise over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C.

  • Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL), wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (S)-2-(benzyloxy)propan-1-ol as a colorless oil.

Stage 2: Preparation and Analysis of Diastereomeric MTPA Esters

This stage must be performed in two separate, parallel reactions.

  • Preparation of (R)-MTPA Ester:

    • To a solution of (S)-2-(benzyloxy)propan-1-ol (20 mg, 0.12 mmol) in anhydrous pyridine (0.5 mL), add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl, 45 mg, 0.18 mmol).

    • Stir the mixture at room temperature for 12 hours.

    • Quench the reaction with N,N-dimethylethylenediamine (3 drops) and stir for 10 minutes.

    • Dilute with diethyl ether (10 mL), wash successively with 1 M HCl (2 x 5 mL), saturated sodium bicarbonate solution (5 mL), and brine (5 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography to obtain the pure (S)-alcohol-(R)-MTPA ester.

  • Preparation of (S)-MTPA Ester:

    • Repeat the exact procedure above using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

  • ¹H NMR Analysis:

    • Acquire ¹H NMR spectra for both purified diastereomeric esters in CDCl₃.

    • Carefully assign the chemical shifts (δ) for the protons of the 2-(benzyloxy)propan-1-ol moiety, particularly the methyl protons (H-3), the methine proton (H-2), and the diastereotopic methylene protons (H-1a and H-1b).

  • Data Interpretation:

    • Calculate the difference in chemical shifts for each assigned proton: Δδ = δS - δR .

    • According to the established Mosher's model for an 'S' configuration alcohol, the protons on one side of the stereocenter (relative to the MTPA plane) will have positive Δδ values, while those on the other side will have negative Δδ values.

    • For (S)-2-(benzyloxy)propan-1-ol, the expected result is Δδ < 0 for the methyl protons (H-3) and Δδ > 0 for the benzyloxymethyl group protons. This confirms the 'S' absolute configuration.

Mosher_Workflow cluster_1 Mosher's Ester Analysis Experimental Workflow cluster_2 Parallel Derivatization start This compound reduction Reduction with Borane-THF start->reduction alcohol (S)-2-(Benzyloxy)propan-1-ol reduction->alcohol r_ester React with (R)-MTPA-Cl alcohol->r_ester s_ester React with (S)-MTPA-Cl alcohol->s_ester nmr_r ¹H NMR of (S,R)-ester r_ester->nmr_r nmr_s ¹H NMR of (S,S)-ester s_ester->nmr_s analysis Calculate Δδ = δS - δR for corresponding protons nmr_r->analysis nmr_s->analysis confirm Confirm 'S' Configuration based on Δδ pattern analysis->confirm

Caption: Step-by-step workflow for Mosher's ester analysis.

Conclusion and Recommendation

The determination of the absolute configuration of this compound is a critical validation step in its application as a chiral synthon. While single-crystal X-ray diffraction provides an unequivocal answer, its prerequisite of a high-quality crystal makes it impractical for many research and development settings where this compound is handled as an oil.

For a conclusive and reliable assignment, Mosher's ester analysis via ¹H NMR is the recommended method . This technique is robust, requires only standard laboratory equipment, and its internal validation (comparing the (R)- and (S)-MTPA derivatives) provides a high degree of confidence in the final assignment. Vibrational Circular Dichroism serves as an excellent orthogonal method for cross-validation, particularly if the derivatization chemistry proves challenging. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately confirm the stereochemical integrity of their chiral molecules.

References

A Comparative Guide to the Synthesis of (S)-2-(Benzyloxy)propanoic Acid for Pharmaceutical and Agrochemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive analysis of synthetic strategies for obtaining (S)-2-(benzyloxy)propanoic acid, a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its enantiomerically pure form is crucial for the synthesis of bioactive molecules where stereochemistry dictates efficacy and safety.[2] This guide provides an in-depth comparison of the benchmark synthesis—the Williamson ether synthesis from (S)-ethyl lactate—against alternative methods, offering the experimental data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

The Benchmark Method: Williamson Ether Synthesis from (S)-Ethyl Lactate

The most established and widely adopted method for synthesizing this compound is the Williamson ether synthesis. This method is favored for its use of readily available and relatively inexpensive starting materials: (S)-ethyl lactate and benzyl bromide.

Principle and Mechanism

The reaction proceeds via a classic SN2 mechanism.[3] The hydroxyl group of (S)-ethyl lactate is deprotonated by a strong base, typically sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion and forming the benzyl ether. The final step involves the hydrolysis of the ethyl ester to yield the desired carboxylic acid.

The stereochemical integrity of the chiral center is generally maintained throughout the reaction, a critical factor for its utility as a chiral building block.

Experimental Protocol: Benchmark Synthesis

Step 1: Benzylation of (S)-Ethyl Lactate

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of (S)-ethyl lactate (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, allowing for the complete formation of the alkoxide.

  • Benzyl bromide (1.1 eq.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of water, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (S)-2-(benzyloxy)propanoate.

Step 2: Saponification

  • The crude ethyl ester is dissolved in a mixture of ethanol and water.

  • An aqueous solution of sodium hydroxide (2.0 eq.) is added, and the mixture is heated to reflux for 2-4 hours.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous residue is washed with diethyl ether to remove any unreacted benzyl bromide or other non-polar impurities.

  • The aqueous layer is then acidified to a pH of ~2 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Performance Analysis
  • Yield: Typically in the range of 75-85% over two steps.

  • Enantiomeric Purity: Generally high (>98% ee), with minimal racemization if the reaction conditions are carefully controlled.

  • Advantages:

    • Cost-effective and readily available starting materials.

    • Well-established and scalable procedure.

  • Disadvantages:

    • Requires the use of a hazardous reagent (sodium hydride).

    • The reaction is sensitive to moisture.

    • Potential for side reactions if the temperature is not controlled.

Alternative Synthetic Strategies: A Comparative Analysis

While the benchmark method is robust, several alternative strategies have been developed to address some of its limitations. These methods often focus on improving safety, simplifying the procedure, or offering different starting points.

Method A: Chiral Resolution of Racemic 2-(Benzyloxy)propanoic Acid

This classical approach involves the synthesis of the racemic acid, followed by separation of the enantiomers.

  • Principle: A chiral resolving agent, typically a chiral amine such as (+)-benzotetramisole, is used to form diastereomeric salts with the racemic acid.[4] These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by acidification of the isolated diastereomeric salt.

  • Advantages: Can produce very high enantiomeric purity (>99% ee).

  • Disadvantages: The theoretical maximum yield for the desired enantiomer is 50%. The process can be laborious and time-consuming.

Method B: Asymmetric Synthesis via Chiral Auxiliaries

This method builds the desired stereocenter using a removable chiral auxiliary.

  • Principle: An achiral propionyl derivative is attached to a chiral auxiliary, such as a (4R)-4-benzyl-2-oxazolidinone.[5] The resulting amide is then subjected to a stereoselective alkylation or other modification, directed by the chiral auxiliary. Subsequent removal of the auxiliary yields the enantiomerically enriched product.[5]

  • Advantages: Can provide high levels of stereocontrol.

  • Disadvantages: Requires additional steps for the attachment and removal of the auxiliary. The cost of the chiral auxiliary can be high.

Method C: Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative.

  • Principle: Enzymes, such as lipases, can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture of 2-(benzyloxy)propanoic acid or its ester. This kinetic resolution leaves the unreacted enantiomer in high enantiomeric excess.

  • Advantages:

    • High enantioselectivity.

    • Mild and environmentally friendly reaction conditions.

  • Disadvantages:

    • Can be slower than traditional chemical methods.

    • The cost and stability of the enzyme can be a concern for large-scale production.

Head-to-Head Comparison and Data Summary

MethodStarting MaterialKey ReagentsTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Benchmark: Williamson Ether Synthesis (S)-Ethyl LactateNaH, Benzyl Bromide75-85%>98%Cost-effective, ScalableHazardous reagents, Moisture sensitive
Method A: Chiral Resolution Racemic 2-(Benzyloxy)propanoic AcidChiral Amine<50%>99%High purityLow theoretical yield, Laborious
Method B: Asymmetric Synthesis Achiral Propionyl DerivativeChiral AuxiliaryVariable>95%High stereocontrolMulti-step, Costly auxiliary
Method C: Enzymatic Resolution Racemic 2-(Benzyloxy)propanoic Acid or EsterLipase~45-50% (for one enantiomer)>99%Mild conditions, High selectivitySlower reaction times, Enzyme cost

Visualization of Synthetic Pathways

Benchmark Synthesis Workflow

A (S)-Ethyl Lactate B Alkoxide Formation A->B NaH, THF C (S)-Ethyl 2-(benzyloxy)propanoate B->C Benzyl Bromide D Saponification C->D NaOH, EtOH/H2O E This compound D->E HCl (acidification)

Caption: Workflow for the benchmark synthesis of this compound.

Comparative Overview of Synthetic Strategies

cluster_0 Benchmark cluster_1 Alternatives start1 (S)-Ethyl Lactate Chiral Pool Starting Material prod1 { this compound |  High Yield, High ee} start1->prod1 Williamson Ether Synthesis start2 Racemic Acid/Ester Achiral Starting Material prod2a { this compound |  High ee, <50% Yield} start2->prod2a Chiral/Enzymatic Resolution prod2b { this compound |  High ee} start2->prod2b Asymmetric Synthesis

Caption: Comparison of starting material strategies for synthesizing this compound.

Recommendations and Conclusion

The choice of synthetic method for this compound is highly dependent on the specific requirements of the project.

  • For large-scale, cost-sensitive applications, the benchmark Williamson ether synthesis remains the most practical choice due to its high yield and the low cost of starting materials. Careful process control is necessary to manage the associated hazards.

  • When the highest possible enantiomeric purity is required, as is often the case in the final stages of pharmaceutical development, chiral resolution or enzymatic resolution are superior options, despite the lower yield of the former.

  • For medicinal chemistry and early-stage research, where flexibility and access to analogues are important, asymmetric synthesis using chiral auxiliaries can be a powerful tool, allowing for the construction of a variety of related chiral building blocks.

This guide has provided a comparative analysis of the key synthetic routes to this compound. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to meet their synthetic goals.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (S)- and (R)-2-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and asymmetric synthesis, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is not merely an academic exercise; it is a fundamental requirement for ensuring safety, efficacy, and specificity.[1] The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to vastly different pharmacological activities. This guide provides an in-depth spectroscopic comparison of the enantiomeric pair, (S)- and (R)-2-(benzyloxy)propanoic acid, molecules that serve as valuable chiral building blocks in pharmaceuticals.[2]

We will move beyond rudimentary analysis to explore sophisticated spectroscopic techniques that reveal the distinct chiroptical and diastereomeric properties of these enantiomers. This comparison is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for unambiguous chiral assignment.

The Challenge of Chirality: Why Standard Spectroscopy Fails

Conventional spectroscopic methods such as standard Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy are inherently "blind" to stereoisomerism. In an achiral environment, enantiomers possess identical physical properties, including the same chemical shifts and spin-spin coupling constants in NMR and the same vibrational frequencies in IR.[3] This is because these techniques probe molecular properties that are independent of the spatial orientation of atoms relative to a plane of symmetry. To differentiate between (S)- and (R)-2-(benzyloxy)propanoic acid, we must employ methods that are sensitive to the molecule's "handedness."

Chiroptical Spectroscopy: Probing the Interaction with Polarized Light

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. This differential response is the key to distinguishing between enantiomers.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[4] For a pair of enantiomers, the VCD spectra are perfect mirror images—equal in magnitude but opposite in sign for each vibrational band.[5][6] This makes VCD an exceptionally powerful tool for determining absolute configuration, often by comparing the experimental spectrum to one predicted by ab initio quantum-mechanical calculations.[5][6]

For (S)- and (R)-2-(benzyloxy)propanoic acid, significant VCD signals are expected in the carbonyl (C=O) stretching region (~1700-1750 cm⁻¹) and the C-H stretching region (~2800-3000 cm⁻¹). The sign of the VCD signal (a positive or negative Cotton effect) for a specific vibration is directly correlated to the absolute configuration of the chiral center.

Vibrational ModeWavenumber (cm⁻¹)Expected ΔA (x 10⁻⁵) for (S)-enantiomerExpected ΔA (x 10⁻⁵) for (R)-enantiomer
Carbonyl Stretch (C=O)~1720+2.5-2.5
α-C-H Stretch~2985-1.8+1.8
O-H Stretch (acid)~3100+0.9-0.9

Note: Data are illustrative, based on typical VCD intensities for chiral carboxylic acids.[7]

Electronic Circular Dichroism (ECD)

Analogous to VCD, Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized light in the UV-visible range, corresponding to electronic transitions.[8] The resulting spectrum, characterized by positive or negative Cotton effects, provides a unique fingerprint for a given enantiomer.[9] The ECD spectra of (S)- and (R)-2-(benzyloxy)propanoic acid are expected to be near-perfect mirror images.[10] This technique is highly sensitive and requires only a small amount of sample, making it suitable for rapid determination of absolute configuration and enantiomeric purity.[9][11]

The key chromophore in 2-(benzyloxy)propanoic acid is the benzene ring. The electronic transitions associated with this ring will be perturbed by the chiral center, giving rise to distinct ECD signals.

Wavelength (nm)Expected Δε (M⁻¹cm⁻¹) for (S)-enantiomerExpected Δε (M⁻¹cm⁻¹) for (R)-enantiomer
~210+8.0-8.0
~260-1.5+1.5

Note: Data are illustrative. The sign and magnitude of Cotton effects are dependent on solvent and conformation.[12]

NMR Spectroscopy with Chiral Auxiliaries

While standard NMR is insensitive to chirality, the addition of a chiral auxiliary, such as a Chiral Shift Reagent (CSR), can break the magnetic equivalence of the enantiomers.

¹H-NMR with a Chiral Lanthanide Shift Reagent

Chiral Lanthanide Shift Reagents, such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are optically pure Lewis acids.[13] When added to a solution of a racemic or enantiomerically enriched sample containing a Lewis basic site (like the carbonyl oxygen of our carboxylic acid), they form transient diastereomeric complexes.[11] These diastereomeric complexes, (S)-acid•(R)-CSR and (R)-acid•(R)-CSR, are no longer mirror images and thus have distinct NMR spectra.[14]

The result is a separation of NMR signals for the two enantiomers, most noticeably for protons near the chiral center and the binding site. The integration of these separated signals allows for the precise determination of enantiomeric excess (ee).[15]

Protonδ (ppm) without CSRExpected δ (ppm) for (S)-enantiomer with CSRExpected δ (ppm) for (R)-enantiomer with CSRΔΔδ (ppm)
α-H~4.2~5.1~5.40.3
-CH₃~1.5~2.0~2.20.2

Note: Data are illustrative. The magnitude of the induced shift (Δδ) and the separation (ΔΔδ) depends on the concentration of the shift reagent.[11]

Experimental Protocols & Workflow

Overall Experimental Workflow

The process of chiral discrimination involves careful sample preparation, acquisition of high-quality spectral data, and rigorous analysis, often supported by computational modeling.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_result Data Interpretation prep_S (S)-Enantiomer (Pure Sample) vcd VCD Spectroscopy prep_S->vcd Analyze ecd ECD Spectroscopy prep_S->ecd Analyze nmr NMR + Chiral Shift Reagent prep_S->nmr Analyze prep_R (R)-Enantiomer (Pure Sample) prep_R->vcd Analyze prep_R->ecd Analyze prep_R->nmr Analyze prep_Rac Racemic Mixture prep_Rac->nmr Analyze for ee% result_vcd Mirror-Image Spectra (ΔA vs -ΔA) vcd->result_vcd result_ecd Mirror-Image Spectra (Δε vs -Δε) ecd->result_ecd result_nmr Signal Splitting (ΔΔδ) nmr->result_nmr config Absolute Configuration & Enantiomeric Purity result_vcd->config result_ecd->config result_nmr->config

Caption: Workflow for Spectroscopic Chiral Discrimination.

Protocol 1: Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To acquire VCD and IR spectra to determine the absolute configuration.

  • Sample Preparation: Prepare a ~0.1 M solution of the enantiomerically pure (S)- or (R)-2-(benzyloxy)propanoic acid in a suitable deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical as solvent-solute interactions can influence the spectra.[16][17]

  • Instrumentation: Use a VCD spectrometer, which is typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.

  • Data Acquisition:

    • Acquire a background spectrum of the solvent in the sample cell.

    • Acquire the sample spectrum over the desired range (e.g., 4000-800 cm⁻¹).

    • Collect data for a sufficient number of scans to achieve an adequate signal-to-noise ratio, typically over several hours.

  • Data Processing: The instrument software subtracts the left- and right-circularly polarized light absorptions to generate the VCD spectrum (ΔA = Aₗ - Aᵣ).

  • Analysis: Compare the experimental spectrum of one enantiomer with the computationally predicted spectrum for the (S) or (R) configuration. A match confirms the absolute configuration. The spectrum of the other enantiomer should be an exact mirror image.[5]

Protocol 2: Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To acquire ECD spectra for rapid confirmation of absolute configuration.

  • Sample Preparation: Prepare a dilute solution (~10⁻⁴ to 10⁻⁵ M) of each enantiomer in a UV-transparent solvent, such as methanol or acetonitrile.

  • Instrumentation: Use a dedicated CD spectropolarimeter.

  • Data Acquisition:

    • Record a baseline spectrum using the solvent-filled cuvette.

    • Scan the sample across the appropriate UV wavelength range (e.g., 190-350 nm).

  • Data Processing: The instrument software automatically subtracts the solvent baseline. Data is typically reported as the difference in molar extinction coefficients (Δε) or ellipticity (θ).

  • Analysis: Compare the spectra of the (S)- and (R)-enantiomers. They should exhibit mirror-image Cotton effects, confirming their enantiomeric relationship.[9][18]

Protocol 3: ¹H-NMR with a Chiral Shift Reagent

Objective: To resolve the signals of the (S) and (R) enantiomers for quantification.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the 2-(benzyloxy)propanoic acid sample (which can be a mixture of enantiomers) in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H-NMR spectrum of the sample alone.

  • Titration with CSR:

    • Add a small, known amount of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

    • Acquire a new ¹H-NMR spectrum.

    • Continue adding the CSR in small increments, acquiring a spectrum after each addition, until a sufficient separation (baseline resolution) of a key proton signal (e.g., the α-proton) is achieved for the two enantiomers.

  • Analysis:

    • Identify the pair of resolved signals corresponding to the two enantiomers.

    • Carefully integrate the area under each peak. The enantiomeric excess (% ee) is calculated as: % ee = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100

Conclusion

The spectroscopic differentiation of (S)- and (R)-2-(benzyloxy)propanoic acid is a clear demonstration of how advanced analytical techniques can probe the subtle yet critical property of chirality.

  • VCD and ECD are definitive methods for assigning the absolute configuration of enantiomerically pure samples, providing mirror-image spectra that act as unique molecular fingerprints.

  • NMR spectroscopy with chiral shift reagents is an indispensable tool for determining the enantiomeric composition of a mixture, offering quantitative data on enantiomeric excess through the resolution of signals into a diastereomeric pair.

The judicious application of these techniques, grounded in a solid understanding of their principles, empowers researchers to confidently characterize chiral molecules, a cornerstone of modern pharmaceutical development and chemical synthesis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-(benzyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a hallmark of a well-managed and safe laboratory environment. For drug development professionals and researchers, (S)-2-(benzyloxy)propanoic acid is a valuable chiral building block. However, its proper disposal is not merely a matter of regulatory compliance but a critical component of our collective responsibility to ensure personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

The dual chemical nature of this molecule—a carboxylic acid and a benzyl ether—dictates the necessary precautions. The carboxylic acid moiety confers acidic properties, while the ether linkage introduces the potential, albeit low for this structure, for peroxide formation over long-term storage, a critical consideration for all ether-containing compounds.[1][2][3]

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure is initiated, a thorough understanding of the associated hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation strategy.

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents several risks that must be managed.[4]

Key Hazards:

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

  • Skin Sensitization: May cause an allergic skin reaction.[4]

These hazards necessitate handling the compound with appropriate engineering controls and PPE at all times, including during disposal.

Data Presentation: Hazard Summary
Hazard ClassificationGHS CodeSignal WordHazard Statement
Skin Corrosion/IrritationH315WarningCauses skin irritation[4][5]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation[4][5]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation[4][5]
Skin SensitizationH317WarningMay cause an allergic skin reaction[4][5]
Personal Protective Equipment (PPE) Protocol

Adherence to a strict PPE protocol is non-negotiable. The minimum required PPE when handling this compound waste includes:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[8][9]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[3][10]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or vapors.[6][11]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. It should never be disposed of down the drain or in the regular trash.[6][12] The following protocol aligns with the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste generated in academic and research laboratories.[13][14]

Step 1: Waste Segregation and Collection

The cornerstone of proper chemical waste management is meticulous segregation.

  • Designated Waste Container: Collect all waste containing this compound, including contaminated solids (e.g., weighing paper, contaminated gloves) and solutions, in a dedicated hazardous waste container.[2][6]

  • Incompatibility Avoidance: Do not mix this waste with incompatible materials. Specifically, keep it segregated from strong bases, oxidizing agents, and reactive metals to prevent potentially violent reactions.[3][11]

  • Aqueous vs. Organic: If the waste is in a solution, use separate waste streams for aqueous and organic solvent solutions unless your institution's Environmental Health & Safety (EHS) office specifies otherwise.

Step 2: Container Selection and Management

The integrity of the waste container is critical for safe storage and transport.

  • Material Compatibility: Use a container made of a material compatible with acidic organic compounds, such as a glass bottle or a suitable plastic (e.g., polyethylene) carboy. The original product container is often the best choice.[15][16] Avoid metal containers due to the acidic nature of the waste.[16]

  • Container Condition: Ensure the container is in good condition, free of leaks, and has a tightly fitting screw cap.[16]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times except when actively adding waste.[2][12][16] This prevents the release of vapors and reduces the risk of spills.

Step 3: Labeling

Proper labeling is a strict regulatory requirement and essential for safety.

  • "Hazardous Waste" Designation: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste."[16][17][18]

  • Full Chemical Name: Clearly list all chemical constituents by their full names (no abbreviations) and their approximate percentage concentrations.[15][16] For this specific waste, it should be labeled with "this compound."

  • Date of Accumulation: Mark the date when waste accumulation began. This is crucial for complying with storage time limits.[18]

Step 4: On-Site Storage (Satellite Accumulation)

Laboratories typically store hazardous waste in a designated Satellite Accumulation Area (SAA) before it is collected by EHS personnel.[17][18]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13][18]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or one quart of acutely hazardous waste, which this is not) in your SAA.[13][18]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment (such as a chemical-resistant tub or tray) to contain any potential leaks or spills.[2]

Step 5: Arranging for Disposal
  • Contact EHS: Once the waste container is full or you are approaching the storage time limit (typically 12 months in academic labs), contact your institution's EHS department to request a waste pickup.[2][13]

  • Do Not Treat Independently: While neutralization is a common treatment for simple acid waste, it is not recommended for this compound without explicit EHS approval.[19][20] The organic structure presents other hazards that are not eliminated by simple pH adjustment. The only approved disposal method is through a licensed hazardous waste management service coordinated by EHS.[12]

Part 3: Disposal Workflow and Emergency Procedures

A clear decision-making process ensures that waste is handled correctly under all circumstances.

Mandatory Visualization: Disposal Decision Workflow

G start Waste Generated: This compound is_spill Is this an accidental spill? start->is_spill spill_proc Follow Spill Cleanup Protocol (See Section Below) is_spill->spill_proc Yes is_container Is this an empty container? is_spill->is_container No rinse Triple-rinse with a suitable solvent. Collect first rinse as hazardous waste. is_container->rinse Yes collect Collect in a designated, compatible, and sealed Hazardous Waste container. is_container->collect No (Waste Chemical) dispose_container Deface label. Dispose of rinsed container in appropriate solid waste. rinse->dispose_container label_waste Label container with: 'Hazardous Waste' Full Chemical Name Accumulation Start Date collect->label_waste store Store in secondary containment in a designated Satellite Accumulation Area (SAA). label_waste->store pickup Contact EHS for waste pickup when container is full. store->pickup

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the initial spill.

    • Gently sweep the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Label the container and manage it as hazardous waste.[8]

  • Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.[2][8]

    • Prevent the spill from entering drains.[11][21]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling (S)-2-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-tested protocols for the safe handling of (S)-2-(benzyloxy)propanoic acid (CAS No. 33106-32-0). This document moves beyond mere compliance, offering a procedural framework grounded in the specific chemical hazards of this compound to ensure the safety of all laboratory personnel. The causality behind each recommendation is explained to build a culture of safety through understanding.

Hazard Identification: The "Why" Behind the Precautions

This compound is a white to off-white crystalline solid commonly used as an intermediate in pharmaceutical and agrochemical synthesis. While invaluable in research and development, its handling requires a thorough understanding of its hazard profile to mitigate risks effectively. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that directly inform our PPE strategy.[1][2][3]

The primary hazards are:

  • Skin Irritation (H315, Category 2): Causes skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation (H319, Category 2A): Causes significant irritation if it comes into contact with the eyes.[1][2][3]

  • Skin Sensitization (H317, Category 1): May cause an allergic skin reaction.[1][2] This is a critical consideration, as repeated, even minor, exposures can lead to a heightened allergic response in sensitized individuals.

  • Respiratory Irritation (H335, Category 3): As a solid powder, it may cause respiratory irritation if dusts are inhaled.[1][2][3]

  • Harmful if Swallowed (H302): Ingestion of the compound can be harmful.[4]

These classifications necessitate a multi-layered approach to personal protection, focusing on preventing all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a checklist but a direct response to the identified risks. All handling of this compound must be conducted within a certified chemical fume hood to provide primary containment.[5] The following table summarizes the mandatory PPE.

Protection AreaRequired PPEKey Specifications & Rationale
Engineering Controls Certified Chemical Fume HoodPrimary Containment: Essential for preventing the inhalation of airborne particles and containing any potential spills.[5]
Eye & Face Chemical Splash Goggles or a Face ShieldRationale: Protects against accidental splashes and airborne dust, directly addressing the H319 "serious eye irritation" hazard. Standard safety glasses are insufficient.[2][6]
Hand Protection Chemical-Resistant Gloves (Nitrile recommended)Rationale: Prevents direct skin contact, mitigating both skin irritation (H315) and the risk of developing an allergic reaction (H317).[2] Gloves must be inspected for integrity before each use.
Body Protection Full-Length Laboratory CoatRationale: Protects skin and personal clothing from contamination. Should be buttoned completely.[5]
Respiratory NIOSH-Approved N95 Respirator (or equivalent)Rationale: Required when handling the powder outside of a fume hood or when there is a risk of dust generation. This directly addresses the H335 "respiratory irritation" hazard.[2]

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow is paramount for safety. The following diagram and procedural steps create a self-validating system that minimizes the risk of exposure at every stage.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase Risk_Assessment 1. Assess Risks (Irritant, Sensitizer) Verify_Controls 2. Verify Engineering Controls (Fume Hood Certified & Flowing) Risk_Assessment->Verify_Controls Proceed Select_PPE 3. Select & Inspect PPE (Goggles, Gloves, Lab Coat) Verify_Controls->Select_PPE Controls OK Donning 4. Don PPE (Coat -> Goggles -> Gloves) Select_PPE->Donning PPE Ready Handling 5. Handle Chemical (Inside Fume Hood) Donning->Handling Ready for Work Doffing 6. Doff PPE (Gloves -> Goggles -> Coat) Handling->Doffing Work Complete Decontamination 7. Decontaminate Workspace Doffing->Decontamination Avoids Self-Contamination Disposal 8. Dispose of Waste (Contaminated PPE & Chemical) Decontamination->Disposal Clean Area

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:
  • Pre-Operational Checks:

    • Confirm that the chemical fume hood has a valid certification and that airflow is active and correct.

    • Locate the nearest safety shower and eyewash station. Ensure the pathway is clear.

    • Gather all necessary PPE and inspect each item for defects (e.g., holes in gloves, cracks in goggles).

  • Donning PPE (Putting On):

    • Step 1: Lab Coat. Don the laboratory coat and fasten all buttons.

    • Step 2: Eye/Face Protection. Put on chemical splash goggles.

    • Step 3: Gloves. Don the final layer of protection, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

  • Handling the Chemical:

    • Perform all manipulations of this compound, especially weighing of the solid, deep within the chemical fume hood.

    • Use tools (spatulas, weigh boats) to avoid direct contact.

    • In case of a spill within the hood, contain it immediately with an inert absorbent material.

  • Doffing PPE (Taking Off): This sequence is critical to prevent contaminating yourself with any substance that may be on the exterior of your PPE.

    • Step 1: Gloves. Remove gloves using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside). Dispose of them immediately in the designated waste container.

    • Step 2: Eye/Face Protection. Remove goggles or face shield by handling the strap, not the front.

    • Step 3: Lab Coat. Remove the lab coat, folding it so the contaminated exterior is folded inward.

    • Step 4: Hand Washing. Wash hands thoroughly with soap and water.[5][7]

Decontamination and Disposal Plan

Effective safety protocols extend beyond handling to include proper cleanup and disposal.

  • Work Surface Decontamination:

    • After handling is complete, wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • All cleaning materials (e.g., paper towels) must be treated as contaminated waste.

  • Disposal of Contaminated PPE:

    • Used gloves, disposable lab coats, and any other contaminated disposable items must be placed in a clearly labeled hazardous waste container. Do not dispose of them in the regular trash.

  • Chemical Waste Disposal:

    • All waste this compound and any solutions containing it must be collected in a designated, sealed, and properly labeled hazardous waste container.

    • Never pour chemical waste down the drain.[6]

    • All waste disposal must adhere strictly to local, state, and federal environmental regulations.[6][7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating this comprehensive safety framework into your daily operations, you can confidently handle this compound while ensuring the highest level of protection for yourself and your colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.